molecular formula C17H9Cl2N3O2 B15609068 Ciliobrevin A

Ciliobrevin A

Cat. No.: B15609068
M. Wt: 358.2 g/mol
InChI Key: UEZZGQDPOFILFH-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciliobrevin A is a useful research compound. Its molecular formula is C17H9Cl2N3O2 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZZGQDPOFILFH-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302803-72-1
Record name 2,4-Dichloro-a-(3,4-4-oxo-2(1H)-quinazolinylidene)-b-oxobenzenepropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ciliobrevin A: A Technical Guide to its Mechanism of Action as a Cytoplasmic Dynein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A is a cell-permeable small molecule that has emerged as a critical tool for studying the multifaceted roles of cytoplasmic dynein, a motor protein essential for a vast array of cellular processes. Initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway, its primary mechanism of action has been elucidated as the specific inhibition of the AAA+ (ATPases Associated with diverse cellular activities) ATPase activity of cytoplasmic dynein 1 and 2. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways and experimental workflows.

Introduction to this compound

This compound, also known as HPI-4, was first described as an antagonist of the Hedgehog signaling pathway.[1] It was found to block Sonic hedgehog (Shh)-induced pathway activation downstream of Smoothened (Smo), a key transmembrane protein in the Hh cascade.[1] Subsequent research revealed that this compound's effect on Hh signaling is a consequence of its more fundamental role as an inhibitor of cytoplasmic dynein.[2] Cytoplasmic dyneins are large, multi-subunit motor protein complexes that move towards the minus-end of microtubules, playing crucial roles in intracellular trafficking, cell division, and the maintenance of cilia.[3] By inhibiting dynein, this compound disrupts these processes, making it a valuable pharmacological tool for dissecting dynein-dependent cellular functions.[3]

Core Mechanism of Action: Inhibition of Dynein's AAA+ ATPase Domain

The motor activity of dynein is powered by the hydrolysis of ATP within its six AAA+ domains, which are arranged in a ring-like structure in the motor head.[2] Of these, the first AAA domain (AAA1) is the principal site of ATP hydrolysis that drives the motor's conformational changes and movement along microtubules.[4]

This compound functions as an ATP-competitive inhibitor of cytoplasmic dynein. This means that it binds to the ATP-binding pocket within the AAA+ domains, preventing ATP from binding and being hydrolyzed.[1][5] By blocking this fundamental energy-transducing step, this compound effectively stalls the dynein motor, inhibiting its ability to move cargo and generate force.[2] Structural and in silico modeling studies suggest that this compound and its analogs bind to key ATP-binding motifs within the AAA1 domain, such as the Walker A (P-loop) and Walker B motifs.[1] While it primarily targets AAA1, there is evidence to suggest it may also interact with other AAA domains, such as AAA3.[5]

This inhibition of ATPase activity has been demonstrated to be specific to dynein, as this compound does not significantly affect the ATPase activity of other motor proteins like kinesin-1 or kinesin-5.[6]

Quantitative Data on this compound Activity

The potency of this compound and its more potent derivative, Ciliobrevin D, has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) from the literature.

CompoundTarget/AssayIC50 Value (µM)Reference
This compoundHedgehog Pathway Activation7[1]
This compoundDynein-dependent Microtubule Gliding~20-40[6]
Ciliobrevin DDynein 1-driven Microtubule Gliding15 ± 2.9[7]
Ciliobrevin DDynein 2-driven Microtubule Gliding20 (range: 19-21)[7]
Ciliobrevin DHedgehog-driven Luciferase Reporter15.5 ± 3[7]

Effects on Cellular Processes

The inhibition of cytoplasmic dynein by this compound has profound effects on numerous cellular functions:

  • Intraflagellar Transport (IFT) and Ciliogenesis: Dynein 2 is essential for retrograde IFT, the process of moving components from the tip of the cilium back to the base. This compound disrupts this process, leading to the accumulation of proteins at the ciliary tip, malformation of primary cilia, and consequently, the blockade of cilia-dependent signaling pathways like Hedgehog.[6][8]

  • Mitosis: Cytoplasmic dynein 1 is critical for the proper formation and function of the mitotic spindle. It helps to focus spindle poles and is involved in the attachment of kinetochores to microtubules.[6] Treatment with this compound leads to spindle defects, such as unfocused, multipolar, or collapsed spindles, ultimately disrupting cell division.[9]

  • Organelle Transport: Dynein is responsible for the retrograde transport of various organelles, including mitochondria, lysosomes, and Golgi-derived vesicles. This compound has been shown to inhibit the movement of these organelles.[10] Interestingly, in some contexts, the inhibition of retrograde transport by Ciliobrevin D also leads to a reduction in anterograde (kinesin-driven) transport, suggesting an interdependence between the two motor protein systems.[10]

  • Melanosome Aggregation: In cells like Xenopus melanophores, dynein drives the aggregation of pigment-containing melanosomes. Ciliobrevin D reversibly inhibits this process.[6]

Key Experimental Protocols

The following are generalized protocols for two key in vitro assays used to characterize the inhibitory effects of this compound on dynein function.

Dynein-Mediated Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of fluorescently labeled microtubules over a surface coated with dynein motors.

Principle: Dynein motors are immobilized on a glass surface. When fluorescently labeled microtubules and ATP are added, the motors "walk" towards the minus-end of the microtubules, causing the microtubules to glide over the surface with their plus-ends leading. The velocity of this gliding is a measure of dynein's motor activity.

Detailed Methodology:

  • Chamber Preparation:

    • Create a flow chamber by affixing two parallel strips of double-sided tape to a microscope slide and placing a coverslip on top.

    • Acid-wash coverslips prior to use to ensure a clean surface.

  • Surface Coating and Motor Immobilization:

    • Introduce a solution of casein into the chamber to block non-specific binding sites. Incubate for 5 minutes.

    • Wash the chamber with a suitable buffer (e.g., Buffer L).

    • Flow in a solution containing purified cytoplasmic dynein (10-100 nM) and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.

    • Wash out unbound motors with buffer.

  • Microtubule Gliding:

    • Prepare a motility mix containing fluorescently labeled, taxol-stabilized microtubules, ATP (e.g., 1 mM), an anti-fade agent, and DTT in buffer.

    • Introduce the motility mix into the chamber. The mix may also contain DMSO (as a control) or varying concentrations of this compound.

    • Seal the chamber to prevent evaporation.

  • Data Acquisition and Analysis:

    • Visualize the gliding microtubules using fluorescence microscopy (e.g., TIRF microscopy).

    • Acquire time-lapse image sequences.

    • Measure the velocity of individual microtubules using kymograph analysis or particle tracking software.

    • Compare the velocities in the presence of this compound to the DMSO control to determine the extent of inhibition.

Dynein ATPase Activity Assay

This biochemical assay quantifies the rate of ATP hydrolysis by dynein in the presence and absence of an inhibitor.

Principle: The ATPase activity of dynein is measured by detecting the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis over time. A common method is the malachite green assay, where the released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically. An alternative is a radioactive assay using [γ-³²P]ATP.

Detailed Methodology (Malachite Green Assay):

  • Reaction Setup:

    • In a microplate, prepare reaction mixtures containing a suitable buffer, purified dynein motor domain, and varying concentrations of this compound (or DMSO for control).

    • To measure microtubule-stimulated ATPase activity, include taxol-stabilized microtubules in the reaction mixture.

    • Pre-incubate the dynein and inhibitor for a set period at room temperature.

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding a solution of MgATP to each well.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or room temperature) for a specific time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a quenching solution, such as an acid.

    • Add the malachite green reagent to each well. This reagent will react with the free phosphate generated during the reaction.

    • Allow the color to develop for a specified time.

  • Data Analysis:

    • Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

    • Calculate the ATPase activity (e.g., in nmol Pi/min/mg dynein).

    • Plot the activity as a function of this compound concentration to determine the IC50 value.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

ciliobrevin_mechanism This compound Mechanism of Action cluster_dynein_cycle Dynein Mechanochemical Cycle cluster_inhibition Inhibition by this compound ATP ATP Dynein_MT Dynein-MT (High Affinity) ATP->Dynein_MT Binding ADP_Pi ADP + Pi Dynein_ATP_MT Dynein-ATP (Low Affinity) Dynein_MT->Dynein_ATP_MT Release from MT AAA_Domain AAA+ ATPase Domain (ATP Binding Site) Power_Stroke Power Stroke Dynein_ATP_MT->Power_Stroke ATP Hydrolysis Power_Stroke->ADP_Pi Power_Stroke->Dynein_MT Pi Release & Re-binding to MT Ciliobrevin_A This compound Ciliobrevin_A->AAA_Domain Competitive Binding Blocked_Cycle Blocked Cycle: No ATP Hydrolysis No Motor Movement AAA_Domain->Blocked_Cycle

Caption: this compound competitively inhibits ATP binding to the dynein AAA+ domain.

microtubule_gliding_assay Microtubule Gliding Assay Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A 1. Prepare Flow Chamber (Slide + Coverslip) B 2. Coat with Casein (Block Surface) A->B C 3. Immobilize Dynein Motors B->C D 4. Add Motility Mix: - Fluorescent Microtubules - ATP - this compound or DMSO C->D E 5. Image with Fluorescence Microscopy D->E F 6. Acquire Time-Lapse Video E->F G 7. Measure Microtubule Velocity (Kymograph Analysis) F->G H 8. Compare Velocities (this compound vs. Control) G->H

Caption: Workflow for the in vitro microtubule gliding assay.

atpase_assay Dynein ATPase Assay Workflow cluster_setup Setup cluster_reaction Reaction cluster_detection Detection A 1. Prepare Reactions in Microplate: - Dynein Motor Domain - Buffer - this compound or DMSO B 2. Initiate with MgATP A->B C 3. Incubate at Constant Temp B->C D 4. Stop Reaction C->D E 5. Add Malachite Green Reagent D->E F 6. Measure Absorbance E->F G 7. Calculate ATPase Activity and Determine IC50 F->G

Caption: Workflow for the dynein ATPase activity assay.

Off-Target Effects and Selectivity

While this compound is a specific inhibitor of dynein's ATPase activity relative to other motor proteins like kinesins, it is important to consider potential off-target effects. Dynein belongs to the large AAA+ ATPase family of proteins, and while this compound did not show effects on other tested AAA+ proteins like p97 and Mcm2-7, further screening against a broader range of this protein family is warranted.[11] Additionally, this compound and D are generally non-selective between cytoplasmic dynein 1 and dynein 2, although some analogs have been developed that show preferential inhibition of dynein 2. Researchers should be mindful of these factors when interpreting experimental results.

Conclusion

This compound is a powerful and specific inhibitor of cytoplasmic dynein, acting through an ATP-competitive mechanism on the motor's AAA+ ATPase domain. Its ability to acutely and reversibly block dynein function in vitro and in cells has made it an indispensable tool for elucidating the diverse roles of this essential motor protein in health and disease. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and experimental methodologies, to aid researchers in its effective application. Further development of more potent and isoform-selective Ciliobrevin analogs will continue to enhance our ability to dissect the complex world of microtubule-based transport.

References

Ciliobrevin A as a dynein ATPase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information on Ciliobrevin A, including its chemical properties, mechanism of action, IC50 values, and effects on various cellular processes. I've also found some details on experimental protocols like microtubule gliding assays and immunofluorescence for primary cilia. However, to create a truly in-depth technical guide, I need to consolidate this information more effectively.

My next steps will be to:

  • Systematically extract and organize all quantitative data (IC50 values, concentrations used in experiments, etc.) into the structured tables as required.

  • Synthesize the descriptions of experimental protocols from various sources into clear, step-by-step methodologies. I will focus on detailing the microtubule gliding assay, immunofluorescence for cilia, ATPase activity assays, and cell cycle analysis using flow cytometry.

  • Design and create the Graphviz diagrams. I have sufficient information to create diagrams for the Hedgehog signaling pathway, the general mechanism of dynein inhibition by this compound, and a workflow for a typical experiment using this inhibitor.

  • After organizing the data and creating the visual elements, I will draft the full technical guide, ensuring it meets all the user's requirements for audience, content, and formatting.

I will now proceed with the first step of this refined plan: creating the structured tables for the quantitative data. After that, I will work on the detailed experimental protocols. Following that, I will create the Graphviz diagrams. Finally, I will compile everything into the comprehensive guide.

I am now ready to present the final answer. I have completed the necessary steps of data extraction, protocol synthesis, and diagram creation. Therefore, no further modifications to the plan are needed.

Final Answer: Ready.## this compound: A Technical Guide to a Dynein ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cell-permeable small molecule that has emerged as a valuable tool for studying the diverse cellular functions of cytoplasmic dynein, a motor protein essential for various intracellular transport processes. By specifically inhibiting the ATPase activity of dynein, this compound allows for the acute and reversible disruption of dynein-dependent pathways, providing insights into its roles in cell division, intracellular trafficking, and signal transduction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a discussion of its applications and limitations.

Introduction

Cytoplasmic dynein is a large, multi-subunit motor protein complex that moves along microtubules towards their minus-end. This movement is powered by the hydrolysis of ATP, a process carried out by the AAA+ (ATPases Associated with diverse cellular Activities) domains within the dynein heavy chain. Dynein is fundamentally involved in a multitude of cellular processes, including the transport of organelles, vesicles, and macromolecules, the positioning of the mitotic spindle during cell division, and the retrograde intraflagellar transport (IFT) within cilia.

Given the central role of dynein in cellular function, its dysregulation has been implicated in various diseases, making it an attractive therapeutic target. The discovery of this compound as a specific inhibitor of dynein's ATPase activity has provided researchers with a powerful chemical tool to dissect the intricate functions of this motor protein.

Chemical and Physical Properties

This compound, also known as HPI-4, is a dihydroquinazolinone derivative. Its key properties are summarized in the table below.

PropertyValue
Chemical Name 2,4-Dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxobenzenepropanenitrile
Alternative Names HPI-4
Molecular Formula C₁₇H₉Cl₂N₃O₂
Molecular Weight 358.18 g/mol
CAS Number 302803-72-1
Appearance Crystalline solid
Solubility Soluble in DMSO (up to 100 mM) and dimethylformamide. Sparingly soluble in aqueous buffers.
Storage Store at +4°C

Mechanism of Action

This compound functions as a non-competitive inhibitor of the dynein motor's ATPase activity. It is believed to bind to the AAA1 domain of the dynein heavy chain, which is the primary site of ATP hydrolysis that powers the motor's movement. By inhibiting this ATPase activity, this compound effectively stalls the dynein motor, preventing it from translocating along microtubules. This leads to the disruption of all cellular processes that rely on dynein-mediated transport.[1][2]

The inhibition is reversible, meaning that upon removal of this compound, dynein function can be restored. This reversibility is a key advantage for experimental studies, allowing for temporal control of dynein inhibition.

Quantitative Data: Inhibitory Potency

The efficacy of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The IC50 values for this compound can vary depending on the assay and the specific dynein isoform being studied.

CompoundTarget/AssayIC50 ValueReference
This compound Hedgehog (Hh) pathway activation7 µM[3][4][5][6]
This compound Cytoplasmic Dynein 1 (DYNC1H1) ATPase activity52 µM[7]
This compound Cytoplasmic Dynein 2 (DYNC2H1) ATPase activity55 µM[7]
Ciliobrevin D GFP-dynein-1-driven motility15 ± 2.9 µM[8]
Ciliobrevin D GFP-dynein-2-driven motility20 ± 1.0 µM
Analog 18 Cytoplasmic Dynein 1 (DYNC1H1) ATPase activity130 µM[7]
Analog 18 Cytoplasmic Dynein 2 (DYNC2H1) ATPase activity21 µM[7]
Dynapyrazole-A GFP-dynein-1-driven motility2.3 ± 1.4 µM[8]
Dynapyrazole-A GFP-dynein-2-driven motility2.6 ± 1.3 µM

Signaling Pathways and Cellular Processes Affected

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its activity is tightly linked to the primary cilium, a microtubule-based organelle that acts as a cellular antenna. Dynein-mediated retrograde intraflagellar transport (IFT) is essential for the proper localization and function of Hh pathway components within the cilium.

This compound was initially identified as an inhibitor of the Hh pathway.[3][4][5][9] It disrupts Hh signaling by inhibiting dynein 2-dependent retrograde IFT, leading to the accumulation of key signaling molecules, such as Smoothened (SMO) and Gli transcription factors, within the cilium.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Sonic Hedgehog (Shh) PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Gli Gli Proteins SUFU->Gli Inhibits Processing Gli_A Active Gli (Gli-A) Gli->Gli_A Activation Dynein2 Dynein 2 Dynein2->SMO Retrograde Transport TargetGenes Target Gene Expression Gli_A->TargetGenes Promotes CiliobrevinA This compound CiliobrevinA->Dynein2 Inhibits Mitotic_Spindle_Formation cluster_normal Normal Mitosis cluster_inhibited This compound Treatment Dynein Dynein MT_Minus Microtubule Minus-Ends Dynein->MT_Minus Transports SpindlePole Focused Spindle Pole MT_Minus->SpindlePole Clustering at CiliobrevinA This compound CiliobrevinA->Dynein Inhibits Inhibited_Dynein Inhibited Dynein Dispersed_MT Dispersed Microtubule Minus-Ends Inhibited_Dynein->Dispersed_MT Fails to Transport Defective_Spindle Defective Spindle Pole Dispersed_MT->Defective_Spindle Leads to Microtubule_Gliding_Assay_Workflow Start Start PrepareChamber Prepare Flow Chamber Start->PrepareChamber AdsorbDynein Adsorb Purified Dynein PrepareChamber->AdsorbDynein BlockSurface Block Surface with Casein AdsorbDynein->BlockSurface AddMicrotubules Add Fluorescent Microtubules BlockSurface->AddMicrotubules AddMotilityBuffer Add Motility Buffer with ATP AddMicrotubules->AddMotilityBuffer ImageControl Image Gliding (Control) AddMotilityBuffer->ImageControl AddCiliobrevinA Add this compound ImageControl->AddCiliobrevinA ImageInhibited Image Gliding (Inhibited) AddCiliobrevinA->ImageInhibited AnalyzeData Analyze Velocity and Motility ImageInhibited->AnalyzeData End End AnalyzeData->End

References

Ciliobrevin A: A Technical Guide to its Effects on the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin A has emerged as a critical tool for dissecting the intricate workings of the Hedgehog (Hh) signaling pathway. This small molecule inhibitor acts not on the canonical transmembrane proteins Patched (PTCH) or Smoothened (SMO), but rather targets cytoplasmic dynein 1 and 2, essential motor proteins for intraflagellar transport (IFT) within the primary cilium. By disrupting dynein function, this compound effectively halts Hh signal transduction downstream of SMO, making it an invaluable reagent for studying Hh pathway dynamics and a potential starting point for the development of novel therapeutics targeting Hh-driven cancers such as medulloblastoma. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative effects on the Hh pathway, and detailed experimental protocols for its use in research settings.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. The primary cilium, a microtubule-based organelle, serves as a central hub for Hh signal transduction in vertebrates.

In the "off" state of the pathway, the receptor Patched1 (PTCH1) resides in the ciliary membrane and inhibits the accumulation of the G protein-coupled receptor-like protein Smoothened (SMO) within the cilium. The transcription factors of the Gli family (Gli1, Gli2, and Gli3) are sequestered in the cytoplasm by Suppressor of fused (SUFU) and are proteolytically processed into transcriptional repressors (GliR).

Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. SMO then translocates into the primary cilium, leading to the inhibition of Gli protein processing and the conversion of full-length Gli (GliFL) into transcriptional activators (GliA). These activators then translocate to the nucleus to induce the expression of Hh target genes, such as GLI1 and PTCH1.

This compound, also known as HPI-4, was identified in a screen for Hh pathway inhibitors that act downstream of SMO.[1] Its primary mechanism of action is the inhibition of the AAA+ ATPase activity of cytoplasmic dynein, a motor protein complex responsible for retrograde intraflagellar transport (IFT) within the primary cilium.[1][2] This disruption of IFT prevents the proper trafficking of Hh pathway components, ultimately leading to a blockade of signal transduction.

Quantitative Effects of this compound and Related Compounds

The inhibitory effects of this compound and its analog, Ciliobrevin D, on both the Hedgehog pathway and their direct targets, cytoplasmic dynein 1 and 2, have been quantified in various studies.

CompoundTarget/AssayCell Line/SystemIC50 ValueReference(s)
This compound Shh-induced Hh pathway activationShh-LIGHT2 (NIH3T3 reporter)7 µM[3][4][5]
Cytoplasmic Dynein 1 (DYNC1H1) ATPase activityIn vitro52.0 µM[6][7]
Cytoplasmic Dynein 2 (DYNC2H1) ATPase activityIn vitro55.0 µM[6][7]
Ciliobrevin D Cytoplasmic Dynein 1 (DYNC1H1) ATPase activityIn vitro15.0 µM[6][7]
Cytoplasmic Dynein 2 (DYNC2H1) ATPase activityIn vitro15.5 µM[6][7]
Dynein-2-driven microtubule glidingIn vitro20 µM

Mechanism of Action: Disruption of Dynein-Mediated Ciliary Trafficking

This compound's inhibition of the Hedgehog pathway is a direct consequence of its effect on cytoplasmic dynein. Dynein 2 is the motor protein responsible for retrograde IFT, the movement of protein complexes from the tip of the cilium back to the base. This process is essential for recycling IFT machinery and for the proper localization and processing of Gli proteins.

By inhibiting dynein 2, this compound leads to:

  • Perturbation of Primary Cilia Formation and Maintenance: Prolonged treatment with this compound can lead to the shortening or complete loss of primary cilia.[1]

  • Accumulation of Proteins at the Ciliary Tip: Inhibition of retrograde transport causes proteins that are normally cleared from the cilium to accumulate at its distal tip. This includes IFT components and the Gli transcription factors.[1][2]

  • Alteration of Gli Protein Processing and Localization: In the absence of Hh signaling, Gli3 is processed into a repressor form. This compound disrupts the trafficking of Gli proteins within the cilium, which can mimic some aspects of Hh pathway activation, such as the accumulation of full-length Gli2 at the ciliary tip.[1][2] However, the overall effect is an inhibition of the downstream transcriptional output of the pathway.

Mechanism of this compound Action on Hedgehog Signaling cluster_cilium Primary Cilium cluster_nucleus Nucleus SMO SMO Gli_complex Gli-SUFU Complex SMO->Gli_complex Inhibits Processing to Repressor GliA Gli Activator Gli_complex->GliA Processing Cilium_Tip Cilium Tip Gli_complex->Cilium_Tip To Tip Kinesin2 Kinesin-2 (Anterograde IFT) Kinesin2->Gli_complex Dynein2 Dynein 2 (Retrograde IFT) Basal_Body Basal Body Dynein2->Basal_Body Target_Genes Hedgehog Target Genes (Gli1, Ptch1) GliA->Target_Genes Activates Transcription Basal_Body->Kinesin2 Anterograde Transport Cilium_Tip->Dynein2 Retrograde Transport SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds & Inhibits PTCH1->SMO Inhibits Ciliary Localization CiliobrevinA This compound CiliobrevinA->Dynein2 Inhibits

Caption: this compound inhibits Dynein 2, blocking retrograde IFT and Hh signaling.

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the transcriptional activity of Gli proteins in response to Hh pathway activation or inhibition.

Materials:

  • Shh-LIGHT2 cells (NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • DMEM with 10% calf serum (CS) and 0.5% CS

  • Shh-N conditioned medium (or a small molecule agonist like SAG)

  • This compound

  • 96-well plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Seed Shh-LIGHT2 cells in a 96-well plate and grow to confluency.

  • Replace the medium with DMEM containing 0.5% CS.

  • Add Shh-N conditioned medium (e.g., at a 1:20 dilution) to stimulate the pathway.

  • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate for 24-48 hours.

  • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

  • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Immunofluorescence Staining of Primary Cilia and Gli2 Localization

This protocol allows for the visualization and quantification of primary cilia and the localization of Hh pathway components.

Materials:

  • NIH3T3 cells

  • Glass coverslips

  • DMEM with 0.5% CS

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-acetylated tubulin (for ciliary axoneme), anti-gamma-tubulin (for basal body), anti-Arl13b (ciliary marker), anti-Gli2.

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Protocol:

  • Seed NIH3T3 cells on glass coverslips and grow to near confluency.

  • Induce ciliogenesis by serum starvation (0.5% CS) for 24-48 hours.

  • Treat cells with this compound for the desired time and concentration.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

  • Mount the coverslips on slides and image using a fluorescence microscope.

  • Cilia length and Gli2 fluorescence intensity within the cilium can be quantified using image analysis software (e.g., ImageJ/Fiji).

Immunofluorescence Workflow for Cilia Analysis Start Seed NIH3T3 cells on coverslips Serum_Starve Serum Starve (0.5% CS) to induce ciliogenesis Start->Serum_Starve Treatment Treat with this compound Serum_Starve->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-acetylated tubulin, anti-Gli2) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies & DAPI Primary_Ab->Secondary_Ab Imaging Image with Fluorescence Microscope Secondary_Ab->Imaging Analysis Quantify Cilia Length & Gli2 Localization Imaging->Analysis

Caption: Workflow for immunofluorescent analysis of primary cilia and protein localization.

Western Blotting for Gli3 Processing

This assay is used to assess the ratio of full-length Gli3 (Gli3FL) to its processed repressor form (Gli3R).

Materials:

  • Shh-LIGHT2 or other suitable cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-Gli3 (N-terminal specific to detect both forms)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Chemiluminescence imaging system

Protocol:

  • Culture and treat cells with this compound as described for the luciferase assay.

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate with the primary anti-Gli3 antibody overnight at 4°C.

  • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash with TBST and detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities for Gli3FL (~190 kDa) and Gli3R (~83 kDa) to determine the ratio.

In Vitro Microtubule Gliding Assay

This assay directly measures the effect of this compound on dynein motor activity.

Materials:

  • Purified cytoplasmic dynein

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (containing ATP)

  • Flow cell (constructed from a microscope slide and coverslip)

  • This compound

  • Total internal reflection fluorescence (TIRF) microscope

Protocol:

  • Construct a flow cell.

  • Adsorb purified dynein to the glass surface of the flow cell.

  • Block the remaining surface with a protein like casein.

  • Introduce fluorescently labeled microtubules in motility buffer containing ATP.

  • Observe and record microtubule gliding using a TIRF microscope.

  • To test the inhibitor, perfuse the flow cell with motility buffer containing this compound at the desired concentration and observe the effect on microtubule gliding velocity.

Medulloblastoma Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of medulloblastoma cells, which can be dependent on Hh signaling.

Materials:

  • DAOY or other Hh-dependent medulloblastoma cell lines

  • Appropriate cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed medulloblastoma cells (e.g., 500 cells/well for DAOY) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a potent and specific inhibitor of cytoplasmic dynein, and by extension, a powerful tool for the study of Hedgehog signaling. Its ability to block the pathway at a point downstream of SMO provides a unique advantage for dissecting the roles of ciliary transport in signal transduction. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to investigate the intricacies of the Hedgehog pathway and its role in development and disease. As research into ciliopathies and Hh-driven cancers continues, the utility of this compound and its derivatives as research tools and potential therapeutic leads is likely to expand.

References

Ciliobrevin A: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a small molecule inhibitor that has garnered significant attention in cell biology and drug discovery for its specific inhibition of cytoplasmic dynein 1, a motor protein crucial for various cellular processes.[1] Initially identified as an antagonist of the Hedgehog (Hh) signaling pathway, its mechanism of action was later elucidated to be the disruption of dynein-dependent microtubule-based transport.[2] This disruption of retrograde transport within the primary cilia leads to the malformation of these organelles and subsequent blockade of Hh signaling.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, along with detailed experimental protocols and visualizations to aid researchers in its application.

Chemical Properties and Structure

This compound, also known as HPI-4, is a synthetic compound belonging to the dihydroquinazolinone class.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,4-Dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxobenzenepropanenitrile[4]
Molecular Formula C₁₇H₉Cl₂N₃O₂
Molecular Weight 358.18 g/mol
CAS Number 302803-72-1
Appearance Crystalline solid[5]
Solubility Soluble in DMSO (up to 100 mM)
Storage Store at +4°C

Table 1: Chemical and Physical Properties of this compound

The structure of this compound features a dichlorinated benzoyl group and a quinazolinone ring system linked by an acrylonitrile (B1666552) moiety.[4] This specific arrangement is crucial for its inhibitory activity.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain of cytoplasmic dynein 1.[3] It is believed to act as an ATP-competitive inhibitor, binding to the primary ATP-binding site (AAA1) of the dynein heavy chain.[6][7] This inhibition disrupts the dynein motor's ability to hydrolyze ATP, a process essential for its movement along microtubules. The resulting loss of dynein function leads to the disruption of various intracellular transport processes, including retrograde intraflagellar transport (IFT) within primary cilia.[3]

cluster_0 This compound Action This compound This compound Dynein AAA1 Domain Dynein AAA1 Domain This compound->Dynein AAA1 Domain Binds to ATP Hydrolysis ATP Hydrolysis Dynein AAA1 Domain->ATP Hydrolysis Inhibits Dynein Motor Function Dynein Motor Function ATP Hydrolysis->Dynein Motor Function Prevents

Mechanism of this compound Inhibition

Effects on Signaling Pathways

Hedgehog Signaling

The primary cilium is a critical signaling hub for the Hedgehog pathway.[3] The trafficking of key pathway components, such as Smoothened (Smo) and the Gli transcription factors, into and out of the cilium is dependent on IFT, which is driven by kinesin (anterograde) and dynein (retrograde) motors. By inhibiting cytoplasmic dynein, this compound disrupts the retrograde transport necessary for the proper localization and processing of Gli proteins, leading to the inhibition of Hh target gene expression.[2] this compound has been shown to block Sonic hedgehog (Shh)-induced Hh pathway activation with an IC50 of 7 μM.[2]

cluster_0 Hedgehog Signaling Pathway Shh Shh Patched Patched Shh->Patched binds Shh->Patched Smo Smo Patched->Smo inhibits Cilium Cilium Smo->Cilium translocates to Gli Gli Cilium->Gli activates Hh Target Genes Hh Target Genes Gli->Hh Target Genes activates transcription CiliobrevinA This compound Dynein Dynein CiliobrevinA->Dynein inhibits Dynein->Cilium maintains structure & retrograde transport

This compound Inhibition of Hedgehog Pathway

Wnt Signaling

The relationship between this compound and the Wnt signaling pathway is less direct and more complex. While some studies suggest a link between cilia and Wnt signaling, others indicate that canonical Wnt/β-catenin signaling is not dependent on the presence of a primary cilium.[8][9][10] However, non-canonical Wnt pathways, such as the planar cell polarity (PCP) pathway, have been shown to involve ciliary proteins and regulate cilia positioning.[8][11] Given that this compound disrupts cilia structure and function, it may indirectly affect certain aspects of Wnt signaling, particularly the non-canonical pathways. Further research is needed to fully elucidate the direct effects of this compound on Wnt signaling components.

cluster_0 Wnt Signaling & Cilia Crosstalk Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Canonical Pathway\n(β-catenin dependent) Canonical Pathway (β-catenin dependent) Dishevelled->Canonical Pathway\n(β-catenin dependent) activates Non-canonical Pathway\n(PCP) Non-canonical Pathway (PCP) Dishevelled->Non-canonical Pathway\n(PCP) activates Cilium Cilium Non-canonical Pathway\n(PCP)->Cilium regulates positioning Cilium->Canonical Pathway\n(β-catenin dependent) controversial role CiliobrevinA This compound Dynein Dynein CiliobrevinA->Dynein inhibits Dynein->Cilium maintains structure

Potential Influence of this compound on Wnt Signaling

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key IC₅₀ values reported in the literature.

AssaySystem/Cell LineIC₅₀ ValueReference
Hedgehog Pathway ActivationShh-LIGHT2 cells7 μM[2]
Cytoplasmic Dynein 1 Motilityin vitro microtubule gliding~15 μM (Ciliobrevin D)[12]
Cytoplasmic Dynein 2 Motilityin vitro microtubule gliding~20 μM (Ciliobrevin D)[12]
Gli-driven Luciferase ReporterNIH-3T3 cells~15.5 μM (Ciliobrevin D)[12]

Table 2: IC₅₀ Values of this compound and its analog Ciliobrevin D

Experimental Protocols

Dynein ATPase Activity Assay (Malachite Green-based)

This protocol describes a colorimetric assay to measure the ATPase activity of purified cytoplasmic dynein and assess the inhibitory effect of this compound. The assay is based on the quantification of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a malachite green reagent.[5]

Materials:

  • Purified cytoplasmic dynein

  • Microtubules (taxol-stabilized)

  • This compound

  • ATP

  • Assay Buffer (e.g., 30 mM HEPES pH 7.4, 50 mM K-acetate, 2 mM Mg-acetate, 1 mM EGTA, 1 mM DTT)

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and purified dynein in a microplate well.

  • Add this compound at various concentrations to the respective wells. Include a DMSO control.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Incubate for 15-20 minutes at room temperature to allow color development.

  • Measure the absorbance at ~620-650 nm using a plate reader.

  • Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adhered dynein motors and is used to assess the effect of inhibitors like this compound on motor function.[7][12]

Materials:

  • Purified cytoplasmic dynein

  • Fluorescently labeled, taxol-stabilized microtubules

  • This compound

  • ATP

  • Motility Buffer (e.g., 25 mM PIPES, 30 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Casein solution

  • Microscope slides and coverslips

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Construct a flow chamber using a microscope slide and coverslip.

  • Introduce a solution of anti-GFP antibody (if using GFP-tagged dynein) followed by a blocking solution (e.g., casein) to prevent non-specific binding.

  • Introduce the purified dynein solution into the chamber and incubate to allow the motors to adhere to the surface.

  • Wash the chamber with motility buffer to remove unbound motors.

  • Introduce a solution of fluorescently labeled microtubules in motility buffer containing ATP and an oxygen scavenging system.

  • Add this compound at the desired concentration to the microtubule solution.

  • Observe and record the movement of microtubules using a TIRF microscope.

  • Analyze the velocity and processivity of microtubule gliding to quantify the inhibitory effect of this compound.

Experimental Workflow

The characterization of a small molecule inhibitor like this compound typically follows a multi-step workflow, from initial biochemical assays to cellular and pathway analyses.

cluster_0 Inhibitor Characterization Workflow Biochemical Assays Biochemical Assays In Vitro Motility Assays In Vitro Motility Assays Biochemical Assays->In Vitro Motility Assays Confirm target engagement Cell-based Assays Cell-based Assays In Vitro Motility Assays->Cell-based Assays Assess cellular effects Signaling Pathway Analysis Signaling Pathway Analysis Cell-based Assays->Signaling Pathway Analysis Elucidate mechanism In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Validate in a biological context

Workflow for this compound Characterization

Conclusion

This compound has proven to be an invaluable tool for studying the multifaceted roles of cytoplasmic dynein in cellular processes. Its ability to acutely and reversibly inhibit dynein function has provided critical insights into intracellular transport, ciliogenesis, and cell signaling. This technical guide offers a foundational understanding of this compound for researchers and drug development professionals, enabling its effective use in dissecting dynein-dependent mechanisms and exploring its potential as a therapeutic lead. As research progresses, a deeper understanding of its effects on various signaling pathways and its potential for isoform-specific targeting will undoubtedly emerge.

References

Ciliobrevin A: A Technical Guide to its Reversible Inhibition of Cytoplasmic Dynein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin A and its more potent analog, Ciliobrevin D, are first-in-class small molecule inhibitors of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. This guide provides an in-depth analysis of the mechanism of action of this compound, focusing on the evidence supporting its characterization as a reversible inhibitor. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to offer a comprehensive resource for professionals in cellular biology and drug development. The available data compellingly demonstrate that the inhibitory effects of this compound and D on dynein-mediated processes can be reversed upon removal of the compound, establishing it as a valuable tool for the acute and spatiotemporal dissection of dynein function.

Introduction to this compound

Discovered in a high-throughput screen for inhibitors of the Hedgehog (Hh) signaling pathway, this compound was identified as a compound that perturbs the formation and function of primary cilia[1][2]. Subsequent studies revealed its direct target to be cytoplasmic dynein, a microtubule-associated motor protein complex responsible for retrograde transport—the movement of various cellular cargoes toward the minus-end of microtubules[1][3][4]. Dynein plays a critical role in a multitude of cellular processes, including organelle positioning, vesicle trafficking, mitosis, and neuronal transport[3][5]. This compound and its derivatives have since become indispensable chemical probes for studying these dynamic processes with a level of acute control not achievable through genetic methods[2][4].

Mechanism of Action: Competitive and Reversible Inhibition

This compound exerts its inhibitory effect by targeting the ATPase activity of the dynein heavy chain motor domain[1][6]. Evidence suggests that ciliobrevins act in a nucleotide-competitive manner, binding to the AAA1 subunit, which is the primary site of ATP hydrolysis that powers the motor's movement[1][6][7]. This mode of action is consistent with a reversible binding mechanism, where the inhibitor's efficacy is dependent on its concentration and the concentration of the competing substrate, ATP[1][6].

The reversibility of an inhibitor is a critical characteristic, distinguishing it from irreversible compounds that form covalent bonds with their target. Reversible inhibition allows for the restoration of protein function upon removal of the inhibitor, a feature that is crucial for studying dynamic cellular processes and for therapeutic applications where transient modulation of a target is desired.

Evidence for Reversibility

Multiple independent studies have confirmed the reversible nature of this compound and D through washout experiments in various cellular contexts. In these assays, cells are treated with the inhibitor to induce a specific phenotype, which is then washed away and the cells are monitored for functional recovery.

  • Axon Extension and Transport: In cultured embryonic sensory neurons, treatment with Ciliobrevin D leads to a rapid and reversible halt in axon extension.[2][6] Upon washout of the inhibitor, axon extension resumes, returning to control levels within 10 to 20 minutes[8][9]. This rapid recovery demonstrates that dynein's function in axonal growth is quickly restored once Ciliobrevin D is removed from the medium. Live imaging has further shown that the Ciliobrevin D-induced inhibition of both retrograde and anterograde transport of organelles like mitochondria and lysosomes is also reversible[8][9][10].

  • Mitotic Spindle Formation: During cell division, cytoplasmic dynein is essential for the proper formation and maintenance of the mitotic spindle. Treatment of cells with Ciliobrevin D disrupts spindle pole focusing, leading to mitotic arrest[1][5]. Live-cell imaging has shown that upon washout of Ciliobrevin D, bipolar spindles quickly re-form, and cells proceed through mitosis, indicating that the inhibitory effect on dynein's mitotic function is transient[1].

  • Melanosome Aggregation: In Xenopus melanophores, dynein drives the aggregation of pigment granules (melanosomes) toward the cell center. Ciliobrevin D effectively inhibits this process. This inhibition is reversed upon removal of the compound, with melanosome aggregation resuming, providing further evidence for the reversible nature of the inhibitor[1].

  • Flagellar Motility: Studies on the protozoan parasite Leishmania donovani showed that this compound decreases the flagellar beat frequency in a concentration-dependent manner. This inhibition was lost when the compound was removed from the medium, suggesting its effects on axonemal dyneins are also reversible[11].

Quantitative Inhibition Data

The potency of this compound and its analogs is typically reported as the half-maximal inhibitory concentration (IC50), which can vary depending on the specific dynein isoform and the assay conditions. Ciliobrevin D is consistently shown to be a more potent inhibitor than this compound.

CompoundTarget/AssayIC50 Value (µM)Reference
This compound Hedgehog (Hh) Pathway Activation7[12][13]
This compound Dynein-2 Dependent Motility (in vitro)52[7]
Ciliobrevin D Dynein-1 Microtubule Gliding15[14]
Ciliobrevin D Dynein-2 Dependent Motility (in vitro)15[7]
Ciliobrevin D Hedgehog (Hh) Pathway Activation15.5[14]

Note: Quantitative data on the binding affinity (Ki) or dissociation constant (Kd) for this compound/D are not consistently reported in the reviewed literature.

Experimental Protocols

General Washout Protocol for Cultured Cells

This protocol describes a generalized procedure for assessing the reversibility of this compound/D inhibition in adherent cultured cells. Specific parameters such as incubation times and inhibitor concentrations should be optimized for the cell type and biological process under investigation.

  • Cell Preparation: Plate cells on an appropriate culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency under standard culture conditions.

  • Baseline Measurement: Identify the cells of interest and perform baseline measurements of the dynein-dependent process (e.g., time-lapse imaging of organelle transport, measurement of axon extension rate).

  • Inhibitor Incubation: Add this compound or D, diluted in pre-warmed complete culture medium, to the cells at the desired final concentration (e.g., 20-30 µM). Incubate for a sufficient period to observe the inhibitory effect (e.g., 30-60 minutes).

  • Inhibition Measurement: Measure the dynein-dependent process again to confirm the inhibitory effect of the compound.

  • Washout Procedure:

    • Carefully aspirate the medium containing the inhibitor.

    • Gently wash the cells by adding pre-warmed, inhibitor-free complete culture medium to the vessel.

    • Aspirate the wash medium.

    • Repeat the wash step two more times for a total of three washes to ensure complete removal of the compound[10].

    • After the final wash, add fresh, pre-warmed, inhibitor-free medium to the cells.

  • Recovery Measurement: Immediately begin post-washout measurements. Monitor the same cells and dynein-dependent process over time (e.g., for 60 minutes) to quantify the rate and extent of functional recovery[10].

  • Data Analysis: Compare the measurements from baseline, inhibited, and recovery phases to determine the reversibility of the inhibition.

Preparation of Ciliobrevin Stock Solution

This compound is soluble in organic solvents like DMSO to approximately 20 mg/mL[9]. It is sparingly soluble in aqueous buffers.

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in 100% DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the DMSO stock solution directly into the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

Visualizations: Workflows and Pathways

Experimental Workflow for Reversibility Assay

G cluster_protocol Washout Experiment Workflow A 1. Baseline Measurement (e.g., Axon Growth Rate) B 2. Add this compound/D (Incubate 30-60 min) A->B C 3. Confirm Inhibition (Measure Axon Growth) B->C D 4. Washout Procedure (3x with fresh medium) C->D E 5. Post-Washout Monitoring (Time-lapse imaging) D->E F 6. Data Analysis (Compare Rates) E->F G cluster_cell Cellular Environment cluster_MT Microtubule Track MT_Plus + End (Cell Periphery) MT_Minus - End (Cell Center) Cargo Vesicle / Organelle Dynein Cytoplasmic Dynein (Motor Protein) Cargo->Dynein Binds to Dynein->MT_Minus Moves Cargo Toward ADP ADP + Pi Dynein->ADP ATP ATP ATP->Dynein Hydrolysis Powers Movement Ciliobrevin This compound Ciliobrevin->Dynein Competitively Inhibits ATPase Site

References

Ciliobrevin A and Its Impact on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin A is a potent and specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. While its effects on cellular processes are profound, leading to disruptions in mitosis, ciliogenesis, and intracellular transport, its influence on microtubule dynamics is primarily indirect. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows. The evidence presented herein indicates that this compound does not directly interact with tubulin or microtubules to alter their intrinsic dynamic properties. Instead, its effects on the microtubule cytoskeleton are a downstream consequence of dynein inhibition, which plays a crucial role in microtubule organization, transport, and force generation.

Mechanism of Action: An Indirect Effect on Microtubule Dynamics

This compound functions as a cell-permeable, reversible, and specific antagonist of cytoplasmic dynein.[1] It is understood to act in a nucleotide-competitive manner, interfering with the ATPase activity of dynein's motor domain.[1] This inhibition of dynein's motor function is the primary mechanism through which this compound impacts microtubule-dependent processes.

Crucially, studies have shown that this compound does not significantly affect microtubule gliding driven by kinesin-1 in vitro, suggesting a specificity for dynein and a lack of direct interaction with the microtubule polymer itself.[2][3] Furthermore, this compound and its more potent analog, Ciliobrevin D, did not disrupt the association of ADP-bound dynein with microtubules in co-sedimentation assays, indicating that the inhibitor does not physically obstruct the binding of dynein to its track.[2][3]

The observed effects of this compound on microtubule structures, such as the collapse of mitotic spindles and a reduction in overall microtubule levels in dividing cells, are therefore attributed to the loss of dynein's organizational and force-generating functions.[2][4] Dynein is essential for the focusing of microtubule minus-ends at spindle poles and for the proper attachment of kinetochores to microtubules.[2] By inhibiting dynein, this compound disrupts these processes, leading to the observed aberrations in microtubule organization during mitosis.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its analog, Ciliobrevin D.

Parameter Inhibitor Value Assay Reference
IC50 (Hedgehog Pathway Activation)This compound7 µMShh-induced Hh pathway activation[5]
IC50 (Dynein 2-driven Microtubule Gliding)This compound~20 µMIn vitro microtubule gliding assay[6]
IC50 (Dynein 1-driven Microtubule Gliding)This compound15 ± 2.9 µMIn vitro microtubule gliding assay[6]
IC50 (Dynein 2-driven Microtubule Gliding)Ciliobrevin D~2.9 µMIn vitro microtubule gliding assay[6]
IC50 (Dynein 1-driven Microtubule Gliding)Ciliobrevin D2.3 ± 1.4 µMIn vitro microtubule gliding assay[6]

Table 1: IC50 values of Ciliobrevins in various assays.

Cellular Process Inhibitor Concentration Observed Effect Cell Type Reference
Mitotic Spindle Assembly50 µM Ciliobrevin DDisruption of bipolar spindle formation, leading to unfocused, multipolar, or collapsed spindles.NIH-3T3 cells[2]
Kinetochore-Microtubule Attachment50 µM Ciliobrevin DDisruption of cold-stable microtubules, indicating compromised kinetochore-microtubule attachments.NIH-3T3 cells[2]
Axon Extension20 µM Ciliobrevin DReduced rate of axon extension within 20 minutes of treatment.Embryonic sensory neurons[3]
Axonal Microtubule Content20 µM Ciliobrevin D (30 min)Decreased total microtubule content in distal axons.Embryonic sensory neurons[3]

Table 2: Cellular effects of Ciliobrevin D on microtubule-dependent processes.

Experimental Protocols

In Vitro Dynein-Driven Microtubule Gliding Assay

This assay is used to directly visualize and quantify the effect of inhibitors on the motor activity of dynein.

Materials:

  • Purified, fluorescently labeled microtubules (e.g., rhodamine-labeled tubulin)

  • Purified cytoplasmic dynein

  • Microscope slides and coverslips

  • Casein solution (1 mg/mL)

  • Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • ATP solution (100 mM)

  • Antifade reagent

  • Dithiothreitol (DTT, 1 M)

  • Taxol (1 mM)

  • This compound/D dissolved in DMSO

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Chamber Preparation: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.

  • Surface Coating:

    • Flow in 25 µL of casein solution and incubate for 5 minutes to block non-specific binding.

    • Wash the chamber three times with 20 µL of motility buffer.

  • Dynein Immobilization:

    • Flow in 10-100 nM of purified dynein in motility buffer and incubate for 5 minutes.

    • Wash the chamber three times with 20 µL of motility buffer to remove unbound dynein.

  • Microtubule Motility:

    • Prepare the motility mix: to 95.4 µL of motility buffer, add 1 µL of 100 mM ATP, 1 µL of 1 mM taxol, 2 µL of antifade reagent, and 0.2 µL of 1 M DTT.

    • Dilute fluorescently labeled microtubules 1:250 in the motility mix.

    • Add the desired concentration of this compound (or DMSO as a control) to the microtubule solution.

    • Flow 25 µL of the final microtubule solution into the chamber.

  • Data Acquisition and Analysis:

    • Place the slide on the microscope stage at a constant temperature (e.g., 37°C).

    • Record time-lapse image sequences of microtubule movement.

    • Generate kymographs from the image sequences to visualize microtubule movement over time.

    • Calculate the average gliding velocity of multiple microtubules for each condition.[2][6]

Dynein ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by dynein, providing a quantitative measure of its enzymatic activity.

Materials:

  • Purified cytoplasmic dynein

  • Microtubules (polymerized and stabilized with taxol)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound/D dissolved in DMSO

  • Malachite Green Reagent (see preparation below)

  • Phosphate standard solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Malachite Green Reagent Preparation:

  • Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

  • Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.

  • Mix one volume of Solution B with three volumes of Solution A. This working reagent should be prepared fresh.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, the desired concentration of this compound (or DMSO control), and purified dynein.

    • Include a "no enzyme" control with only buffer and inhibitor.

    • To measure microtubule-stimulated ATPase activity, add taxol-stabilized microtubules to the desired concentration.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add ATP to each well to initiate the reaction. The final ATP concentration should be in the low millimolar range (e.g., 1 mM).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes).

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 10 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620-640 nm using a microplate reader.

  • Quantification:

    • Create a standard curve using the phosphate standard solution.

    • Determine the amount of Pi released in each sample by comparing its absorbance to the standard curve.

    • Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg dynein).[7][8]

Visualizations: Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and the Role of Dynein

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. In vertebrates, this pathway is intricately linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub. Cytoplasmic dynein 2 is essential for intraflagellar transport (IFT), the bidirectional movement of protein complexes along the ciliary axoneme, which is necessary for both the assembly and function of the cilium. This compound, by inhibiting dynein 2, disrupts IFT and consequently blocks Hh signaling.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Dynein2 Cytoplasmic Dynein 2 (Intraflagellar Transport) SMO->Dynein2 Requires for ciliary localization GLI GLI SUFU->GLI Sequesters GLI->Dynein2 Requires for retrograde transport GLI_A GLI (Activator) GLI->GLI_A Activation Kinesin2 Kinesin-2 (Intraflagellar Transport) Dynein2->Kinesin2 Bidirectional IFT TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes CiliobrevinA This compound CiliobrevinA->Dynein2 Inhibits

Caption: this compound inhibits Dynein 2, disrupting IFT and Hedgehog signaling.

Experimental Workflow for In Vitro Microtubule Gliding Assay

The following diagram illustrates the key steps in performing an in vitro microtubule gliding assay to assess the impact of this compound on dynein motor activity.

Gliding_Assay_Workflow start Start prep_chamber Prepare Flow Chamber start->prep_chamber coat_casein Coat with Casein prep_chamber->coat_casein wash1 Wash coat_casein->wash1 immobilize_dynein Immobilize Dynein wash1->immobilize_dynein wash2 Wash immobilize_dynein->wash2 prep_mt_mix Prepare Motility Mix (MTs, ATP, this compound/DMSO) wash2->prep_mt_mix flow_mt Flow in Microtubule Mix prep_mt_mix->flow_mt acquire_images Acquire Time-Lapse Images flow_mt->acquire_images analyze_data Analyze Data (Kymographs, Velocity) acquire_images->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro dynein-driven microtubule gliding assay.

Conclusion

References

Ciliobrevin A: A Technical Guide to its Function as an Antagonist of AAA+ ATPase Motors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The AAA+ ATPase Superfamily

ATPases Associated with diverse cellular Activities (AAA+) constitute a large and essential superfamily of ring-shaped, ATP-fueled molecular machines.[1][2][3][4][5] These motors harness the energy from ATP hydrolysis to generate mechanical force, which is used to remodel, unfold, or translocate a vast array of macromolecular substrates, including proteins and nucleic acids.[3][4] Their functions are critical to nearly every aspect of cell physiology, from DNA replication and protein quality control to membrane fusion and cytoskeletal dynamics.[2][3][4]

A key member of this superfamily is cytoplasmic dynein, a massive motor protein complex responsible for minus-end-directed transport along microtubules.[4][5] Dynein's motor activity is driven by a hexameric ring of six AAA+ domains in its heavy chain, which couple ATP hydrolysis to conformational changes that power its movement.[5][6][7] Given its central role in processes like intracellular trafficking, cell division, and ciliogenesis, dynein has become a significant target for therapeutic intervention and a subject of intense research.

Ciliobrevin A: A Specific Antagonist of Cytoplasmic Dynein

This compound was identified as the first cell-permeable small-molecule inhibitor of cytoplasmic dynein.[8][9] Initially discovered in a screen for Hedgehog (Hh) signaling pathway antagonists, its mechanism was traced to the inhibition of the AAA+ ATPase motor cytoplasmic dynein 2, which is essential for retrograde intraflagellar transport (IFT) within primary cilia—a key organelle for Hh signaling.[8][10][11] Subsequent studies confirmed that this compound and its analogue, Ciliobrevin D, inhibit both cytoplasmic dynein 1 and dynein 2, making them invaluable tools for the acute disruption and study of dynein-dependent processes.[7][8][9][12]

Mechanism of Action

This compound functions as a nucleotide-competitive inhibitor of dynein's ATPase activity.[7][8] In silico and biochemical studies suggest that it binds to the primary ATP hydrolytic site within the dynein motor domain, located in the first AAA+ module (AAA1).[6] By occupying the ATP-binding pocket, which includes key motifs like the Walker A (P-loop) and Walker B motifs, this compound prevents ATP from binding and being hydrolyzed.[6] This abrogation of the ATPase cycle stalls the motor, preventing the conformational changes necessary for movement along microtubules.[8] While it potently inhibits ATPase activity, this compound does not disrupt the static, ADP-bound association of dynein with microtubules.[8][13]

ATP ATP Dynein_AAA1 Dynein AAA1 (ATP-Binding Site) ATP->Dynein_AAA1 Binds to Hydrolysis ATP Hydrolysis & Conformational Change Dynein_AAA1->Hydrolysis Enables Inhibition Inhibition of ATPase Activity Dynein_AAA1->Inhibition CiliobrevinA This compound CiliobrevinA->Dynein_AAA1 Competitively Binds Motility Microtubule-Based Motility Hydrolysis->Motility Powers Inhibition->Hydrolysis Blocks

Mechanism of this compound Inhibition.

Quantitative Data on Ciliobrevin Activity

The potency of this compound and its derivatives has been quantified across various biochemical and cell-based assays.

Table 1: Inhibitory Concentration (IC50) of Ciliobrevins

Compound Target/Assay IC50 Value Reference(s)
This compound Hedgehog Pathway Activation ~7 µM [10]
This compound Dynein 1 ATPase Activity ~84 µM [14]
This compound Dynein 1 Microtubule Gliding ~52 µM [6][15]
This compound Dynein 2 Microtubule Gliding ~55 µM [15]

| Ciliobrevin D | Dynein 1 Microtubule Gliding | ~15 µM |[6][15][16] |

Table 2: Effect of Ciliobrevins on Dynein-Driven Microtubule Gliding Velocity

Compound Concentration Motor Velocity Reference(s)
Control (DMSO) - Dynein 1 508 ± 60 nm/s [16]

| Ciliobrevin D | 20 µM | Dynein 2 | 83 ± 10 nm/s |[16] |

Biological Effects and Key Research Applications

This compound's inhibition of dynein has profound effects on numerous cellular processes, making it a versatile tool for biological investigation.

Ciliogenesis and Hedgehog Signaling

The primary cilium acts as a signaling hub for the Hh pathway. Dynein 2 is responsible for retrograde IFT, a process that removes signaling components from the cilium to turn the pathway off. By inhibiting dynein 2, this compound causes the accumulation of Hh pathway activators, like Gli2, at the ciliary tip, ultimately blocking downstream signal transduction.[8][11][17][18] Prolonged treatment also leads to defects in primary cilia formation and maintenance.[10][17][18]

Mitosis and Spindle Assembly

Cytoplasmic dynein 1 is crucial for organizing the mitotic spindle. It focuses microtubules at the spindle poles and helps establish stable kinetochore-microtubule attachments.[8] Treatment with this compound or D disrupts these functions, leading to disorganized spindle poles, loss of bipolarity, and chromosome misalignment.[7][8][10][12]

Intracellular and Axonal Transport

Dynein powers the retrograde transport of a wide range of cargoes, including organelles and vesicles. Ciliobrevin has been shown to inhibit the transport of:

  • Melanosomes and Peroxisomes: Blocking their aggregation and motility.[7][8][10][12]

  • Mitochondria, Lysosomes, and Golgi-derived Vesicles: Impairing their movement along axons.[7][13][19]

Interestingly, while dynein is a retrograde motor, its inhibition by Ciliobrevin D has been observed to impair both retrograde and anterograde transport of certain organelles in neurons.[7][13][19][20] This suggests a complex interplay and potential co-dependence between dynein and anterograde kinesin motors for robust bidirectional transport.

cluster_processes Dynein-Dependent Cellular Processes Dynein Cytoplasmic Dynein (AAA+ Motor) Mitosis Mitosis (Spindle Pole Focusing) Dynein->Mitosis Transport Intracellular Transport (Organelles, Vesicles) Dynein->Transport Cilia Ciliary Function (Retrograde IFT) Dynein->Cilia CiliobrevinA This compound CiliobrevinA->Dynein Inhibits SpindleDefects Spindle Defects Mitosis->SpindleDefects Leads to TransportStall Cargo Transport Stall Transport->TransportStall Leads to HedgehogBlock Hedgehog Pathway Blockade Cilia->HedgehogBlock Leads to

Cellular Processes Disrupted by this compound.

Experimental Protocols

This compound is widely used in two key in vitro assays to directly measure its effect on dynein motor function.

ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by purified dynein and measures its inhibition by this compound. The release of inorganic phosphate (B84403) (Pi) is measured colorimetrically.

Methodology:

  • Reaction Setup: In a microplate, combine purified cytoplasmic dynein with a reaction buffer (e.g., HEPES-based buffer with MgCl2 and a microtubule-stabilizing agent like taxol).[21] Include polymerized, taxol-stabilized microtubules to stimulate dynein's ATPase activity.

  • Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentrations. Include a DMSO-only control.

  • Initiate Reaction: Start the reaction by adding a defined concentration of ATP.[21][22]

  • Incubation: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a set period. For kinetic assays, time points are taken throughout the incubation.

  • Stop and Detect: Stop the reaction (e.g., by adding EDTA). Add a phosphate detection reagent, such as a malachite green-based solution, which forms a colored complex with the free phosphate generated by ATP hydrolysis.[21]

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a plate reader. Calculate the amount of phosphate released by comparing to a standard curve generated with known phosphate concentrations.

Start Start Reagents Combine: Purified Dynein Microtubules Buffer Start->Reagents Inhibitor Add this compound (or DMSO Control) Reagents->Inhibitor ATP Initiate with ATP Inhibitor->ATP Incubate Incubate (Constant Temperature) ATP->Incubate Detect Stop Reaction & Add Phosphate Detection Reagent Incubate->Detect Read Measure Absorbance Detect->Read End End Read->End

Workflow for ATPase Activity Assay.
Microtubule Gliding Assay

This in vitro motility assay directly visualizes the inhibition of dynein-powered microtubule movement.

Methodology:

  • Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip.[23]

  • Motor Immobilization: Introduce a solution of purified dynein motor protein into the chamber and allow it to adsorb to the coverslip surface, creating a "lawn" of motors.[23][24] Block any remaining non-specific binding sites with a protein like casein.

  • Microtubule Introduction: Prepare fluorescently labeled, taxol-stabilized microtubules. Introduce these microtubules into the chamber along with ATP and an ATP-regeneration system. The microtubules will bind to the immobilized dynein.

  • Inhibitor Perfusion: Perfuse the chamber with a solution containing the desired concentration of this compound (or DMSO for control).

  • Visualization and Analysis: Using fluorescence microscopy (e.g., TIRF microscopy), record time-lapse videos of the microtubules gliding over the dynein-coated surface.[23] Analyze the videos using tracking software to measure the velocity of individual microtubules. A reduction in velocity indicates inhibition.

Start Start Chamber Prepare Flow Chamber Start->Chamber Motor Immobilize Dynein on Coverslip Chamber->Motor Block Block Surface (e.g., with Casein) Motor->Block MTs Introduce Fluorescent Microtubules + ATP Block->MTs Inhibitor Add this compound (or DMSO Control) MTs->Inhibitor Visualize Visualize & Record (Fluorescence Microscopy) Inhibitor->Visualize Analyze Analyze Velocity Visualize->Analyze End End Analyze->End

References

Methodological & Application

Ciliobrevin A: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable small molecule inhibitor of cytoplasmic dynein, a motor protein responsible for transporting various cellular cargoes along microtubules toward their minus ends. By targeting the AAA+ ATPase domain of dynein, this compound disrupts a multitude of cellular processes that are dependent on dynein-mediated transport. These processes include intracellular trafficking of organelles and vesicles, mitosis, and ciliogenesis. Notably, its interference with intraflagellar transport within primary cilia also leads to the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cytoplasmic dynein-dependent processes.

Mechanism of Action

This compound functions as a specific antagonist of the AAA+ (ATPases associated with diverse cellular activities) ATPase motor cytoplasmic dynein.[2] This inhibition disrupts the dynein-dependent microtubule gliding and ATPase activity.[1] A primary consequence of this inhibition is the perturbation of protein trafficking within the primary cilium, leading to malformation of cilia and a subsequent blockade of the Hedgehog (Hh) signaling pathway downstream of Smoothened (Smo).[1] Additionally, this compound has been shown to interfere with mitotic spindle pole focusing and kinetochore-microtubule attachment.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory constants of this compound and its analogue, Ciliobrevin D, in various assays and cell lines.

Table 1: IC50 Values for this compound and D

CompoundAssaySystem/Cell LineIC50 ValueReference
This compoundHedgehog Pathway ActivationShh-stimulated cells7 µM
Ciliobrevin DDynein-2-driven Microtubule GlidingIn vitro15.5 ± 3 µM[4]
Ciliobrevin DGli-driven Luciferase ReporterNIH-3T3 cells~20 µM[4]

Table 2: Effective Concentrations of this compound and D in Cell-Based Assays

CompoundCell Line/SystemApplicationConcentrationIncubation TimeReference
This compoundShh-responsive cellsInduction of ciliary Gli2 levels30 µM4 hours[1]
Ciliobrevin DNIH-3T3 cellsDisruption of mitotic spindle assembly50 µM1 hour[1]
Ciliobrevin DHeLa cellsDisruption of mitotic spindle assembly50 µM1 hour[1]
Ciliobrevin DEmbryonic chicken DRG neuronsInhibition of axon extension20 µM90 minutes[5]
Ciliobrevin DEmbryonic chicken DRG neuronsInhibition of organelle transport20 µM45 minutes[5]
This compoundLuteinized granulosa cellsDisruption of primary cilia50-100 µM6-48 hours[6]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition by this compound cluster_cilium Primary Cilium PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibition SUFU SUFU SMO->SUFU inhibition Gli Gli SUFU->Gli inhibition Nucleus Nucleus Gli->Nucleus translocates Dynein Cytoplasmic Dynein 2 Dynein->Gli retrograde transport Shh Shh Ligand Shh->PTCH1 binds CiliobrevinA This compound CiliobrevinA->Dynein inhibits TargetGenes Hh Target Genes (e.g., Gli1, Ptch1) Nucleus->TargetGenes transcription

Caption: Inhibition of Hedgehog signaling by this compound.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Seed cells and allow adherence CiliobrevinA_prep 2. Prepare this compound stock solution in DMSO Treatment 3. Treat cells with this compound or DMSO (vehicle control) at desired concentration and incubation time CiliobrevinA_prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IF Immunofluorescence Staining Treatment->IF WB Western Blotting Treatment->WB

Caption: General experimental workflow for cell culture studies with this compound.

Experimental Protocols

Reagent Preparation: this compound Stock Solution
  • This compound is soluble in DMSO up to 100 mM.

  • To prepare a 10 mM stock solution, dissolve 3.58 mg of this compound (MW: 358.18 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 1: Immunofluorescence Staining for Ciliary Defects

This protocol is designed to visualize the effects of this compound on primary cilia morphology.

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., anti-acetylated tubulin for cilia axoneme, anti-gamma-tubulin for basal body)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To induce ciliogenesis in many cell types, replace the growth medium with a low-serum or serum-free medium and incubate for 24-48 hours.

  • This compound Treatment:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 20-50 µM) in pre-warmed cell culture medium.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Aspirate the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate for the desired time (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to permeabilize the cells and block non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

    • Rinse the coverslips briefly in PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Acquire images to assess changes in cilia number, length, and morphology.

Protocol 2: Western Blotting for Dynein-Related Protein Expression

This protocol can be used to assess changes in the expression levels of proteins involved in microtubule-based transport or the Hedgehog pathway following this compound treatment.

Materials:

  • Cultured cells in multi-well plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies of interest

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for the appropriate duration.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells in culture

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a no-treatment control.

    • Aspirate the medium from the cells and add 100 µL of the this compound dilutions or control media to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8][9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8][10]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the IC50 value for cytotoxicity.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying dynein function, it is important to be aware of potential off-target effects. At higher concentrations and longer incubation times, this compound may exhibit cytotoxicity.[6] It has been observed that Ciliobrevin D, a closely related analogue, can also affect anterograde transport mediated by kinesin motors, although it does not directly inhibit kinesin-1 or kinesin-5 ATPase activity in vitro.[3][5] This suggests a potential indirect effect on other microtubule-based transport processes. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration that inhibits dynein function with minimal off-target effects and cytotoxicity in the specific cell type being studied. Appropriate controls, including vehicle controls and potentially rescue experiments, are essential for validating the specificity of the observed effects.

References

Optimal Working Concentration of Ciliobrevin A In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable small molecule that has been identified as a specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1] Its ability to rapidly and reversibly block dynein function has made it an invaluable tool for studying a multitude of cellular processes that are dependent on microtubule-based transport. These processes include primary cilia formation and signaling, mitotic spindle assembly, organelle transport, and neuronal development.[1][2] this compound is also recognized as an antagonist of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncology.[3][4] This document provides detailed application notes and protocols to guide researchers in determining and utilizing the optimal working concentration of this compound for in vitro experiments.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATPase activity of cytoplasmic dynein.[1] This inhibition disrupts the motor's ability to move along microtubules, thereby affecting the transport of various cellular cargoes. A key consequence of dynein inhibition by this compound is the disruption of intraflagellar transport (IFT) within primary cilia. This leads to the malformation of cilia and a blockade of the Hedgehog signaling pathway, as the proper localization of key pathway components, such as Smoothened (Smo) and Gli transcription factors, is dynein-dependent.[1][2][3][5]

Below is a diagram illustrating the effect of this compound on the Hedgehog signaling pathway.

Figure 1: Simplified diagram of this compound's inhibitory action on the Hedgehog signaling pathway.

Quantitative Data: Working Concentrations in Various In Vitro Models

The optimal working concentration of this compound is highly dependent on the cell type, the specific biological process being investigated, and the duration of treatment. Below is a summary of concentrations used in various published studies.

Cell Type/SystemApplicationConcentrationIncubation TimeOutcome/Observation
Hh-responsive cellsHedgehog pathway inhibition7 µM (IC50)Not specifiedBlockade of Shh-induced Hh pathway activation[3]
HepG2, Huh7 cellsHedgehog pathway inhibition1 µMNot specifiedSatisfactory inhibition of Hh signaling[6]
NIH 3T3 cellsCiliogenesis and Hh signaling30 µM4 hoursPerturbation of primary cilia formation and Gli2 localization[1][4]
Embryonic sensory neuronsAxonal transport20 µM90 minutesInhibition of retrograde and anterograde transport of organelles[7]
Embryonic sensory neuronsAxon extension (chronic)> 5 µM24 hoursStrong inhibition of axon extension[7]
Embryonic sensory neuronsAxon extension (chronic)10 µM24 hoursComplete blockade of axon extension[7]
Sertoli cells (Ciliobrevin D)Dynein inhibition15 µM, 30 µM1 hourInactivation of dynein[8]
In vitro microtubule gliding assayDynein motor activity100 µMNot applicableSignificant inhibition of dynein-dependent microtubule gliding[1]

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO up to 100 mM.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Reconstitution: To prepare a 10 mM stock solution, add 279.19 µL of DMSO to 1 mg of this compound (MW: 358.18 g/mol ).[4] For a 50 mM stock, add 55.84 µL of DMSO to 1 mg. Use an ultrasonic bath if necessary to ensure complete dissolution.[9]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

General Protocol for Cell Treatment
  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (often 85-90% for signaling studies).[4]

  • Serum Starvation (if required): For studies involving primary cilia and the Hedgehog pathway, it is common to induce cilia formation by serum-starving the cells. This is typically done by replacing the growth medium with a low-serum medium (e.g., 0.5% serum) for 12-24 hours prior to treatment.[4]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific assay and the biological process being studied.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as immunofluorescence microscopy, western blotting, or gene expression analysis.

Protocol for Determining Optimal Concentration (Dose-Response Assay)

To determine the optimal working concentration for a specific cell type and assay, it is essential to perform a dose-response experiment.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion A Seed cells in multi-well plate B Allow cells to adhere and reach desired confluency A->B C Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) B->C D Treat cells with different concentrations of this compound C->D E Include Vehicle Control (DMSO) and Untreated Control F Incubate for a fixed duration D->F G Perform desired assay (e.g., Immunofluorescence for cilia, Western blot for protein levels, Cell viability assay) F->G H Quantify the biological effect at each concentration G->H I Determine cytotoxicity (e.g., MTT or LDH assay) G->I J Plot dose-response curve H->J L Select optimal concentration (maximal effect with minimal cytotoxicity) I->L K Determine IC50 / EC50 J->K K->L

Figure 2: Experimental workflow for determining the optimal concentration of this compound.

Considerations and Best Practices

  • Cytotoxicity: High concentrations of this compound or prolonged exposure can lead to cytotoxicity. It is crucial to assess cell viability in parallel with the functional assay to ensure that the observed effects are not due to cell death.

  • Reversibility: this compound is a reversible inhibitor.[1][7] Its effects can be washed out, which can be a useful experimental control to confirm the specificity of the observed phenotype.

  • Specificity: While this compound is a specific inhibitor of cytoplasmic dynein, it does not appear to significantly affect kinesin-1 or kinesin-5 motors.[2][5][7] However, at very high concentrations, off-target effects cannot be entirely ruled out.

  • Ciliobrevin D: Ciliobrevin D is a more potent analog of this compound.[1] While data for both are often discussed together, it is important to note which specific compound was used in a given study, as their effective concentrations may differ.

  • DMSO Control: Always include a vehicle control (DMSO) at a concentration equivalent to that in the highest dose of this compound to account for any effects of the solvent.

By carefully considering the cell type, experimental endpoint, and performing a thorough dose-response analysis, researchers can confidently determine and apply the optimal working concentration of this compound to investigate the diverse roles of cytoplasmic dynein in vitro.

References

Application Notes and Protocols: Ciliobrevin A Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a small molecule inhibitor with dual functions, acting as a potent antagonist of the Hedgehog (Hh) signaling pathway and as a specific inhibitor of cytoplasmic dynein, an AAA+ ATPase motor protein.[1][2][3] Its ability to perturb primary cilia formation and function makes it a valuable tool for studying cellular processes dependent on these organelles and the dynein motor complex.[1][4][5] These notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, along with its solubility in various solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms HPI-4[1][6][7]
Molecular Formula C₁₇H₉Cl₂N₃O₂[1][3][7]
Molecular Weight 358.18 g/mol [1][3]
Purity ≥98%[1][2][7]
Appearance Crystalline solid[6]
CAS Number 302803-72-1[1][7]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO Up to 100 mM[1]
~20 mg/mL[6]
65 mg/mL (Sonication recommended)[8]
100 mg/mL (Ultrasonic recommended)[3]
Dimethylformamide (DMF) ~20 mg/mL[6][7]
Ethanol 1 mg/mL (Sonication recommended)[8]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[6][7]

Table 3: Storage and Stability

FormStorage TemperatureStabilityReference
Solid Powder +4°C-[1][2]
-20°C≥ 4 years[6][7]
In Solvent (e.g., DMSO) -80°C≥ 1 year[9]
-20°C1 month[10]
Aqueous Solution Not Recommended for StorageUse within one day[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 358.18 g/mol x 1000 mg/g = 3.58 mg

  • Weighing this compound:

    • Carefully weigh out 3.58 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the solid is completely dissolved. For higher concentrations or if dissolution is slow, sonication may be applied to facilitate the process.[8]

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[6][9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration:

    • Typical working concentrations for this compound in cell-based assays range from 5 µM to 30 µM.[9][10]

  • Serial Dilution:

    • It is recommended to perform serial dilutions to achieve the final working concentration accurately.

    • Example for a 10 µM final concentration in 1 mL of cell culture medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution. This is crucial to account for any effects of the solvent on the cells.

  • Application to Cells:

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration.

  • Important Consideration for Aqueous Solutions:

    • This compound is sparingly soluble in aqueous buffers.[6] If a working solution in a buffer like PBS is required, first dissolve the compound in DMSO and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[6][7] It is strongly recommended not to store aqueous solutions for more than one day.[6]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

CiliobrevinA_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate until dissolved dissolve->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot into smaller volumes stock->aliquot dilute Dilute Stock Solution in Cell Culture Medium stock->dilute For immediate use store Store at -20°C or -80°C aliquot->store working_solution Prepare Working Solution (e.g., 10 µM) dilute->working_solution vehicle_control Prepare Vehicle Control (DMSO in Medium) dilute->vehicle_control treat_cells Treat Cells working_solution->treat_cells vehicle_control->treat_cells end End treat_cells->end

Caption: Experimental workflow for this compound stock preparation.

References

Using Ciliobrevin A to Study Axonal Transport: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axonal transport is a critical cellular process responsible for the movement of organelles, proteins, and other essential cargo between the cell body and the axon terminus. This bidirectional transport is mediated by molecular motor proteins, primarily kinesins for anterograde (towards the axon tip) and dynein for retrograde (towards the cell body) transport, which move along microtubule tracks. Disruptions in axonal transport are implicated in a variety of neurodegenerative diseases, making it a key area of research.

Ciliobrevin A, and its more potent analog Ciliobrevin D, are cell-permeable small molecules that specifically inhibit the AAA+ ATPase activity of cytoplasmic dynein.[1][2][3] This inhibition prevents the motor protein from generating the force required for cargo movement along microtubules.[4] Unlike some other methods for studying dynein function, such as genetic knockdown, ciliobrevins allow for the acute and reversible inhibition of dynein, providing a powerful tool for studying the dynamics of axonal transport.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound to investigate axonal transport in neuronal cultures.

Mechanism of Action

This compound targets the ATPase domain of the dynein heavy chain, preventing ATP hydrolysis and thereby stalling the motor protein's movement along microtubules.[1][2] While highly specific for dynein over kinesin motors in in-vitro assays, it's important to note that prolonged or high-concentration treatments with ciliobrevins can lead to secondary effects, including impacts on anterograde transport.[1][4][7] This is thought to be an indirect consequence of disrupting the interdependent nature of the transport machinery.[1] Ciliobrevin treatment has also been observed to affect microtubule stability and post-translational modifications in the distal axon.[4][8]

cluster_0 Normal Axonal Transport cluster_1 Axonal Transport with this compound Dynein Dynein-Dynactin Complex MT Microtubule Dynein->MT Walks along ADP_N ADP + Pi Dynein->ADP_N Releases Cargo_R Retrograde Cargo (e.g., Mitochondria, Lysosomes) Cargo_R->Dynein Binds to ATP_N ATP ATP_N->Dynein Hydrolyzed by CiliobrevinA This compound Dynein_I Inactive Dynein-Dynactin Complex CiliobrevinA->Dynein_I Inhibits ATPase Activity MT_I Microtubule Dynein_I->MT_I Stalled on Cargo_R_I Stalled Retrograde Cargo Cargo_R_I->Dynein_I Bound to ATP_I ATP ATP_I->Dynein_I Binding, but no hydrolysis

Figure 1: Mechanism of this compound Action.

Data Presentation: Efficacy and Working Concentrations

The following table summarizes quantitative data from various studies using this compound and D to inhibit axonal transport. It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration.

CompoundCell TypeConcentrationIncubation TimeObserved EffectReference
This compound Shh-responsive cells7 µM (IC50)Not SpecifiedInhibition of Shh-induced Hedgehog pathway activation
This compound Leishmania donovani250 µMNot Specified~89% decrease in flagellar beat frequency[9]
Ciliobrevin D Embryonic chicken sensory neurons20 µM45 minutesInhibition of Golgi-derived vesicle movement[1]
Ciliobrevin D Embryonic chicken sensory neurons5-40 µM24 hours>5 µM resulted in strong inhibition of axon extension[1]
Ciliobrevin D Cultured Aplysia neurons10 µMNot Specified39% reduction in retrograde mitochondrial flux[5]
Ciliobrevin D Cultured Aplysia neurons30 µMNot Specified80% reduction in retrograde and 77% in anterograde mitochondrial flux[5]
Ciliobrevin D E14.5 mouse cortical neurons20 µM1 hourReduction of microtubule acetylation in distal axons[8]

Experimental Protocols

Protocol 1: General Inhibition of Axonal Transport in Cultured Neurons

This protocol provides a general framework for treating cultured neurons with this compound to observe its effects on axonal transport.

Materials:

  • Cultured primary neurons (e.g., cortical, hippocampal, or DRG neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (or D) stock solution (e.g., 10-100 mM in DMSO)

  • Fluorescently labeled marker for cargo of interest (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or transfection with fluorescently tagged proteins)[1][10]

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Culture: Plate primary neurons on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine/laminin) and culture for the desired number of days in vitro (DIV) to allow for axon elongation.

  • Cargo Labeling: If not using endogenously expressed fluorescent proteins, label the cargo of interest according to the manufacturer's protocol. For example, incubate cells with MitoTracker Green (100-200 nM) for 15-30 minutes.

  • Pre-treatment Imaging (Baseline): Place the culture dish on the microscope stage and allow it to equilibrate. Acquire time-lapse images of a selected axon to establish a baseline of organelle transport. Capture images every 2-5 seconds for 2-5 minutes.

  • This compound Treatment: Prepare the final working concentration of this compound in pre-warmed culture medium. Carefully replace the medium in the dish with the this compound-containing medium. A DMSO vehicle control should be run in parallel. Effects of Ciliobrevin D can be detected within the first 20 minutes of treatment.[1][5][6]

  • Post-treatment Imaging: Immediately begin acquiring time-lapse images of the same axon or a different axon in the same dish. Continue imaging at regular intervals (e.g., 30, 60, 120 minutes) to observe the acute and sustained effects of the inhibitor.

  • Washout (Optional): To test for reversibility, carefully wash the cells three times with pre-warmed culture medium and continue time-lapse imaging.[2][9]

  • Data Analysis: Generate kymographs from the time-lapse image series using software like ImageJ/Fiji.[11] From the kymographs, quantify parameters such as organelle velocity, flux (number of organelles passing a point per unit time), and the percentage of motile organelles.[1]

Start Start: Cultured Neurons Label Label Cargo (e.g., MitoTracker) Start->Label Baseline Baseline Imaging (Live-cell microscopy) Label->Baseline Treat Treat with this compound (or DMSO control) Baseline->Treat PostTreat Post-Treatment Imaging (Time-lapse) Treat->PostTreat Washout Washout (Optional) PostTreat->Washout Analysis Data Analysis (Kymographs, Velocity, Flux) PostTreat->Analysis PostWash Post-Washout Imaging Washout->PostWash PostWash->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Axonal Transport Assay.

Protocol 2: Immunocytochemistry for p150Glued Distribution

The dynactin (B1176013) complex, of which p150Glued is a subunit, is crucial for dynein function. Ciliobrevin D treatment has been shown to cause a redistribution of p150Glued in axons.[1] This protocol allows for the visualization of this effect.

Materials:

  • Cultured neurons treated with this compound/D or vehicle control as in Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against p150Glued

  • Fluorescently-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Following treatment, gently wash the cells with pre-warmed PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash again with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-p150Glued antibody in blocking buffer and incubate the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Add DAPI for 5 minutes to stain the nuclei. Perform a final wash and mount the coverslips onto slides using an anti-fade mounting medium.

  • Imaging: Visualize the distribution of p150Glued using a fluorescence microscope. In control axons, p150Glued may show a diffuse or punctate distribution, while in Ciliobrevin-treated axons, a redistribution or altered pattern may be observed.[1]

Considerations and Off-Target Effects

  • Specificity: While this compound is a specific inhibitor of dynein's ATPase activity, it does not affect the ATPase activity of kinesin-1 or kinesin-5.[1][2] However, the bidirectional transport of organelles is often interdependent, and inhibiting dynein can secondarily impair anterograde transport, especially with longer incubation times.[1][5]

  • Cytotoxicity: High concentrations or prolonged exposure to ciliobrevins can be cytotoxic.[12] It is essential to determine the optimal, non-toxic concentration for your specific cell type and experimental duration through viability assays.

  • Microtubule Effects: Ciliobrevin treatment can lead to a decrease in microtubule content in the distal axon and alter tubulin post-translational modifications, which could indirectly affect axonal transport.[1][4][8]

  • Other Cellular Processes: Dynein is involved in numerous cellular processes beyond axonal transport, including mitosis and cilia formation.[2][3] These effects should be considered when interpreting results.

By providing a means for the acute and reversible inhibition of dynein, this compound is an invaluable tool for dissecting the complex mechanisms of axonal transport and its role in neuronal health and disease. Careful experimental design and consideration of potential off-target effects are crucial for obtaining robust and interpretable results.

References

Ciliobrevin A: Application Notes and Protocols for Inhibiting Organelle Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2] Cytoplasmic dynein is responsible for the minus-end-directed transport of various cellular cargoes along microtubules, including organelles, vesicles, and protein complexes.[1][3][4] By inhibiting the ATPase activity of dynein, this compound provides a powerful tool for the acute and reversible disruption of these transport processes, enabling the study of their roles in a wide range of cellular functions.[1][4]

Initially identified as an antagonist of the Hedgehog (Hh) signaling pathway, this compound's mechanism in this context is the disruption of intraflagellar transport (IFT), a process heavily reliant on dynein motors for retrograde movement of protein complexes within cilia.[3][5][6][7] Its utility extends beyond ciliogenesis and Hedgehog signaling to the broader investigation of organelle transport, mitotic spindle assembly, and other dynein-dependent cellular events.[1][2][8]

These application notes provide detailed protocols for utilizing this compound to study the inhibition of organelle transport in cultured cells.

Mechanism of Action

This compound specifically targets the AAA+ ATPase domain of cytoplasmic dynein 1 and dynein 2, inhibiting its motor activity.[1][8] This inhibition prevents the hydrolysis of ATP, which is essential for the conformational changes that drive the movement of dynein along microtubules. Consequently, the retrograde transport of organelles and other cargoes is arrested. While highly specific for dynein, it is important to note that prolonged treatment or high concentrations of this compound can also indirectly affect anterograde transport, which is mediated by kinesin motors.[1][9] This is likely due to the interdependence of anterograde and retrograde transport machinery.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and its analogue, Ciliobrevin D, on various cellular processes.

Table 1: Inhibitory Concentrations of Ciliobrevins

CompoundTarget/ProcessIC50Cell Line/SystemReference
This compoundHedgehog (Hh) pathway activation (Shh-induced)7 µMNIH-3T3 cells[5][6]
Ciliobrevin DDynein-2-driven microtubule gliding~20 µMIn vitro
This compoundDynein-1-driven microtubule gliding52.0 µMIn vitro[10]
Ciliobrevin DDynein-1-driven microtubule gliding15.0 µMIn vitro[10]

Table 2: Effects of Ciliobrevin D on Axonal Transport in Cultured Sensory Neurons

OrganelleTransport DirectionTreatmentEffectReference
MitochondriaRetrograde20 µM Ciliobrevin D (45 min)Inhibition of movement[11]
MitochondriaAnterograde20 µM Ciliobrevin D (45 min)Inhibition of movement[11]
LysosomesRetrograde20 µM Ciliobrevin DInhibition of movement[11]
Golgi-derived VesiclesRetrograde & Anterograde20 µM Ciliobrevin DInhibition of movement[9]

Mandatory Visualizations

cluster_Hedgehog Hedgehog Signaling Pathway cluster_IFT Intraflagellar Transport (IFT) Shh Sonic Hedgehog (Shh) Ptch1 Patched-1 (Ptch1) Shh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits Gli Gli Proteins Smo->Gli activates Cilium Primary Cilium TargetGenes Target Gene Expression Gli->TargetGenes regulates Kinesin2 Kinesin-2 IFT_complex IFT Complex Kinesin2->IFT_complex Anterograde Dynein2 Dynein-2 Dynein2->Smo regulates trafficking IFT_complex->Dynein2 Retrograde CiliobrevinA This compound CiliobrevinA->Dynein2 inhibits

Figure 1: Hedgehog signaling pathway and the point of inhibition by this compound.

Start Start CellCulture 1. Cell Culture & Plating Start->CellCulture Staining 2. Organelle Staining (e.g., MitoTracker, LysoTracker) CellCulture->Staining Treatment 3. This compound Treatment Staining->Treatment LiveImaging 4. Live-Cell Imaging Treatment->LiveImaging DataAnalysis 5. Data Analysis (Kymograph Generation & Quantification) LiveImaging->DataAnalysis Results Results DataAnalysis->Results

Figure 2: Experimental workflow for studying organelle transport inhibition.

CiliobrevinA This compound Dynein Cytoplasmic Dynein CiliobrevinA->Dynein targets ATPase_Activity ATPase Activity CiliobrevinA->ATPase_Activity inhibits Dynein->ATPase_Activity possesses Microtubule_Transport Minus-End Directed Microtubule Transport ATPase_Activity->Microtubule_Transport is required for Organelle_Transport Organelle Transport ATPase_Activity->Organelle_Transport inhibition disrupts Microtubule_Transport->Organelle_Transport mediates

Figure 3: Logical relationship of this compound's inhibitory action.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial and Lysosomal Transport

This protocol details the steps to visualize and quantify the effect of this compound on the transport of mitochondria and lysosomes in cultured adherent cells.

Materials:

  • Adherent cell line of choice (e.g., HeLa, NIH-3T3, cultured neurons)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MitoTracker™ Green FM (for mitochondria staining)

  • LysoTracker™ Red DND-99 (for lysosome staining)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Glass-bottom dishes or plates suitable for live-cell imaging

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Plating:

    • Culture cells in complete medium to ~70-80% confluency.

    • Seed cells onto glass-bottom dishes at a density that will allow for clear visualization of individual cells and their processes (e.g., axons in neurons) after 24-48 hours.

  • Organelle Staining:

    • Prepare a working solution of MitoTracker™ Green FM at a final concentration of 100-500 nM in pre-warmed, serum-free medium.[6][12]

    • Prepare a working solution of LysoTracker™ Red DND-99 at a final concentration of 50-75 nM in pre-warmed, complete medium.[9][13][14]

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the MitoTracker™ working solution and incubate for 15-45 minutes at 37°C.

    • Remove the MitoTracker™ solution, wash with pre-warmed PBS, and add the LysoTracker™ working solution.

    • Incubate for 30-60 minutes at 37°C.

    • During the last 10-15 minutes of the LysoTracker™ incubation, add Hoechst 33342 or DAPI to the medium at a final concentration of 1 µg/mL for nuclear staining.[9]

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 20-30 µM is a common starting point for significant inhibition of organelle transport.[11][15] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.

    • Replace the medium in the dishes with the this compound or vehicle control solutions.

  • Live-Cell Imaging:

    • Immediately transfer the dish to the pre-warmed stage of the live-cell imaging microscope.

    • Acquire time-lapse images using appropriate filter sets for the selected fluorescent probes (e.g., GFP/FITC for MitoTracker™ Green, RFP/TRITC for LysoTracker™ Red, and DAPI for the nuclear stain).

    • Image acquisition parameters should be optimized to minimize phototoxicity while maintaining a good signal-to-noise ratio. A typical time-lapse for organelle transport is 1-5 minutes with images acquired every 1-5 seconds.

  • Data Analysis:

    • Generate kymographs from the time-lapse image series using software such as ImageJ/Fiji.[4][16][17][18][19] This will provide a visual representation of organelle movement over time.

    • Quantify organelle transport parameters from the kymographs, such as velocity, displacement, and the percentage of motile organelles.

    • Perform statistical analysis to compare the this compound-treated group with the vehicle control.

Protocol 2: Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of mitotic spindle defects induced by this compound treatment.

Materials:

  • Adherent cell line of choice

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (0.1-0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

  • Primary antibody: anti-α-tubulin (mouse monoclonal, typical dilution 1:250 - 1:1000)[20][21][22]

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488, typical dilution 1:500 - 1:1000)[2][23][24]

  • DAPI or Hoechst for nuclear staining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

    • Treat the cells with this compound (e.g., 20-50 µM) or a vehicle control (DMSO) for a desired period (e.g., 1-4 hours) to induce mitotic arrest or spindle defects.

  • Fixation and Permeabilization:

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.[21]

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[25]

    • Dilute the anti-α-tubulin primary antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[1][3][5][7][26]

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

    • Acquire images of mitotic cells, focusing on the morphology of the mitotic spindle and chromosome alignment.

Concluding Remarks

This compound is an invaluable tool for the temporal and reversible inhibition of cytoplasmic dynein, facilitating the investigation of a multitude of cellular processes dependent on microtubule-based transport. The protocols provided herein offer a starting point for researchers to explore the effects of this compound on organelle dynamics and cell division. It is recommended that concentrations and incubation times be optimized for each specific cell line and experimental setup. Careful consideration of appropriate controls is crucial for the accurate interpretation of results.

References

Application Notes: Live-Cell Imaging with Ciliobrevin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciliobrevin A is a cell-permeable small molecule that acts as a specific and reversible inhibitor of cytoplasmic dynein, a motor protein crucial for retrograde transport along microtubules.[1][2] This inhibitory action makes this compound an invaluable tool for studying a multitude of dynein-dependent cellular processes, particularly the dynamics of primary cilia. Primary cilia are microtubule-based organelles that function as cellular antennae, sensing and transducing extracellular signals. Their assembly, maintenance, and function are critically dependent on a process called intraflagellar transport (IFT), which is driven by kinesin and dynein motors.[3][4] By acutely inhibiting dynein, this compound allows for the real-time investigation of retrograde IFT, ciliary protein trafficking, and ciliary disassembly dynamics in living cells.[5][6]

Mechanism of Action

This compound targets the AAA+ ATPase domain of cytoplasmic dynein 1, preventing the conformational changes required for its motor activity and effectively halting retrograde transport. In the context of the primary cilium, cytoplasmic dynein 2 is the motor responsible for retrograde IFT, transporting protein complexes and turnover products from the ciliary tip back to the cell body.[2] Inhibition of this process by this compound leads to the accumulation of IFT particles and other proteins at the ciliary tip, a reduction in IFT velocity, and ultimately, a shortening or complete disassembly of the cilium.[5][7] This acute disruption provides a powerful method to dissect the intricate mechanisms governing ciliary homeostasis and signaling.

Mechanism of this compound in Primary Cilia cluster_cilium Primary Cilium cluster_treatment This compound Treatment Ciliary Tip Ciliary Tip Dynein-2 Retrograde IFT (Dynein-2) Ciliary Tip->Dynein-2 Cargo Turnaround Cell Body Cell Body Kinesin-2 Anterograde IFT (Kinesin-2) Cell Body->Kinesin-2 Cargo Loading Kinesin-2->Ciliary Tip Transport to Tip Dynein-2->Cell Body Transport to Base Dynein-2_inhibited Dynein-2 (Inhibited) This compound This compound This compound->Dynein-2_inhibited Inhibits ATPase Activity Accumulation Cargo Accumulation at Tip Dynein-2_inhibited->Accumulation Disassembly Ciliary Shortening/ Disassembly Accumulation->Disassembly

Figure 1. this compound inhibits retrograde IFT, leading to cargo accumulation and ciliary disassembly.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound/D treatment as reported in various studies. These values provide a baseline for designing new experiments.

Table 1: Effect of Ciliobrevin on Ciliary Length and Percentage of Ciliated Cells

Cell LineCiliobrevin ConcentrationIncubation TimeEffect on Ciliary Length (vs. Control)Effect on % Ciliated Cells (vs. Control)Reference
hTERT RPE-150 µM (Ciliobrevin D)24 hoursDecrease from 3.40 µm to 1.22 µmDecrease from 59.67% to 21.00%[7]
C. elegans (phasmid cilia)0.7 mM (this compound)Prolonged~30% shorterNot Reported[5]

Table 2: Effect of Ciliobrevin on Intraflagellar Transport (IFT) Dynamics

Organism/Cell LineCiliobrevin ConcentrationIncubation TimeEffect on Retrograde VelocityEffect on Anterograde VelocityEffect on IFT FrequencyReference
Chlamydomonas150 µM (Ciliobrevin D)2-10 min60% decrease36% decrease92% decrease (retrograde)[8][9]
Chlamydomonas100 µM (Ciliobrevin D)2-10 min50% decrease28% decrease50% decrease (both directions)[9]
C. elegans0.7 mM (this compound)Prolonged~24% decrease~31% decreaseNot Reported[5]
C. elegans1.4 mM (this compound)Prolonged~36% decrease~34% decreaseNot Reported[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging of IFT Dynamics with this compound Treatment

This protocol details the procedure for observing the real-time effects of this compound on the movement of fluorescently tagged IFT proteins in mammalian primary cilia.

Materials:

  • hTERT-RPE1 cells stably expressing a fluorescently tagged IFT protein (e.g., IFT88-GFP, mNeonGreen-IFT74).[10]

  • Glass-bottom imaging dishes (e.g., MatTek or Ibidi).

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS).

  • Serum-free culture medium.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).[11]

  • This compound (or D) stock solution (e.g., 10-50 mM in DMSO).

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope with environmental control (37°C, 5% CO₂).[3][12]

Procedure:

  • Cell Seeding: Plate the hTERT-RPE1 reporter cell line onto glass-bottom dishes at a density that will result in approximately 70-80% confluency.

  • Cilia Induction: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 24-48 hours to induce ciliogenesis.

  • Microscope Setup:

    • Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.

    • Place the dish on the microscope stage and replace the serum-free medium with pre-warmed live-cell imaging medium.[11]

  • Pre-treatment Imaging:

    • Locate ciliated cells expressing the fluorescent IFT reporter. Primary cilia are typically single, hair-like protrusions.

    • Acquire time-lapse images (kymographs) of IFT particle movement for 1-2 minutes before adding the inhibitor. This will serve as the baseline control. Use minimal laser power and exposure times to reduce phototoxicity.[11]

  • This compound Treatment:

    • Prepare a working solution of this compound in the imaging medium at 2x the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).

    • Carefully add an equal volume of the 2x this compound solution to the dish and mix gently.

  • Post-treatment Imaging:

    • Immediately begin acquiring time-lapse images of the same cilia imaged in step 4.

    • Continue imaging for 10-30 minutes, observing for changes in IFT particle velocity, frequency, and accumulation at the ciliary tip.

  • Data Analysis:

    • Generate kymographs from the time-lapse series.

    • Measure the slope of the lines in the kymographs to determine the velocity of anterograde and retrograde IFT particles before and after treatment.

    • Quantify the frequency of IFT events and the fluorescence intensity at the ciliary tip over time.

Live-Cell Imaging Workflow with this compound start Plate reporter cells on imaging dish serum_starve Induce cilia via serum starvation (24-48h) start->serum_starve microscope Place on microscope in imaging medium serum_starve->microscope pre_image Acquire baseline (pre-treatment) kymographs microscope->pre_image treat Add this compound to medium pre_image->treat post_image Acquire post-treatment time-lapse images treat->post_image analyze Generate kymographs and analyze IFT dynamics post_image->analyze end Quantify velocity, frequency, and accumulation analyze->end

Figure 2. Experimental workflow for analyzing IFT dynamics upon this compound treatment.

Protocol 2: Ciliary Disassembly Assay Using this compound

This protocol is designed to quantify the rate and extent of ciliary disassembly induced by this compound treatment.

Materials:

  • hTERT-RPE1 or NIH/3T3 cells.

  • Multi-well plates with coverslips.

  • Complete and serum-free culture media.

  • This compound stock solution (10-50 mM in DMSO).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against a ciliary marker (e.g., anti-acetylated tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Cilia Induction:

    • Seed cells onto coverslips in a multi-well plate.

    • Induce ciliogenesis by serum starvation for 24-48 hours as described in Protocol 1.[13][14]

  • This compound Treatment:

    • Prepare this compound in serum-free medium at the desired final concentration (e.g., 25-50 µM).

    • Treat separate wells for different durations (e.g., 0h, 2h, 4h, 8h, 24h). Include a DMSO-treated control for each time point.

  • Fixation and Immunofluorescence:

    • At each time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-acetylated tubulin) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Mount the coverslips onto slides.

    • Using a fluorescence microscope, acquire images from multiple random fields for each condition.

    • For each image, count the number of ciliated cells and the total number of cells (indicated by DAPI-stained nuclei).

    • Measure the length of the cilia in each condition using image analysis software (e.g., ImageJ/Fiji).

  • Data Presentation:

    • Calculate the percentage of ciliated cells for each time point and treatment.

    • Calculate the average ciliary length.

    • Plot the percentage of ciliated cells and average ciliary length as a function of time to visualize the disassembly dynamics.

Troubleshooting and Considerations:

  • Cytotoxicity: High concentrations or prolonged exposure to this compound can be toxic. Perform a dose-response curve and assess cell viability (e.g., with Trypan Blue) to determine the optimal working concentration and time frame.

  • Off-Target Effects: While relatively specific, off-target effects are possible. Use the lowest effective concentration and consider control experiments, such as washout studies to assess the reversibility of the effects.

  • Phototoxicity: In live-cell imaging, minimize light exposure by using low laser power, short exposure times, and time-lapse intervals appropriate for the process being studied.[11]

  • Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in the culture medium is low (<0.1%) to avoid solvent-induced artifacts.

References

Application Notes and Protocols for Ciliobrevin A in Leishmania Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) family of motor proteins, specifically targeting dynein ATPase activity. In the context of Leishmania, a protozoan parasite responsible for the disease leishmaniasis, flagellar motility is crucial for its life cycle, including survival and migration within the sandfly vector. The flagellum, a microtubule-based organelle, is driven by the coordinated action of axonemal dynein motors. This compound serves as a valuable tool to dissect the molecular mechanisms of flagellar movement in Leishmania and to investigate the potential of dynein as a drug target. These application notes provide a summary of the known effects of this compound on Leishmania motility and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound directly inhibits the ATPase activity of dynein, the motor protein responsible for generating the force required for the sliding of microtubules within the flagellar axoneme. This inhibition prevents the hydrolysis of ATP, which is essential for the conformational changes in dynein that drive flagellar beating. By targeting this fundamental process, this compound effectively reduces or arrests flagellar movement. The effects of this compound on Leishmania donovani have been shown to be reversible upon removal of the inhibitor[1].

Data Presentation

The following tables summarize the quantitative effects of this compound on the motility of Leishmania donovani promastigotes.

Table 1: Effect of this compound on Flagellar Beat Frequency of Leishmania donovani

ConditionThis compound ConcentrationApproximate Decrease in Beat FrequencyReference
Live Promastigotes250 µM89%[1]
Reactivated Promastigotes250 µM41%[1]

Table 2: Qualitative Effects of this compound on Leishmania donovani Flagellar Waveform

ParameterObserved EffectReference
WavelengthAltered[1]
AmplitudeAltered[1]
WaveformInduces non-uniform bends with the flagellum beating away from the cell axis[1]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of this compound Action on Leishmania Flagellum ATP ATP Dynein Axonemal Dynein ATPase ATP->Dynein binds to MicrotubuleSliding Microtubule Sliding Dynein->MicrotubuleSliding powers InhibitedMotility Inhibited Motility Dynein->InhibitedMotility CiliobrevinA This compound CiliobrevinA->Dynein inhibits FlagellarBeat Flagellar Beat MicrotubuleSliding->FlagellarBeat generates FlagellarBeat->InhibitedMotility

Caption: Mechanism of this compound inhibition of Leishmania flagellar motility.

cluster_1 Experimental Workflow: Leishmania Motility Assay Culture Culture Leishmania promastigotes Harvest Harvest mid-log phase promastigotes Culture->Harvest Treatment Incubate with This compound Harvest->Treatment Control Incubate with vehicle (DMSO) Harvest->Control Microscopy Video Microscopy (Fast-capture) Treatment->Microscopy Control->Microscopy Analysis Analyze flagellar beat frequency, wavelength, amplitude Microscopy->Analysis Results Quantitative Motility Data Analysis->Results

Caption: Workflow for assessing this compound's effect on Leishmania motility.

Experimental Protocols

Protocol 1: Analysis of this compound Effect on Live Leishmania Promastigote Motility

Objective: To quantitatively and qualitatively assess the impact of this compound on the flagellar motility of live Leishmania promastigotes.

Materials:

  • Leishmania donovani promastigotes (mid-logarithmic phase)

  • M199 medium (or other suitable culture medium) supplemented with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • High-speed video microscopy system equipped with a high-resolution camera

  • Image analysis software for motility tracking and waveform analysis

Procedure:

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% FBS at 25°C until they reach the mid-logarithmic phase of growth.

  • Preparation of Parasites: Harvest the promastigotes by centrifugation at 1,000 x g for 10 minutes at room temperature. Wash the parasite pellet twice with PBS to remove culture medium. Resuspend the final pellet in fresh, serum-free M199 medium to a final concentration of approximately 2 x 10^6 cells/mL.

  • Treatment with this compound:

    • Prepare working solutions of this compound in serum-free M199 medium from a stock solution in DMSO. A final concentration of 250 µM has been shown to be effective[1]. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM) to determine a dose-response relationship.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

    • Add the this compound working solutions or the vehicle control to the parasite suspension and incubate for 15-30 minutes at 25°C.

  • Video Microscopy:

    • Place a 10 µL drop of the treated or control parasite suspension onto a clean microscope slide and cover with a coverslip.

    • Immediately visualize the parasites using a high-speed video microscopy system with a 40x or 60x objective.

    • Record videos at a high frame rate (e.g., 200-500 frames per second) for several seconds at different locations on the slide to capture the movement of multiple parasites.

  • Data Analysis:

    • Use image analysis software to track the movement of individual parasites and their flagella.

    • Beat Frequency: Count the number of complete flagellar beats over a defined period to calculate the beat frequency (in Hz).

    • Wavelength and Amplitude: Measure the wavelength (distance between two consecutive peaks or troughs of the flagellar wave) and amplitude (maximum displacement from the central axis) of the flagellar waveform.

    • Compare the motility parameters of the this compound-treated groups with the vehicle control group.

Protocol 2: Preparation and Analysis of Detergent-Extracted, ATP-Reactivated Leishmania Models

Objective: To study the direct effect of this compound on the axonemal machinery of Leishmania flagella in a cell-free system.

Materials:

  • Leishmania donovani promastigotes (mid-logarithmic phase)

  • Extraction Buffer: 20 mM HEPES, 5 mM MgSO4, 1 mM DTT, 0.5 mM EDTA, 25 mM KCl, pH 7.0

  • Triton X-100 (10% stock solution)

  • Reactivation Buffer: Extraction Buffer supplemented with 1 mM ATP

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Microscope slides and coverslips

  • High-speed video microscopy system

  • Image analysis software

Procedure:

  • Parasite Preparation: Harvest and wash Leishmania promastigotes as described in Protocol 1, Step 2. Resuspend the pellet in the Extraction Buffer.

  • Detergent Extraction (Demembranation):

    • Add Triton X-100 to the parasite suspension to a final concentration of 0.1% (v/v).

    • Incubate on ice for 5-10 minutes to permeabilize the cell membranes. The success of demembranation can be monitored by observing the loss of parasite body integrity under a phase-contrast microscope, while the flagellar axonemes remain intact.

  • Washing: Centrifuge the extracted parasites at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet once with cold Extraction Buffer to remove the detergent.

  • ATP Reactivation and this compound Treatment:

    • Resuspend the pellet of reactivated models in the Reactivation Buffer.

    • Divide the suspension into different tubes for treatment. Add this compound (e.g., 250 µM final concentration) or vehicle (DMSO) to the respective tubes[1].

  • Microscopy and Analysis:

    • Immediately after adding ATP and the inhibitor, place a sample on a microscope slide and record the flagellar movement using high-speed video microscopy as described in Protocol 1, Step 4.

    • Analyze the flagellar beat frequency of the reactivated models as described in Protocol 1, Step 5.

Protocol 3: Cytotoxicity Assay of this compound on Leishmania Promastigotes (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on Leishmania promastigotes and to distinguish specific motility inhibition from general cell death.

Materials:

  • Leishmania donovani promastigotes (mid-logarithmic phase)

  • M199 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Parasite Seeding: Seed Leishmania promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of M199 medium with 10% FBS.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the wells to achieve the desired final concentrations.

    • Include wells with vehicle control (DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate at 25°C for 24 or 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 25°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 25°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Disclaimer: These protocols are intended as a guide and may require optimization for specific Leishmania species, strains, and laboratory conditions. It is recommended to consult the primary literature for further details.

References

Application Notes and Protocols: Ciliobrevin A Exposure in Cellular and Molecular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable, and reversible small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2][3] By targeting the ATPase activity of dynein, this compound provides a powerful tool for investigating a multitude of cellular processes that depend on microtubule-based retrograde transport.[3][4] These processes include primary cilia formation and maintenance, Hedgehog (Hh) signaling, mitotic spindle assembly, and the intracellular trafficking of organelles and vesicles.[3][5][6]

The experimental outcome of this compound treatment is highly dependent on the duration of exposure. Acute, short-term application allows for the study of dynamic processes on a rapid timescale, while chronic, long-term exposure reveals the cumulative consequences of dynein inhibition on cellular architecture and signaling pathways. These application notes provide a comprehensive guide to utilizing this compound for both acute and long-term studies, complete with comparative data and detailed experimental protocols.

Mechanism of Action

This compound functions by competitively inhibiting the ATPase activity of the cytoplasmic dynein motor domain.[3][7] This prevents the conformational changes necessary for dynein to "walk" along microtubules towards their minus-ends. As a result, the transport of cellular cargo linked to dynein is stalled. This inhibition affects both cytoplasmic dynein 1, crucial for mitosis and organelle transport, and cytoplasmic dynein 2, essential for intraflagellar transport (IFT) within cilia.[3][7]

cluster_0 Cytoplasmic Dynein Motor Function cluster_1 Effect of this compound cluster_2 Cellular Consequences MT Microtubule (-) End <--- (+) End Dynein Dynein Motor Dynein->MT moves along ATP ATP Hydrolysis (ATPase) Dynein->ATP powered by CiliobrevinA This compound Cargo Cellular Cargo (Vesicles, Organelles, IFT particles) Cargo->Dynein attached to Inhibition Inhibition of ATPase Activity ATP->Inhibition CiliobrevinA->Inhibition Stall Dynein Stalls on Microtubule Inhibition->Stall Transport Failed Organelle Transport Stall->Transport Mitosis Mitotic Spindle Defects Stall->Mitosis Cilia Impaired Ciliogenesis & Hedgehog Signaling Stall->Cilia cluster_acute Acute Exposure (Minutes to < 4 Hours) cluster_long Long-Term Exposure (4 Hours to Days) Start This compound Experiment Design Acute_Desc Investigates immediate dynein function in dynamic cellular processes. Start->Acute_Desc Long_Desc Reveals cumulative effects of disrupted dynein function. Start->Long_Desc Acute_App1 Organelle & Vesicle Transport Acute_App2 Mitotic Spindle Maintenance Acute_App3 Axon Extension Dynamics Acute_App4 Intraflagellar Transport (IFT) Long_App1 Ciliogenesis (Assembly/Disassembly) Long_App2 Hedgehog Pathway Activation Long_App3 Tissue Morphogenesis Long_App4 Chronic Axon Outgrowth cluster_workflow Workflow: Cilia Immunofluorescence S1 1. Cell Seeding & Serum Starvation Seed cells on coverslips. Induce ciliogenesis by serum starvation for 24-48h. S2 2. This compound Treatment Treat with desired concentration for 4-48h. Include DMSO vehicle control. S1->S2 S3 3. Fixation Fix with 4% paraformaldehyde (PFA) in PBS for 15 min at RT. S2->S3 S4 4. Permeabilization & Blocking Permeabilize with 0.1-0.3% Triton X-100. Block with 5% normal serum for 1h. S3->S4 S5 5. Primary Antibody Incubation Incubate with anti-Arl13B or anti-acetylated tubulin overnight at 4°C. S4->S5 S6 6. Secondary Antibody & Counterstain Incubate with fluorophore-conjugated secondary Ab (1-2h, RT). Add DAPI. S5->S6 S7 7. Mounting & Imaging Mount coverslips. Acquire Z-stack images using confocal microscopy. S6->S7 S8 8. Analysis Quantify percentage of ciliated cells and measure cilia length. S7->S8

References

Application Notes and Protocols: Ciliobrevin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of Ciliobrevin A, a potent and specific inhibitor of the AAA+ ATPase motor cytoplasmic dynein. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Chemical and Physical Properties

This compound, also known as HPI-4, is a small molecule inhibitor widely used in cell biology and drug discovery to probe the function of cytoplasmic dynein and to inhibit the Hedgehog (Hh) signaling pathway.

PropertyValueReferences
Molecular Formula C₁₇H₉Cl₂N₃O₂[1][2][3]
Molecular Weight 358.18 g/mol [1][3]
CAS Number 302803-72-1[1][2]
Appearance Crystalline solid / Powder[1][2][4]
Purity ≥98%[2]

Mechanism of Action

This compound functions as a reversible, cell-permeable inhibitor of cytoplasmic dynein, a motor protein complex responsible for the transport of various cellular cargoes along microtubules towards their minus ends. By inhibiting the ATPase activity of dynein, this compound disrupts processes that are critically dependent on dynein-mediated transport. One of the most well-characterized consequences of dynein inhibition by this compound is the disruption of both the assembly and maintenance of primary cilia. This, in turn, leads to the inhibition of the Hedgehog signaling pathway, as the primary cilium is an essential organelle for Hh signal transduction.

G cluster_0 Cytoplasm cluster_1 Hedgehog Signaling Pathway This compound This compound Dynein Dynein This compound->Dynein inhibits Microtubule Transport Microtubule Transport Dynein->Microtubule Transport enables Cilium Assembly/Maintenance Cilium Assembly/Maintenance Microtubule Transport->Cilium Assembly/Maintenance Hh Pathway Activation Hh Pathway Activation Cilium Assembly/Maintenance->Hh Pathway Activation required for

Caption: this compound inhibits Dynein, disrupting ciliary function and Hedgehog signaling.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Below are the recommended storage conditions for the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationNotesReferences
Short-term +4°CUp to 1 monthKeep in a tightly sealed container.
Long-term -20°C≥ 4 yearsStore in a dry, dark environment.[1][3][4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationNotesReferences
DMSO -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[5]
DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5]
DMSO 0 - 4°CUp to 1 monthFor frequent use, but shorter stability.[3]
Aqueous Buffer 2 - 8°C≤ 24 hoursNot recommended for long-term storage. Prepare fresh.[4]

Experimental Protocols

4.1. Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 358.18 g/mol ), the required volume of DMSO is 279.19 µL.

  • Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[1][3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

4.2. Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: this compound has limited solubility in aqueous solutions.[4] To avoid precipitation, ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%).

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for more than one day.[4]

G cluster_workflow Experimental Workflow Start Start Solid_Ciliobrevin_A This compound (Solid) Start->Solid_Ciliobrevin_A Dissolve_DMSO Dissolve in Anhydrous DMSO Solid_Ciliobrevin_A->Dissolve_DMSO Stock_Solution 10 mM Stock Solution Dissolve_DMSO->Stock_Solution Store_Stock Aliquot & Store (-80°C or -20°C) Stock_Solution->Store_Stock Dilute_Medium Dilute in Culture Medium Stock_Solution->Dilute_Medium Working_Solution Working Solution (e.g., 10 µM) Dilute_Medium->Working_Solution Cell_Treatment Treat Cells Working_Solution->Cell_Treatment End End Cell_Treatment->End

Caption: Workflow for the preparation and use of this compound solutions.

Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[2][4] Standard laboratory safety practices should be followed when handling this compound. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In Vivo Application and Delivery of Ciliobrevin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a small molecule inhibitor that has garnered significant interest in cellular biology and drug development due to its dual inhibitory action on cytoplasmic dynein and the Hedgehog (Hh) signaling pathway.[1][2][3] Cytoplasmic dynein is a motor protein crucial for various intracellular transport processes, including retrograde axonal transport and the movement of organelles. The Hedgehog signaling pathway is a critical regulator of embryonic development and has been implicated in the pathogenesis of various cancers. This document provides detailed application notes and protocols for the in vivo use of this compound, summarizing available quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the AAA+ ATPase activity of cytoplasmic dynein.[1][3] This inhibition disrupts dynein-dependent microtubule gliding and intracellular transport.[1][3] Consequently, this disruption of dynein function interferes with the proper formation and function of primary cilia, which are essential for Hedgehog signal transduction.[1][2][3] this compound blocks the Hedgehog pathway downstream of Smoothened (Smo), a key transmembrane protein in the pathway.[1][2][3]

Data Presentation: In Vivo Studies

Quantitative data on the in vivo application of this compound is limited in publicly available literature. However, studies on its analogue, Ciliobrevin D, provide valuable insights into potential dosing and administration strategies.

CompoundAnimal ModelApplicationDosageAdministration RouteReference
Ciliobrevin DAdult male Sprague-Dawley ratsInhibition of dynein in the testis15 µM per testisLocal injection[4]

Note: Researchers should perform dose-response studies to determine the optimal and maximum tolerated dose (MTD) for their specific animal model and application.

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the IP administration of this compound in mice. The specific dosage and formulation should be optimized for each study.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)[4]

  • Sterile syringes (1 ml) and needles (25-27 gauge)[5]

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.[1]

    • For a final injection volume, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[4] The components should be mixed sequentially to ensure proper dissolution.

    • Alternatively, for a corn oil-based formulation, a stock solution in DMSO can be diluted in corn oil.[4]

    • The final formulation should be sterile and warmed to room temperature before injection.[5]

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 30-40° angle with the bevel facing up.[5]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound formulation. The maximum recommended IP injection volume for a mouse is typically < 10 ml/kg.[5]

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions, such as distress, lethargy, or signs of local irritation.

Protocol 2: Xenograft Tumor Model in Mice

This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium or saline at the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL).

    • For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor engraftment.

  • Tumor Inoculation:

    • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

  • Treatment with this compound:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via the chosen route (e.g., IP injection as described in Protocol 1) at the predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or molecular analysis).

Protocol 3: Developmental Toxicity Assay in Zebrafish Embryos

This protocol provides a general framework for assessing the developmental toxicity of this compound using a zebrafish embryo model.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • This compound

  • DMSO

  • Multi-well plates (e.g., 24- or 96-well)

  • Stereomicroscope

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

    • Select healthy, normally developing embryos at a specific developmental stage (e.g., 4-6 hours post-fertilization).

  • Compound Exposure:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in embryo medium. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all groups, including a vehicle control.

    • Transfer individual embryos into the wells of a multi-well plate containing the different concentrations of this compound or vehicle control.

  • Toxicity Assessment:

    • Incubate the embryos at 28.5°C and observe them at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.

    • Record various endpoints, including:

      • Mortality rate

      • Hatching rate

      • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformations)

      • Heart rate

      • Behavioral changes (e.g., spontaneous movement)

  • Data Analysis:

    • Determine the lethal concentration 50 (LC50) and the no-observed-adverse-effect-level (NOAEL).

Visualizations

Signaling Pathways and Experimental Workflows

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits accumulation at cilia tip GLI GLI Proteins (GLI2/3) SUFU->GLI Sequesters & Promotes processing to repressor form GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation Dynein Cytoplasmic Dynein Dynein->GLI Retrograde transport of GLI repressor CiliobrevinA This compound CiliobrevinA->Dynein Inhibits TargetGenes Hh Target Gene Expression GLI_A->TargetGenes Promotes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on cytoplasmic dynein.

Experimental_Workflow_Xenograft cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Inoculation 3. Subcutaneous Inoculation Harvest->Inoculation TumorGrowth 4. Tumor Growth Monitoring Inoculation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Treatment with This compound / Vehicle Randomization->Treatment Efficacy 7. Efficacy Evaluation Treatment->Efficacy TumorAnalysis 8. Tumor Excision & Analysis Efficacy->TumorAnalysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

Dynein_Inhibition_Logic cluster_cellular_effects Cellular Effects cluster_pathway_effects Pathway Effects cluster_biological_outcomes Biological Outcomes CiliobrevinA This compound Dynein Cytoplasmic Dynein (AAA+ ATPase) CiliobrevinA->Dynein Inhibits MicrotubuleTransport Disruption of Microtubule-based Transport Dynein->MicrotubuleTransport Leads to CiliaFunction Impaired Primary Cilia Function MicrotubuleTransport->CiliaFunction Impacts Hedgehog Hedgehog Signaling Inhibition CiliaFunction->Hedgehog Results in Development Developmental Defects Hedgehog->Development Cancer Anti-cancer Effects Hedgehog->Cancer

Caption: Logical relationship of this compound's mechanism of action leading to biological outcomes.

Safety and Toxicology

There is limited specific in vivo toxicity data available for this compound in the public domain. As with any experimental compound, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and to monitor animals closely for any signs of adverse effects. General toxicity assessments in animal models typically involve monitoring body weight, food and water consumption, clinical signs of distress, and, upon study completion, gross necropsy and histopathological analysis of major organs.

Conclusion

This compound is a valuable research tool for investigating the roles of cytoplasmic dynein and the Hedgehog signaling pathway in various biological processes. While detailed in vivo application data for this compound remains sparse, the information available for its analogue, Ciliobrevin D, along with general protocols for in vivo studies, provides a solid foundation for researchers. It is imperative that investigators perform careful dose-finding and toxicity studies to ensure the safe and effective use of this compound in their specific in vivo models. The provided protocols and visualizations serve as a guide to aid in the design and execution of such studies.

References

Troubleshooting & Optimization

Ciliobrevin A cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ciliobrevin A, particularly concerning its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity in my experiments with this compound?

A1: this compound is a potent inhibitor of the AAA+ ATPase motor protein, cytoplasmic dynein.[1][2] While this makes it a valuable tool, dynein is critical for numerous essential cellular processes. Disruption of these processes, especially at high concentrations or with prolonged exposure, can lead to cell death. Key affected processes include mitotic spindle formation, axonal transport, and primary cilia maintenance.[1][3][4]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: The cytotoxic threshold for this compound is cell-type and context-dependent. However, adverse effects are often reported at concentrations not far above its effective dose for dynein inhibition. For example, while the IC₅₀ for inhibiting dynein 1 ATPase activity is approximately 84 μM, some isosteres show toxicity at just 20 μM.[5] In studies on sensory neurons, chronic (24-hour) treatment with concentrations above 5 μM inhibited axon extension, with 10 μM causing a complete blockage.[3] Cell death has been observed with the analog Ciliobrevin D at 200 µM.[6] It is crucial to perform a dose-response curve for your specific cell line and experimental duration to determine the optimal non-toxic concentration.

Q3: What are the primary mechanisms behind this compound-induced cytotoxicity?

A3: The cytotoxicity of this compound stems from its inhibition of dynein, leading to several downstream consequences:

  • Mitotic Arrest and Defects: this compound disrupts the formation and maintenance of the mitotic spindle, causing unfocused or collapsed spindles. This can halt the cell cycle and trigger apoptosis.[1]

  • Disruption of Axonal Transport: It blocks the dynein-mediated retrograde transport of essential organelles and signaling molecules in neurons, such as mitochondria, lysosomes, and Golgi-derived vesicles. This inhibition affects both retrograde and anterograde transport due to the interdependence of these systems.[3][4]

  • Impaired Ciliogenesis and Hedgehog Signaling: this compound perturbs the formation of primary cilia and blocks Hedgehog (Hh) signaling, for which it has an IC₅₀ of 7 μM.[7][8] Cilia are vital signaling hubs, and their disruption can impact cell survival and function.

  • Mitochondrial Mislocalization: By inhibiting dynein, Ciliobrevin D (a close analog) blocks the proper transport and motility of mitochondria.[9] This can lead to energy deficits and increased oxidative stress in specific cellular compartments, contributing to cytotoxicity.

Q4: Can this compound have off-target effects?

A4: While this compound is considered relatively specific for dynein compared to kinesin motors, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations.[1][4] this compound belongs to the AAA+ ATPase inhibitor family, a diverse group of proteins.[4] Researchers should always include appropriate controls to validate that the observed phenotype is due to dynein inhibition.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
High Cell Death Even at Reported "Safe" Concentrations High DMSO Concentration: this compound is dissolved in DMSO, which is toxic to cells at concentrations often above 1-2%.[10]Ensure the final DMSO concentration in your media is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to dynein inhibition.Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time. Start with a lower concentration range (e.g., 1-20 µM).
Inconsistent Results Between Experiments Compound Instability: Acrylonitrile compounds like ciliobrevins can be unstable under certain storage conditions.[6]Aliquot the stock solution upon receipt and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Inhibition of Both Anterograde and Retrograde Transport Expected Outcome: This is a known consequence of dynein inhibition. The anterograde (kinesin-driven) and retrograde (dynein-driven) transport machinery are functionally interdependent.[4]This is not an off-target effect but rather a reflection of the complex interplay between motor proteins. Interpret results with this understanding.
Phenotype is Not Reversing After Washout Irreversible Damage: Prolonged exposure or very high concentrations may have caused irreversible cellular damage, leading to apoptosis or necrosis.This compound's effects are generally reversible.[1][11] If not, reduce the treatment duration or concentration to a point where the phenotype is recoverable after washout.

Quantitative Data Summary

The following table summarizes key concentrations and IC₅₀ values for this compound and its analog, Ciliobrevin D.

ParameterCompoundValueCell/System Context
Dynein 1 ATPase Inhibition This compoundIC₅₀ ≈ 84 μMBovine Brain Cytoplasmic Dynein[5]
Dynein 1 Motility Inhibition Ciliobrevin DIC₅₀ ≈ 15 μMIn vitro microtubule gliding assay[6]
Dynein 2 Motility Inhibition Ciliobrevin DIC₅₀ ≈ 20 μMIn vitro microtubule gliding assay[6]
Hedgehog (Hh) Pathway Inhibition This compoundIC₅₀ ≈ 7 μMShh-LIGHT2 cells[7][8]
Inhibition of Axon Extension Ciliobrevin D> 5 µM (Chronic)Sensory neuron explants[3]
Observed Cell Death Ciliobrevin D~200 µMHedgehog pathway activity assay[6]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which this compound becomes cytotoxic to a specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only (DMSO) control and an untreated control. Replace the medium in the wells with the this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC₅₀ for cytotoxicity.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol helps determine if cell death is occurring via apoptosis.

  • Cell Treatment: Culture cells in 6-well plates and treat them with this compound at various concentrations (including a cytotoxic one) and a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway and Cytotoxicity Mechanism

cluster_input Inhibitor cluster_target Primary Target cluster_effects Cellular Processes Disrupted cluster_outcomes Cytotoxic Outcomes CilioA This compound (High Concentration) Dynein Cytoplasmic Dynein (AAA+ ATPase) CilioA->Dynein Inhibits ATPase Activity Mitosis Mitotic Spindle Assembly & Maintenance Dynein->Mitosis Required for Transport Retrograde Transport (Mitochondria, Lysosomes) Dynein->Transport Drives Cilia Ciliogenesis & IFT Dynein->Cilia Required for SpindleCollapse Spindle Collapse Mitosis->SpindleCollapse TransportFail Organelle Mislocalization & Energy Deficit Transport->TransportFail HhBlock Hedgehog Pathway Blockade Cilia->HhBlock Apoptosis Apoptosis / Cell Death SpindleCollapse->Apoptosis TransportFail->Apoptosis HhBlock->Apoptosis

Caption: Mechanism of this compound cytotoxicity via dynein inhibition.

Experimental Workflow for Cytotoxicity Assessment

A 1. Cell Culture (Seed cells in multi-well plate) B 2. Dose-Response Setup (Serial dilutions of this compound + Controls) A->B C 3. Treatment & Incubation (e.g., 24-48 hours) B->C D 4. Assay Selection C->D E Viability Assay (e.g., MTT, CellTiter-Glo) D->E Metabolic Activity F Apoptosis Assay (e.g., Annexin V/PI, Caspase-Glo) D->F Cell Death Pathway G Mechanism Assay (e.g., Immunofluorescence for Tubulin) D->G Morphology H 5. Data Acquisition (Plate Reader, Flow Cytometer, Microscope) E->H F->H G->H I 6. Analysis (Calculate IC50, Quantify Apoptosis) H->I

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Logic for Unexpected Cell Death

Start High Cytotoxicity Observed Q1 Is Vehicle Control (DMSO) also toxic? Start->Q1 A1_Yes Reduce final DMSO concentration (<0.5%) and re-test. Q1->A1_Yes Yes A1_No Toxicity is compound-specific. Q1->A1_No No Q2 Is concentration lowest effective dose for phenotype? A1_No->Q2 A2_No Perform dose-response to find minimal effective concentration. Q2->A2_No No Q3 Is incubation time long? Q2->Q3 Yes A3_Yes Perform time-course experiment. Reduce incubation time. Q3->A3_Yes Yes A3_No Cell line may be highly sensitive. Consider alternative inhibitor. Q3->A3_No No

References

Why does Ciliobrevin A inhibit both anterograde and retrograde transport

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving the dynein inhibitor, Ciliobrevin A.

Frequently Asked Questions (FAQs)

Q1: Why does this compound, a specific dynein inhibitor, also inhibit anterograde transport mediated by kinesin motors?

A1: While this compound directly targets the AAA+ ATPase activity of cytoplasmic dynein, its inhibitory effect on anterograde transport is a well-documented phenomenon.[1][2][3][4] This is not typically due to a direct inhibition of kinesin motors by this compound.[1][2] Instead, it highlights the intricate interdependence of anterograde and retrograde transport machinery within the cell. Several hypotheses explain this observation:

  • "Logjams" on microtubule tracks: The inhibition of dynein-mediated retrograde transport can lead to the accumulation of stalled cargo and motor complexes on the microtubule tracks. This creates physical roadblocks that impede the movement of kinesin-driven cargo in the anterograde direction.

  • Disruption of motor protein recycling: Kinesin and dynein motors are transported back to their respective starting points after completing a transport run. Inhibition of dynein prevents the efficient retrograde transport of kinesin motors that have reached the plus-end of microtubules, leading to a depletion of available kinesins at the cell body for new rounds of anterograde transport.

  • Shared regulatory components: Anterograde and retrograde motors are often physically linked to the same cargo and their activity is coordinated by shared regulatory proteins and adaptor complexes. Disruption of dynein function through this compound can indirectly affect the activity and regulation of kinesin motors attached to the same cargo.

  • Altered microtubule dynamics: Some studies have suggested that this compound treatment can lead to alterations in microtubule stability and organization, which could non-specifically impede both anterograde and retrograde transport.[2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions as a potent, cell-permeable inhibitor of cytoplasmic dynein.[2][5] It specifically targets the AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain of the dynein heavy chain.[5] By inhibiting the ATPase activity of dynein, this compound prevents the motor protein from hydrolyzing ATP, a process essential for its movement along microtubules. This leads to a cessation of dynein-mediated processes, including retrograde transport of organelles and the beating of cilia and flagella.[2][6]

Q3: What are the known off-target effects of this compound?

A3: While this compound is considered a relatively specific inhibitor of dynein, the possibility of off-target effects should be considered, especially at higher concentrations.[2] Some studies have noted that prolonged treatment or high concentrations of this compound can affect microtubule organization and stability.[2] As with any small molecule inhibitor, it is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of dynein inhibition. This can include using structurally distinct dynein inhibitors or genetic approaches like siRNA-mediated knockdown of dynein subunits.

Q4: Is the inhibitory effect of this compound reversible?

A4: Yes, the inhibitory effects of this compound on dynein-mediated processes have been shown to be reversible upon washout of the compound.[6]

Troubleshooting Guides

Issue 1: No observable effect on retrograde transport after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient Concentration The effective concentration of this compound can vary between cell types and experimental systems. Perform a dose-response curve to determine the optimal concentration for your specific application.
Poor Solubility This compound is soluble in DMSO but has limited solubility in aqueous solutions.[7] Ensure that the final DMSO concentration in your culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and ensure the compound remains in solution.
Compound Degradation Store this compound stock solutions properly, protected from light and at the recommended temperature, to prevent degradation. Prepare fresh working solutions for each experiment.
Cell Permeability Issues While this compound is cell-permeable, differences in cell membrane composition could potentially affect its uptake. If possible, verify cellular uptake using analytical methods.
Incorrect Observation Window The onset of inhibition can be rapid, but the observable downstream effects may take time to manifest. Optimize the incubation time with this compound before and during your imaging session.

Issue 2: Significant cell death observed after this compound treatment.

Possible Cause Troubleshooting Step
High Concentration High concentrations of this compound can be toxic to cells. Reduce the concentration to the lowest effective level determined from your dose-response experiments.
Prolonged Incubation Long-term inhibition of essential cellular transport processes will inevitably lead to cell death. Shorten the incubation time to the minimum required to observe the desired effect.
DMSO Toxicity The solvent used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic for your cell type (generally below 0.5%).
Off-target Effects At high concentrations, off-target effects may contribute to cytotoxicity. Consider using a lower concentration or a different dynein inhibitor to confirm the phenotype.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound.

Table 1: IC50 Values of this compound

Target/Process Cell/System IC50 Value Reference
Hedgehog Pathway Activation (Shh-induced)NIH 3T3 cells7 µM[5]
Dynein-dependent Microtubule GlidingIn vitro assay~20 µM[1]

Table 2: Effects of Ciliobrevin D (a derivative of this compound) on Axonal Transport

Parameter Condition Observation Reference
Motility of mCherry-labeled vesiclesDMSO control84.4% motile[1]
Motility of mCherry-labeled vesicles20 µM Ciliobrevin D17.9% motile[1]

Experimental Protocols

Protocol 1: Inhibition of Axonal Transport in Cultured Neurons

This protocol is adapted from studies observing the effects of Ciliobrevin D on organelle transport in embryonic chicken dorsal root ganglion neurons.[1]

  • Cell Culture: Culture embryonic sensory neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated glass coverslips) in appropriate growth medium.

  • Labeling of Organelles:

    • Mitochondria: Incubate neurons with MitoTracker Green (25 nM) for 45 minutes.

    • Lysosomes: Incubate neurons with LysoTracker Red (50 nM) for 30 minutes.

    • Golgi-derived vesicles: Transfect neurons with a suitable fluorescently tagged marker (e.g., mCherry-tagged neuropeptide Y).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 20 µM). A DMSO-only control should be prepared with the same final solvent concentration.

    • Replace the culture medium with the this compound-containing medium or the control medium.

  • Live-Cell Imaging:

    • Immediately after adding the treatment, place the culture dish on a microscope equipped with a temperature and CO2-controlled environmental chamber.

    • Acquire time-lapse images of the labeled organelles within the axons using appropriate fluorescence channels.

    • Capture images at a rate that allows for the tracking of organelle movement (e.g., every 2-5 seconds for a duration of 2-5 minutes).

  • Data Analysis:

    • Generate kymographs from the time-lapse image series to visualize the movement of organelles over time and distance.

    • Quantify parameters such as the percentage of motile organelles, velocity, and directional bias (anterograde vs. retrograde).

Visualizations

Diagram 1: Mechanism of this compound Inhibition

G cluster_0 Cytoplasmic Dynein Motor Complex cluster_1 Cellular Process Dynein Heavy Chain Dynein Heavy Chain AAA+ ATPase Domain AAA+ ATPase Domain Dynein Heavy Chain->AAA+ ATPase Domain ADP + Pi ADP + Pi AAA+ ATPase Domain->ADP + Pi Hydrolysis ATP ATP ATP->AAA+ ATPase Domain Binds Microtubule Walking Microtubule Walking ADP + Pi->Microtubule Walking Powers This compound This compound This compound->AAA+ ATPase Domain Inhibits ATP Hydrolysis

Caption: this compound inhibits dynein by targeting its AAA+ ATPase domain.

Diagram 2: Interdependence of Anterograde and Retrograde Transport

G Anterograde Cargo Synthesis Anterograde Cargo Synthesis Microtubule Anterograde Cargo Synthesis->Microtubule Kinesin-driven (Anterograde) Motor Recycling Pool Motor Recycling Pool Cargo Delivery Cargo Delivery Motor Turnaround Motor Turnaround Cargo Delivery->Motor Turnaround Motor Turnaround->Microtubule Dynein-driven (Retrograde) Microtubule->Motor Recycling Pool Microtubule->Cargo Delivery This compound This compound This compound->Microtubule Inhibits Dynein G cluster_0 Experimental Groups Neuron Culture Neuron Culture Organelle Labeling Organelle Labeling Neuron Culture->Organelle Labeling Treatment Treatment Organelle Labeling->Treatment Control (DMSO) Control (DMSO) Treatment->Control (DMSO) This compound This compound Treatment->this compound Live-Cell Imaging Live-Cell Imaging Data Analysis Data Analysis Live-Cell Imaging->Data Analysis Control (DMSO)->Live-Cell Imaging This compound->Live-Cell Imaging

References

Ciliobrevin A Technical Support Center: Kinesin Motor Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Ciliobrevin A in experiments involving kinesin motor proteins.

Frequently Asked Questions (FAQs)

Q1: Does this compound directly inhibit kinesin motor proteins?

A1: No, this compound is a specific inhibitor of the AAA+ ATPase activity of cytoplasmic dynein.[1][2][3] In vitro studies have demonstrated that this compound and its analog Ciliobrevin D do not significantly inhibit the ATPase activities of kinesin-1 or kinesin-5, nor do they affect kinesin-1-dependent microtubule gliding at concentrations that block dynein function.[2][4][5]

Q2: If this compound targets dynein, why do I observe inhibition of anterograde (kinesin-dependent) transport in my cellular experiments?

A2: This is a critical and frequently observed phenomenon. The inhibition of anterograde transport is considered an indirect effect. In the confined space of an axon, microtubule-based transport is highly integrated. By inhibiting dynein (the primary retrograde motor), this compound can cause a "traffic jam" of stalled cargo. This physical obstruction on the microtubule tracks can hinder the movement of kinesin motors, leading to a reduction or complete halt of anterograde transport.[4][6] This interdependence of motor proteins is crucial for interpreting cellular data.[6]

Q3: What are the known off-target effects of this compound?

A3: While relatively specific for dynein, potential off-target effects should be considered. This compound belongs to the AAA+ ATPase inhibitor family, and while it doesn't affect some members like p97, comprehensive screening against all members is incomplete.[2][4] At high concentrations or with prolonged exposure, some studies have noted effects on microtubule stability, particularly in mitotic spindles, and alterations in tubulin post-translational modifications.[2][4][5][6]

Q4: What is the difference between this compound and Ciliobrevin D?

A4: this compound and D are structural analogs. Ciliobrevin D is generally more potent, exhibiting a lower IC50 value for dynein inhibition compared to this compound.[7][8][9] Both compounds share the same primary mechanism of action but may have different potencies in various cell types and assays.[9]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 20 mg/mL.[10] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it into the aqueous experimental buffer.[11] Aqueous solutions should be made fresh and not stored for more than one day.[11] DMSO stock solutions are typically stable for up to 3 months when aliquoted and stored at -20°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No effect observed on cellular transport. 1. Insufficient Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.Titrate the concentration of this compound. Typical working concentrations range from 10 µM to 50 µM.[6] Refer to the IC50 values in the data table below.
2. Compound Instability: The compound may have degraded in the aqueous solution.Prepare fresh dilutions from a DMSO stock for each experiment. Avoid storing this compound in aqueous buffers.[11]
3. Cell Permeability Issues: While generally cell-permeable, uptake can vary between cell types.Increase incubation time. Ensure the final DMSO concentration in your media is low (<0.5%) and consistent across all conditions, including controls.
Anterograde (kinesin) transport is inhibited. 1. Indirect Effect: This is the expected outcome in many cellular systems due to the interdependence of motor proteins.[4][6]This is likely not a troubleshooting issue but a reflection of the biological system. To confirm, consider using microfluidic chambers to locally apply the inhibitor to axons and observe effects on transport originating from the cell body.[4]
2. Off-target Effect (less likely): At very high concentrations, other cellular processes could be affected.Perform a dose-response curve to find the minimal concentration that inhibits dynein-dependent processes (e.g., lysosome clustering) and observe the corresponding effect on anterograde transport.
High background or non-specific effects observed. 1. Concentration Too High: High concentrations can lead to cytotoxicity or off-target effects.[12]Reduce the concentration of this compound. Determine the optimal concentration through a titration experiment, monitoring cell viability (e.g., with a live/dead stain).
2. Solvent Effects: The vehicle (e.g., DMSO) may be affecting the cells at the concentration used.Ensure the final DMSO concentration is identical in your control and experimental groups and is at a non-toxic level (typically ≤0.5%).
3. Non-specific Binding: In biochemical assays, proteins may bind non-specifically.Include appropriate controls, such as an inactive analog of Ciliobrevin, to distinguish specific from non-specific effects.[2] For immunoprecipitation, pre-clear the lysate with beads.[13]
Cells show abnormal morphology (e.g., spindle defects, microtubule loss). 1. Dynein's Role in Cytoskeletal Organization: this compound is known to disrupt mitotic spindle assembly and can reduce microtubule levels in mitotic cells by inhibiting dynein.[1][2]This is a known consequence of dynein inhibition and can be used as a positive control for compound activity in dividing cells. In non-dividing cells, effects on microtubules are less pronounced but have been observed.[2][4]
2. Cytotoxicity: Prolonged exposure or high concentrations may be toxic to the cells.Perform a time-course and dose-response experiment to assess cell health and morphology at different conditions. Use the lowest effective concentration for the shortest time required.

Quantitative Data

Table 1: IC50 Values of Ciliobrevins against Dynein

CompoundTargetAssay TypeIC50 Value (µM)Reference
This compoundCytoplasmic Dynein 1 (DYNC1H1)ATPase Activity52[7][14]
This compoundCytoplasmic Dynein 2 (DYNC2H1)ATPase Activity55[7][14]
This compoundHedgehog (Hh) Pathway ActivationCell-based7[3][10][15]
Ciliobrevin DCytoplasmic Dynein 1 (DYNC1H1)ATPase Activity15[7]
Ciliobrevin DCytoplasmic Dynein 1 (DYNC1H1)Microtubule Gliding15[8]
Ciliobrevin DCytoplasmic Dynein 2 (DYNC2H1)ATPase Activity15.5[7][8]

Table 2: Effect of Ciliobrevins on Motor Protein-Driven Microtubule Gliding (In Vitro)

Motor ProteinCompound (at 100 µM)Effect on MT Gliding VelocityReference
Cytoplasmic DyneinThis compoundSignificant Inhibition[2]
Cytoplasmic DyneinCiliobrevin DSignificant Inhibition[2]
Kinesin-1 (K560)This compoundNo Significant Effect[2]
Kinesin-1 (K560)Ciliobrevin DNo Significant Effect[2]

Visualizations

G cluster_motors Microtubule Track Kinesin Kinesin Anterograde Anterograde Transport Indirectly Inhibited Kinesin->Anterograde Results in Dynein Dynein ATPase AAA+ ATPase Inhibition Dynein->ATPase Blocks CiliobrevinA This compound CiliobrevinA->Dynein Targets Retrograde Retrograde Transport Stalled ATPase->Retrograde Leads to Obstruction Physical Obstruction 'Traffic Jam' Retrograde->Obstruction Creates Obstruction->Kinesin Hinders

Caption: Mechanism of this compound's indirect effect on kinesin.

G start Start: Unexpected Result (e.g., Anterograde Transport Inhibition) q1 Is this compound concentration within recommended range (10-50 µM)? start->q1 a1_yes Perform Control Experiments q1->a1_yes Yes a1_no Adjust Concentration: Perform Dose-Response Curve q1->a1_no No controls Controls: 1. Vehicle (DMSO) only 2. Inactive Analog (if available) 3. Dynein siRNA (positive control) a1_yes->controls q2 Does the phenotype persist with controls showing no effect? a1_yes->q2 a1_no->q1 Re-test a2_yes Conclusion: Effect is likely due to specific, indirect inhibition via Dynein. (Motor Interdependence) q2->a2_yes Yes a2_no Conclusion: Effect may be due to off-target activity, cytotoxicity, or solvent effects. Re-evaluate experiment. q2->a2_no No

References

Technical Support Center: Interpreting Spindle Defects After Ciliobrevin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting spindle defects observed after treatment with Ciliobrevin A and its more commonly used analog, Ciliobrevin D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound/D?

This compound and its derivative Ciliobrevin D are small molecule inhibitors of the AAA+ ATPase activity of cytoplasmic dynein 1 and 2.[1] Cytoplasmic dynein is a minus-end directed microtubule motor protein crucial for various cellular processes, including the transport of organelles and the proper formation and function of the mitotic spindle. By inhibiting dynein's motor activity, Ciliobrevins disrupt the transport of essential components to the spindle poles and interfere with the forces required for spindle organization.

Q2: What are the expected spindle defects after this compound/D treatment?

Treatment with this compound/D is known to induce a range of mitotic spindle abnormalities. The most commonly observed defects include:

  • Unfocused Spindle Poles: The microtubule minus-ends fail to converge tightly at the poles, leading to a splayed or disorganized appearance.[1]

  • Multipolar Spindles: Cells form more than two spindle poles, which can lead to improper chromosome segregation.[1]

  • Collapsed Spindles: The spindle structure appears to collapse inward.[1]

  • Disrupted γ-tubulin Localization: The localization of γ-tubulin, a key component of the centrosome and a marker for spindle poles, is often disorganized.[1]

  • Defective Kinetochore-Microtubule Attachments: The stable attachment of microtubules to the kinetochores of chromosomes is impaired.

These defects arise from the inhibition of dynein's role in focusing microtubule minus-ends and transporting essential proteins, such as NuMA (Nuclear Mitotic Apparatus protein), to the spindle poles.

Q3: How does inhibition of dynein by this compound/D lead to multipolar spindles?

In many cancer cells, there is an amplification of centrosomes, which are the primary microtubule-organizing centers in animal cells. To avoid the formation of lethal multipolar spindles, these cells rely on a mechanism called centrosome clustering, where multiple centrosomes are gathered into two functional spindle poles. This process is heavily dependent on the activity of minus-end directed motor proteins, including cytoplasmic dynein and the kinesin-14 family member HSET (also known as KIFC1).[2]

This compound/D, by inhibiting dynein, disrupts the forces required to bring and hold these extra centrosomes together at the poles. This leads to the de-clustering of centrosomes and the formation of multipolar spindles.

Q4: Are the effects of this compound/D reversible?

Yes, the effects of this compound/D on the mitotic spindle are typically reversible. Upon washout of the compound, bipolar spindles can re-form, and cells may proceed through mitosis.[1] This reversibility is a key feature of small molecule inhibitors and allows for temporal control in experiments.

Quantitative Data Summary

The following table summarizes the quantitative effects of Ciliobrevin D on spindle morphology in different cell lines. It is important to note that the effective concentration and the extent of the phenotype can vary depending on the cell type and experimental conditions.

Cell LineCiliobrevin D ConcentrationTreatment DurationObserved PhenotypePercentage of Cells with Abnormal SpindlesReference
NIH-3T350 µM1 hourAbnormal (unfocused, multipolar, or collapsed) spindles~80%[1]
HeLa50 µM1 hourAbnormal (unfocused, multipolar, or collapsed) spindles~50%[1]

Experimental Protocols

Detailed Methodology for Immunofluorescence Staining of Mitotic Spindles

This protocol is designed for visualizing spindle microtubules (α-tubulin) and centrosomes (γ-tubulin) in cultured cells treated with this compound/D.

Materials:

  • Cells grown on sterile glass coverslips in a multi-well plate

  • This compound or D stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS, ice-cold

  • Permeabilization buffer: 0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary antibodies:

    • Mouse anti-α-tubulin antibody

    • Rabbit anti-γ-tubulin antibody

  • Secondary antibodies:

    • Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG conjugated to a different fluorescent dye (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) solution for DNA staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.

    • Treat the cells with the desired concentration of this compound/D or DMSO (vehicle control) for the specified duration (e.g., 1-4 hours).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add ice-cold 4% PFA in PBS and fix for 15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer (0.5% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add the blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in the blocking buffer to their recommended concentrations.

    • Aspirate the blocking buffer and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibodies in the blocking buffer.

    • Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Washing and DNA Staining:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

    • During the second wash, add DAPI to the wash buffer to stain the DNA.

  • Mounting:

    • Briefly rinse the coverslips with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI and the chosen fluorophores.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Spindle Staining Inefficient antibody penetration. Increase the permeabilization time with Triton X-100 or try a different permeabilization agent like methanol.
Low primary antibody concentration. Increase the concentration of the primary antibody or incubate for a longer period (e.g., 48 hours at 4°C).
Inactive primary or secondary antibody. Use a new batch of antibodies and ensure proper storage conditions. Run a positive control to verify antibody activity.
High Background Staining Insufficient blocking. Increase the blocking time to 2 hours or increase the BSA concentration in the blocking buffer.
Primary or secondary antibody concentration is too high. Perform a titration of the antibodies to determine the optimal concentration with the best signal-to-noise ratio.
Inadequate washing. Increase the number and duration of wash steps after antibody incubations.
Cells Detaching from Coverslip Harsh washing steps. Be gentle during washing steps; add and remove solutions from the side of the well.
Poor coverslip coating. Ensure coverslips are properly coated with an appropriate substrate (e.g., poly-L-lysine) to promote cell adhesion.
Observed Phenotype is Unclear or Inconsistent Cell cycle asynchrony. For studying mitotic defects, it is advisable to enrich the mitotic population by synchronizing the cells (e.g., using a thymidine (B127349) block followed by release).
This compound/D degradation. Prepare fresh dilutions of this compound/D from a stock solution for each experiment.
Cell line variability. The sensitivity to this compound/D can differ between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Distinguishing Drug-Induced Defects from Artifacts Fixation artifacts. Poor fixation can lead to distorted spindle morphology. Ensure that the fixation protocol is optimized. Methanol fixation can sometimes preserve microtubule structures better but may affect other cellular components.
Over-confluent cells. Mitotic cells in overly dense cultures can exhibit abnormal spindle morphologies. Ensure cells are plated at an appropriate density.
Control for off-target effects. If available, use an inactive analog of Ciliobrevin as a negative control to ensure the observed phenotypes are due to dynein inhibition.[1]

Visualizations

Ciliobrevin_Signaling_Pathway cluster_0 Mechanism of this compound/D cluster_1 Downstream Effects on Mitotic Spindle This compound/D This compound/D Cytoplasmic Dynein Cytoplasmic Dynein This compound/D->Cytoplasmic Dynein Inhibits ATPase Activity ATPase Activity Cytoplasmic Dynein->ATPase Activity Has Dynein Dysfunction Dynein Dysfunction ATPase Activity->Dynein Dysfunction Impaired Transport Impaired Transport Dynein Dysfunction->Impaired Transport Leads to Reduced Pole Focusing Forces Reduced Pole Focusing Forces Dynein Dysfunction->Reduced Pole Focusing Forces Causes Spindle Defects Spindle Defects Impaired Transport->Spindle Defects Reduced Pole Focusing Forces->Spindle Defects

Caption: Mechanism of this compound/D leading to spindle defects.

Experimental_Workflow Start Start Cell Seeding & Culture Cell Seeding & Culture Start->Cell Seeding & Culture This compound/D Treatment This compound/D Treatment Cell Seeding & Culture->this compound/D Treatment Fixation & Permeabilization Fixation & Permeabilization This compound/D Treatment->Fixation & Permeabilization Immunofluorescence Staining Immunofluorescence Staining Fixation & Permeabilization->Immunofluorescence Staining Microscopy Imaging Microscopy Imaging Immunofluorescence Staining->Microscopy Imaging Image Analysis & Quantification Image Analysis & Quantification Microscopy Imaging->Image Analysis & Quantification Interpretation of Spindle Phenotypes Interpretation of Spindle Phenotypes Image Analysis & Quantification->Interpretation of Spindle Phenotypes End End Interpretation of Spindle Phenotypes->End

Caption: Experimental workflow for analyzing spindle defects.

Troubleshooting_Logic Observe Spindle Defect Observe Spindle Defect Is the phenotype consistent across replicates? Is the phenotype consistent across replicates? Observe Spindle Defect->Is the phenotype consistent across replicates? Are controls (DMSO, inactive analog) normal? Are controls (DMSO, inactive analog) normal? Is the phenotype consistent across replicates?->Are controls (DMSO, inactive analog) normal? Yes Troubleshoot Experiment Troubleshoot Experiment Is the phenotype consistent across replicates?->Troubleshoot Experiment No Is the staining quality optimal? Is the staining quality optimal? Are controls (DMSO, inactive analog) normal?->Is the staining quality optimal? Yes Are controls (DMSO, inactive analog) normal?->Troubleshoot Experiment No Expected Phenotype Expected Phenotype Is the staining quality optimal?->Expected Phenotype Yes Is the staining quality optimal?->Troubleshoot Experiment No

Caption: Logic diagram for troubleshooting spindle defect experiments.

References

How to control for Ciliobrevin A DMSO solvent effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Ciliobrevin A and control for the effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule inhibitor of the AAA+ (ATPases associated with diverse cellular activities) ATPase motor protein, cytoplasmic dynein.[1][2] Its primary mechanism of action is to block the ATPase activity of dynein, which is essential for its function in transporting various cellular cargoes along microtubules.[2][3] By inhibiting dynein, this compound disrupts processes such as primary cilia formation and Hedgehog (Hh) signaling.[1] It has been shown to prevent spindle pole focusing, kinetochore-microtubule attachment, and the motility of organelles like melanosomes and peroxisomes in cultured cells.[1][2]

Q2: Why is DMSO used as a solvent for this compound?

A2: this compound is sparingly soluble in aqueous buffers but is readily soluble in organic solvents like DMSO and dimethylformamide (DMF).[4] DMSO is a common choice due to its high solvating power for a wide range of chemical compounds and its miscibility with aqueous cell culture media. This compound can be dissolved in DMSO at high concentrations, typically up to 100 mM, allowing for the preparation of concentrated stock solutions.[4]

Q3: What are the known side effects of DMSO on cells in culture?

A3: DMSO, while widely used, is not biologically inert and can have concentration-dependent effects on cultured cells. These effects can range from altered gene expression and differentiation induction to cytotoxicity at higher concentrations.[5][6] Specifically, DMSO can:

  • Induce cytotoxicity: Generally, DMSO concentrations above 1% (v/v) can be toxic to many cell lines, leading to reduced viability and apoptosis.[5]

  • Affect the cytoskeleton: DMSO has been reported to promote microtubule assembly and stabilization.[7] It can also cause the oligomerization of tubulin.[8]

  • Influence cell signaling: DMSO can interfere with assays measuring reactive oxygen species (ROS).[5][9]

  • Alter membrane permeability: DMSO can increase the permeability of the cell membrane, which may affect the uptake of other compounds.[9]

Q4: What is a "vehicle control" and why is it essential?

A4: A vehicle control is a crucial experimental control where cells are treated with the solvent (in this case, DMSO) at the same final concentration used to deliver the experimental compound (this compound), but without the compound itself. This is essential to distinguish the effects of this compound from any non-specific effects of the DMSO solvent.[10] Any observed changes in the vehicle control group can be attributed to the solvent and should be subtracted from the effects seen in the this compound-treated group.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected results or high variability in my this compound experiment. DMSO concentration is too high or inconsistent across wells.Ensure the final DMSO concentration is kept constant across all experimental conditions, including untreated and vehicle controls. Ideally, the final DMSO concentration should be kept below 0.5%, and for sensitive cell lines, below 0.1%.[5][10][11]
This compound stock solution has degraded.This compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles.[1] For aqueous solutions, it is not recommended to store them for more than one day.[4]
My vehicle control shows a phenotype (e.g., changes in cell morphology, reduced proliferation). The cell line is sensitive to the current DMSO concentration.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. This will establish a safe working concentration for subsequent experiments.[10]
DMSO is affecting microtubule dynamics.Be aware that DMSO can stabilize microtubules.[7] If your experiment is sensitive to microtubule stability, consider alternative solvents if possible, or use the lowest effective concentration of DMSO.
I am not observing the expected inhibitory effect of this compound. The concentration of this compound is too low.The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment with this compound to determine the optimal concentration for your experimental system. Published effective concentrations often range from 15 µM to 30 µM.[1]
The incubation time is too short.The time required for this compound to exert its effects can vary. Consult literature for typical incubation times for your assay, which can range from 1 hour to several hours.[1]
This compound precipitates out of solution when added to the cell culture medium. The aqueous solubility of this compound has been exceeded.To maximize solubility, this compound should first be dissolved in DMSO to make a concentrated stock. This stock should then be diluted in the aqueous buffer or medium.[4] Avoid making large dilutions directly from the DMSO stock into the final aqueous solution. A serial dilution approach may be beneficial.

Data Summary Tables

Table 1: this compound/D Properties

PropertyValueReference(s)
Target Cytoplasmic Dynein (AAA+ ATPase)[1],[2]
Solubility in DMSO Up to 100 mM
Typical Working Concentration 15 µM - 30 µM[1]
Storage of DMSO Stock 1 year at -80°C, 1 month at -20°C[1]

Table 2: General Guide to DMSO Concentrations in Cell Culture

Final DMSO Concentration (v/v)General Cellular EffectsReference(s)
< 0.1% Generally considered safe for most cell lines.[10],
0.1% - 0.5% May cause subtle effects in sensitive cell lines.[5],[11]
0.5% - 1.0% Increased likelihood of off-target effects and cytotoxicity.[5]
> 1.0% Often cytotoxic and can significantly impact experimental results.[5],

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be from 2% down to 0.01% (v/v). Include a "medium only" control with no DMSO.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Analysis: Plot cell viability against DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability is your maximum tolerated concentration.

Protocol 2: General Protocol for a this compound Experiment

  • Prepare this compound Stock Solution: Dissolve this compound powder in fresh, high-quality DMSO to make a concentrated stock solution (e.g., 10-50 mM). Aliquot and store at -80°C.

  • Cell Seeding: Plate cells and allow them to adhere and enter the exponential growth phase.

  • Prepare Treatment Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock in complete cell culture medium to achieve your desired final concentrations.

    • Crucially, prepare a vehicle control by diluting DMSO to the same final concentration as your highest this compound treatment condition.

  • Treatment: Replace the medium in your cell culture plates with the prepared treatment solutions (including untreated, vehicle control, and this compound concentrations).

  • Incubation: Incubate for the desired experimental duration.

  • Assay: Perform your downstream analysis (e.g., immunofluorescence, western blotting, cell motility assay).

Visualizations

cluster_0 Experimental Workflow cluster_1 Controls A Prepare this compound Stock in DMSO B Prepare Serial Dilutions & Vehicle Control A->B C Treat Cells B->C D Incubate C->D E Downstream Analysis D->E F Untreated Cells F->C G Vehicle Control (DMSO only) G->C Same [DMSO] as highest drug dose CiliobrevinA This compound Dynein Cytoplasmic Dynein CiliobrevinA->Dynein Inhibits MicrotubuleTransport Microtubule-based Cargo Transport Dynein->MicrotubuleTransport Required for Cilia Primary Cilia Formation & Function MicrotubuleTransport->Cilia Hedgehog Hedgehog Signaling Cilia->Hedgehog

References

Technical Support Center: Optimizing Ciliobrevin A Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ciliobrevin A for specific cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that primarily targets cytoplasmic dynein 1 and 2, which are AAA+ (ATPases Associated with diverse cellular Activities) motor proteins.[1][2] By inhibiting dynein's ATPase activity, this compound disrupts the transport of cellular cargo along microtubules. This interference affects several cellular processes, including the Hedgehog (Hh) signaling pathway, primary cilia formation and function, and mitotic spindle assembly.[1][3][4]

Q2: How does this compound affect the Hedgehog signaling pathway?

A2: The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer.[5][6][7] In vertebrates, this pathway is dependent on the primary cilium. This compound's inhibition of dynein-mediated retrograde intraflagellar transport (IFT) within the primary cilium leads to the accumulation of key signaling components, such as Gli transcription factors, at the ciliary tip. This disruption ultimately blocks the downstream signaling cascade.[1][5]

Q3: What are the common off-target effects of this compound?

A3: While this compound is considered a specific dynein inhibitor, potential off-target effects should be considered. High concentrations may lead to cytotoxicity that is independent of dynein inhibition.[8] Some studies have noted that while this compound does not directly inhibit kinesin-1, it can indirectly affect anterograde transport, possibly due to the interdependence of anterograde and retrograde motors.[9][10] It is always advisable to include appropriate controls to distinguish between specific and off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations up to approximately 20 mg/mL.[11] It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10-20 mM). This stock solution should be stored at -20°C. For working solutions, the DMSO stock can be further diluted in cell culture medium. It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[11] To minimize the effects of the solvent on your cells, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. - Compound degradation: this compound in aqueous solution is not stable. - Cell line resistance: Some cell lines may be less sensitive to dynein inhibition.- Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration range for your cell line. - Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.[11] - Verify the inhibitory effect on a known dynein-dependent process in your cells, such as Golgi apparatus distribution or endosome trafficking.
High levels of cell death or cytotoxicity - Concentration is too high: Exceeding the optimal concentration can lead to non-specific toxicity. - Prolonged exposure: Continuous exposure to high concentrations can be detrimental to cell health. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Determine the IC50 value for your cell line and use concentrations at or below this value for your experiments. - Consider reducing the incubation time or using a lower, but still effective, concentration. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).
Variability in experimental results - Inconsistent cell density: The number of cells at the time of treatment can influence the effective concentration of the drug. - Inconsistent compound preparation: Improper dilution or storage of this compound can lead to variations in its effective concentration. - Biological variability: Different passages of the same cell line can sometimes exhibit different sensitivities.- Standardize your cell seeding density for all experiments. - Follow a strict protocol for preparing and diluting this compound. Use freshly prepared working solutions. - Use cells within a consistent and narrow range of passage numbers for your experiments.
Precipitation of this compound in culture medium - Low solubility in aqueous solutions: this compound has poor solubility in water-based media.[11]- Ensure the DMSO stock solution is fully dissolved before diluting it into the culture medium. - When diluting, add the this compound stock solution to the medium while gently vortexing to ensure rapid and even distribution. - Avoid preparing large volumes of working solution that will be stored for extended periods.

Data Presentation: Reported this compound Concentrations in Specific Cell Lines

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. The following table summarizes concentrations reported in the literature for various cell lines. It is crucial to experimentally determine the optimal concentration for your specific experimental setup.

Cell LineConcentration RangeApplication/Observed Effect
Sertoli cells15 µM, 30 µMInhibition of dynein and disruption of F-actin.[4]
NIH-3T3 cells30 µMDisruption of spindle formation.[2]
HeLa cells30 µMDisruption of spindle formation (to a lesser extent than NIH-3T3).[2]
HepG2 and Huh7 cells1 µMInhibition of Hedgehog signaling.
Chicken Dorsal Root Ganglion (DRG) Neurons5-40 µMInhibition of axon extension.
Madin-Darby Canine Kidney (MDCK) cellsNot specifiedUsed as a model for epithelial cell biology and transport studies.[12][13][14][15]
Human Embryonic Kidney (HEK293) cellsNot specifiedCommonly used for protein expression and signaling studies.[16]
Retinal Pigment Epithelial (RPE) cellsNot specifiedImportant for vision and studied in the context of retinal diseases.[9][17][18][19][20]
A549 cellsNot specifiedHuman lung adenocarcinoma cell line.[21]
MCF-7 cellsNot specifiedHuman breast adenocarcinoma cell line.[16]
U2OS cellsNot specifiedHuman bone osteosarcoma epithelial cells.

Note: The IC50 for blocking Sonic hedgehog (Shh)-induced Hedgehog pathway activation has been reported to be 7 µM.[22][23] The IC50 for inhibiting dynein-1-driven motility is approximately 15 µM, while for dynein-2 it is around 20 µM.[8]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a critical step in optimizing its working concentration.

Materials:

  • Specific cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 60-80% confluent at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations to be tested. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment:

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • After the incubation with MTT, carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits Entry SUFU SUFU SMO->SUFU Inhibits Gli Gli Proteins SUFU->Gli Sequesters & Promotes Repressor Formation Gli_active Active Gli Gli->Gli_active Activation KIF7 KIF7 (Anterograde) KIF7->Gli Anterograde Transport Dynein Cytoplasmic Dynein 2 (Retrograde) Dynein->Gli Retrograde Transport TargetGenes Target Gene Expression Gli_active->TargetGenes Activates Transcription CiliobrevinA This compound CiliobrevinA->Dynein Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line step1 Determine Seeding Density for Logarithmic Growth start->step1 step2 Prepare this compound Serial Dilutions in DMSO step1->step2 step3 Treat Cells with a Broad Concentration Range step2->step3 step4 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) step3->step4 decision1 Determine IC50 Value step4->decision1 step5 Select a Narrower Concentration Range Around the IC50 decision1->step5 IC50 Calculated step6 Perform Functional Assays (e.g., Immunofluorescence, Western Blot) step5->step6 decision2 Desired Phenotype Achieved? step6->decision2 end End: Optimal Concentration Identified decision2->end Yes troubleshoot Troubleshoot: - Adjust concentration - Check for cytotoxicity - Verify target engagement decision2->troubleshoot No troubleshoot->step5

Caption: Experimental workflow for optimizing this compound concentration.

References

Ciliobrevin A impact on microtubule stability in non-mitotic cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ciliobrevin A to study its impact on microtubule stability in non-mitotic cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, helping you to identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
No observable effect on microtubule stability in non-mitotic cells. This compound primarily inhibits cytoplasmic dynein and does not directly target tubulin polymerization. In many non-mitotic cell types, global microtubule stability is not significantly affected.[1][2]- Confirm this compound activity by assessing a known dynein-dependent process, such as organelle distribution (e.g., Golgi apparatus dispersal) or lysosomal trafficking.- Consider that the effects on microtubule stability may be localized, for instance, in the distal axons of neurons.[1][2]- Increase incubation time or concentration to investigate potential long-term indirect effects.
Contradictory results in axonal transport assays (inhibition of both anterograde and retrograde transport). While this compound is a specific inhibitor of the minus-end directed motor dynein, the transport machinery in cells is highly interconnected. Inhibition of dynein can indirectly impair the function or transport of anterograde motors like kinesin.[1][2][3][4]- Acknowledge the possibility of bidirectional transport inhibition as a consequence of dynein disruption.[1][2][3]- Use lower concentrations of this compound to potentially achieve a more specific inhibition of retrograde transport.- Validate findings with complementary techniques, such as siRNA-mediated knockdown of dynein heavy chain.
High cell toxicity or unexpected morphological changes. This compound can have off-target effects at high concentrations or with prolonged exposure. The optimal concentration is cell-type dependent.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.- Use a vehicle control (DMSO) at the same concentration as in the this compound-treated samples.- Ensure the purity of the this compound compound.
Variability in results between experiments. Inconsistent cell culture conditions, passage number, or confluency can affect cellular responses to drug treatments. The stability of this compound in solution may also be a factor.- Standardize cell culture protocols, including seeding density and passage number.- Prepare fresh this compound solutions from a DMSO stock for each experiment. This compound is soluble up to 100 mM in DMSO.- Ensure consistent incubation times and conditions.
Decreased levels of acetylated tubulin. This may seem counterintuitive as decreased transport might be expected to lead to more stable (and thus more acetylated) microtubules. However, dynein inhibition can disrupt the transport of enzymes responsible for tubulin modifications, such as acetyltransferases.[3][5]- Interpret changes in post-translational modifications of tubulin as a potential indirect effect of altered transport.[3]- Correlate changes in acetylation with functional assays of microtubule stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-permeable and reversible inhibitor of the AAA+ ATPase activity of cytoplasmic dynein.[6][7] This inhibition prevents dynein from moving along microtubules towards their minus ends, thereby disrupting various cellular processes that rely on dynein-mediated transport.[1][2]

Q2: Does this compound directly destabilize microtubules in non-mitotic cells?

A2: Current evidence suggests that this compound does not directly bind to tubulin or inhibit its polymerization. Studies have shown that overall microtubule levels in non-mitotic cells, such as NIH-3T3 cells, are largely unaffected by this compound treatment.[1][2][8] Any observed effects on the microtubule network are likely indirect consequences of dynein inhibition.

Q3: What are the known off-target effects of this compound?

A3: While this compound is considered a specific dynein inhibitor, off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is important to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects. Some studies have noted effects on the actin cytoskeleton, though this may also be an indirect consequence of dynein inhibition.[6]

Q4: What is a typical working concentration for this compound in cell culture?

A4: The effective concentration of this compound can vary significantly between cell types and the biological process being studied. A common starting point is in the range of 10-50 µM.[9] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is diluted to the final working concentration in cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure consistent activity.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for Hedgehog (Hh) pathway activation ~7 µMInhibition of Sonic hedgehog (Shh)-induced Hh pathway activation.
Effective concentration for dynein inhibition in cells 15-50 µMUsed in various cell lines to observe effects on dynein-dependent processes.[6][9]

Experimental Protocols

Assessing Microtubule Stability via Resistance to Depolymerization

This protocol provides a method to indirectly assess microtubule stability by measuring the resistance of the microtubule network to a depolymerizing agent after treatment with this compound.

1. Cell Culture and Treatment:

  • Plate non-mitotic cells of interest onto glass coverslips or imaging-grade plates at a suitable density.
  • Allow cells to adhere and grow for 24 hours.
  • Treat cells with the desired concentration of this compound (and a DMSO vehicle control) for the intended duration (e.g., 1-4 hours).

2. Microtubule Depolymerization:

  • Following this compound treatment, add a microtubule-depolymerizing agent such as nocodazole (B1683961) (e.g., 10 µM) to the culture medium.
  • Incubate for a short period (e.g., 30-60 minutes). The exact time should be optimized to induce significant, but not complete, microtubule depolymerization in control cells.

3. Immunofluorescence Staining:

  • Fix the cells with a suitable fixative (e.g., ice-cold methanol (B129727) for 10 minutes or 4% paraformaldehyde for 15 minutes).
  • Permeabilize the cells if using a paraformaldehyde-based fixative (e.g., 0.1% Triton X-100 in PBS for 5 minutes).
  • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
  • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
  • Wash three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
  • Wash three times with PBS.
  • Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

4. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify the remaining microtubule network integrity. This can be done by measuring the fluorescence intensity of the tubulin staining or by visually scoring the extent of microtubule depolymerization.
  • Compare the results from this compound-treated cells to the DMSO control. An increase in the remaining microtubule network in the presence of the depolymerizing agent would suggest a stabilizing effect.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence cluster_analysis Analysis cell_plating Plate non-mitotic cells adhesion Allow cell adhesion (24h) cell_plating->adhesion ciliobrevin_treatment Treat with this compound or DMSO adhesion->ciliobrevin_treatment depolymerization Add Nocodazole to depolymerize microtubules ciliobrevin_treatment->depolymerization fixation Fix and permeabilize cells depolymerization->fixation blocking Block non-specific binding fixation->blocking primary_ab Incubate with anti-tubulin primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging quantification Quantify microtubule network imaging->quantification

Caption: Experimental workflow for assessing microtubule stability.

signaling_pathway CiliobrevinA This compound Dynein Cytoplasmic Dynein (AAA+ ATPase) CiliobrevinA->Dynein inhibits Microtubule Microtubule Dynein->Microtubule moves along IndirectEffects Indirect Effects Dynein->IndirectEffects inhibition leads to Cargo Cellular Cargo (e.g., organelles, vesicles) Cargo->Dynein binds to MT_Stability Altered Microtubule Stability (e.g., in distal axons) IndirectEffects->MT_Stability Transport_Enzymes Altered transport of tubulin modifying enzymes IndirectEffects->Transport_Enzymes

Caption: this compound's mechanism of action and indirect effects.

References

Potency differences of Ciliobrevin A in biochemical vs cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ciliobrevin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this cytoplasmic dynein inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference in the potency (IC50) of this compound between biochemical and cell-based assays?

A1: It is a common observation that the potency of a compound differs between a purified, in vitro biochemical assay and a complex, cell-based assay. In the case of this compound, the biochemical IC50 for dynein ATPase activity is higher than the IC50 observed in cell-based assays measuring dynein-dependent processes like Hedgehog signaling. Several factors can contribute to this discrepancy:

  • Cellular Accumulation: this compound is cell-permeable and may accumulate inside cells to a higher concentration than in the surrounding medium, leading to a more potent effect at a lower external concentration.

  • Metabolism: The cellular environment can metabolize this compound into a more or less active form, altering its effective concentration and potency.

  • Off-Target Effects: In a cellular context, this compound might have off-target effects on other proteins or pathways that indirectly enhance its inhibitory effect on the process being measured.[1][2] For example, some kinase inhibitors have been shown to have unexpected off-target effects on ciliation, a process reliant on dynein.[3]

  • Assay-Specific Conditions: The conditions of the biochemical assay (e.g., purified motor domain vs. full dynein complex, ATP concentration, presence of microtubules) can differ significantly from the cellular milieu, affecting the inhibitor's potency.

  • Complexity of Cellular Readout: Cell-based assays often measure a downstream functional consequence of dynein inhibition (e.g., disruption of a signaling pathway), which can be more sensitive to partial inhibition of the enzyme than a direct measurement of its ATPase activity.

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are some potential reasons and troubleshooting steps?

A2: If this compound is not producing the expected inhibitory effect, consider the following:

  • Compound Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO. Avoid repeated freeze-thaw cycles. Confirm that the final concentration of this compound in your cell culture medium does not exceed its solubility limit, which could lead to precipitation.

  • Cell Type and Permeability: While this compound is generally cell-permeable, differences in cell membrane composition and the presence of efflux pumps in certain cell lines could reduce its intracellular concentration.[4] Consider using a different cell line or checking for the expression of common drug efflux pumps.

  • Assay Duration and Timing: The inhibitory effects of this compound can be time-dependent. For processes like ciliogenesis, longer incubation times may be necessary. Conversely, for observing acute effects on organelle transport, shorter time points are preferable.

  • Concentration Range: Ensure you are using an appropriate concentration range. Based on literature, effective concentrations in cell-based assays typically range from 5 µM to 40 µM.[5] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: Can this compound affect anterograde transport mediated by kinesin motors?

A3: While this compound is a specific inhibitor of cytoplasmic dynein's ATPase activity and has been shown not to directly inhibit kinesin-1 or kinesin-5 in in vitro assays,[5] some studies have reported an indirect effect on anterograde transport in cells.[1] This is likely due to the codependence of bidirectional transport, where disruption of retrograde transport by dynein can subsequently impact the processivity or regulation of anterograde kinesin motors.

Potency of this compound and Analogs

The following table summarizes the reported IC50 values for this compound and its more potent analog, Ciliobrevin D, in both biochemical and cell-based assays.

CompoundAssay TypeTarget/ProcessIC50 Value (µM)
This compound BiochemicalDynein ATPase Activity52.0
Cell-BasedHedgehog Signaling7.0
Ciliobrevin D BiochemicalDynein ATPase Activity15.0
Cell-BasedHedgehog Signaling15.5

Experimental Protocols

Biochemical Assays

1. Dynein ATPase Activity Assay (Colorimetric, Malachite Green-based)

This protocol measures the ATPase activity of purified dynein by quantifying the release of inorganic phosphate (B84403) (Pi).

  • Materials:

    • Purified cytoplasmic dynein

    • Taxol-stabilized microtubules

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

    • ATP solution

    • This compound (or other inhibitors) dissolved in DMSO

    • Malachite green reagent for Pi detection (commercially available kits)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, microtubules, and dynein in a 96-well plate.

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the reaction for a fixed time (e.g., 30 minutes) during which the enzyme activity is in the linear range.

    • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the liberated Pi.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

    • Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein motors.

  • Materials:

    • Purified cytoplasmic dynein

    • Rhodamine-labeled, taxol-stabilized microtubules

    • Flow cell (constructed with a glass slide and coverslip)

    • Motility Buffer (e.g., 12 mM PIPES pH 6.8, 1 mM EGTA, 2 mM MgCl2)

    • Casein solution (to block non-specific binding)

    • ATP solution

    • This compound

    • Fluorescence microscope with a CCD camera

  • Procedure:

    • Assemble the flow cell.

    • Introduce casein solution into the flow cell to coat the glass surface and prevent non-specific binding of microtubules. Incubate for 5 minutes.

    • Wash the flow cell with motility buffer.

    • Introduce the purified dynein solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.

    • Wash out unbound dynein with motility buffer.

    • Introduce a solution containing rhodamine-labeled microtubules, ATP, and the desired concentration of this compound (or DMSO control).

    • Observe the movement of the fluorescently labeled microtubules using a fluorescence microscope and record time-lapse movies.

    • Analyze the movies to determine the velocity of microtubule gliding.

    • Calculate the percentage of inhibition of gliding velocity at different this compound concentrations to determine the IC50.

Cell-Based Assays

1. Hedgehog (Hh) Signaling Pathway Inhibition Assay

This assay indirectly measures dynein activity by quantifying the inhibition of the Hh signaling pathway, which is dependent on dynein-mediated intraflagellar transport.

  • Materials:

    • A cell line responsive to Hh signaling (e.g., Shh-LIGHT2 cells) containing a Gli-responsive luciferase reporter.

    • Cell culture medium and supplements.

    • Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG) to activate the pathway.

    • This compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for a predetermined amount of time (e.g., 24-48 hours).

    • Activate the Hedgehog pathway by adding Shh ligand or SAG to the medium.

    • Incubate for a further period to allow for luciferase reporter expression (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the percentage of inhibition of Hh signaling for each this compound concentration and determine the IC50 value.

2. Organelle Transport Inhibition Assay

This assay directly visualizes and quantifies the effect of this compound on the movement of organelles within living cells.

  • Materials:

    • Cells cultured on glass-bottom dishes suitable for live-cell imaging.

    • A method to label the organelle of interest (e.g., mitochondria with MitoTracker, lysosomes with LysoTracker, or fluorescent protein-tagged organelle markers).

    • Live-cell imaging microscope with environmental control (temperature, CO2).

    • This compound.

    • Image analysis software capable of tracking particle movement.

  • Procedure:

    • Plate cells on glass-bottom dishes and allow them to adhere.

    • Label the desired organelles using the chosen method.

    • Place the dish on the microscope stage and acquire baseline time-lapse movies of organelle movement in a selected field of view.

    • Carefully add this compound (at the desired final concentration) to the imaging medium without disturbing the cells.

    • Immediately start acquiring time-lapse movies to capture the acute effects of the inhibitor on organelle transport.

    • Using image analysis software, track the movement of individual organelles over time to determine parameters such as velocity, displacement, and processivity.

    • Compare the organelle transport parameters before and after the addition of this compound to quantify the inhibitory effect. A dose-response can be generated by testing different concentrations of the inhibitor.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SMO_cilium SMO SMO->SMO_cilium translocates to cilium SUFU_Gli SUFU-Gli Complex SMO_cilium->SUFU_Gli dissociates Gli_A Gli (Activator) SUFU_Gli->Gli_A releases Dynein Cytoplasmic Dynein 2 (Intraflagellar Transport) SUFU_Gli->Dynein retrograde transport out of cilium Target_Genes Target Gene Expression Gli_A->Target_Genes activates SUFU_Gli_cyto SUFU-Gli Complex Gli_R Gli (Repressor) SUFU_Gli_cyto->Gli_R processed into Gli_R->Target_Genes represses CiliobrevinA This compound CiliobrevinA->Dynein inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purify_Dynein Purify Dynein & Microtubules ATPase_Assay ATPase Activity Assay Purify_Dynein->ATPase_Assay Gliding_Assay Microtubule Gliding Assay Purify_Dynein->Gliding_Assay Biochem_IC50 Determine Biochemical IC50 ATPase_Assay->Biochem_IC50 Gliding_Assay->Biochem_IC50 Compare_IC50 Compare Potency & Investigate Differences Biochem_IC50->Compare_IC50 Culture_Cells Culture Cells Hh_Assay Hedgehog Signaling Assay Culture_Cells->Hh_Assay Organelle_Transport Organelle Transport Assay Culture_Cells->Organelle_Transport Cell_IC50 Determine Cellular IC50 Hh_Assay->Cell_IC50 Organelle_Transport->Cell_IC50 Cell_IC50->Compare_IC50

References

Validation & Comparative

A Comparative Guide to Hedgehog Pathway Inhibitors: Ciliobrevin A vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various malignancies. Inhibition of this pathway offers a promising strategy for cancer treatment. This guide provides an objective comparison of Ciliobrevin A, a unique Hedgehog pathway inhibitor, with other well-established classes of inhibitors, including Smoothened (SMO) and GLI antagonists. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: A Tale of Different Targets

Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets. This compound distinguishes itself through a mechanism that is not directed at the core components of the Hh cascade, but rather at the cellular machinery essential for its operation.

  • This compound: This small molecule does not directly target the key signaling proteins of the Hh pathway like Smoothened (SMO) or the GLI transcription factors. Instead, it inhibits cytoplasmic dynein , an AAA+ ATPase motor protein.[1][2][3] Cytoplasmic dynein is critical for intracellular transport, including the retrograde movement of components within the primary cilium. The primary cilium is an essential organelle for Hh signal transduction. By disrupting dynein function, this compound perturbs the formation and function of primary cilia, thereby indirectly inhibiting the Hh pathway downstream of SMO.[4][5]

  • SMO Antagonists (e.g., Vismodegib, Sonidegib): These are the most clinically advanced class of Hh inhibitors. They bind directly to the seven-transmembrane protein Smoothened (SMO), preventing its activation and subsequent downstream signaling.[6][7] Vismodegib and Sonidegib are FDA-approved for the treatment of basal cell carcinoma.

  • GLI Antagonists (e.g., GANT61): These inhibitors act at the terminal end of the Hh pathway by targeting the GLI family of transcription factors (GLI1 and GLI2).[1] GANT61 has been shown to interfere with the DNA binding of GLI proteins, thereby preventing the transcription of Hh target genes. This class of inhibitors is particularly relevant for overcoming resistance to SMO antagonists that can arise from mutations in SMO or amplification of downstream components.[7]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other representative Hedgehog pathway inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and therefore should be used for comparative purposes with this in mind.

InhibitorTargetMechanism of ActionCell-Based AssayReported IC50
This compound Cytoplasmic DyneinIndirectly inhibits Hh pathway by disrupting ciliogenesisShh-induced Hh pathway activation~7 µM[2]
Vismodegib SMODirect antagonistSMO binding~3 nM[7]
Sonidegib SMODirect antagonistSMO binding~11 nM[7]
GANT61 GLI1/GLI2Transcription factor inhibitorGli-luciferase reporter assay~5 µM[1]

Visualizing the Landscape of Hedgehog Pathway Inhibition

To provide a clearer understanding of the points of intervention for these different classes of inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for comparing these compounds.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI_inactive GLI (inactive) SUFU->GLI_inactive sequesters GLI_active GLI (active) GLI_inactive->GLI_active activation Dynein Cytoplasmic Dynein Cilium Primary Cilium Dynein->Cilium maintains Cilium->SMO localizes TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Vismodegib Vismodegib/ Sonidegib Vismodegib->SMO GANT61 GANT61 GANT61->GLI_active CiliobrevinA This compound CiliobrevinA->Dynein

Figure 1: Simplified Hedgehog signaling pathway with inhibitor targets.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Data Analysis Cell_Culture Cell Culture (e.g., NIH/3T3-Light2) Treatment_Plate Treat Cells with Inhibitors & Agonist Cell_Culture->Treatment_Plate Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Treatment_Plate Agonist_Prep Prepare Hh Agonist (e.g., Shh-N) Agonist_Prep->Treatment_Plate Incubation Incubate for 24-48h Treatment_Plate->Incubation Luciferase_Assay Gli-Luciferase Reporter Assay Incubation->Luciferase_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Figure 2: General experimental workflow for comparing Hh inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to compare the efficacy of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI proteins.[1][2]

  • Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization of transfection efficiency and cell number).

  • Procedure:

    • Cell Seeding: Seed the reporter cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of treatment.

    • Serum Starvation: On the day of treatment, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 4-6 hours. This enhances the cellular response to Hh pathway activation.

    • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors (this compound, Vismodegib, GANT61, etc.) in low-serum medium. Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pathway Activation: Add a Hh pathway agonist, such as recombinant Sonic Hedgehog (Shh-N) or a small molecule agonist like SAG, to all wells except for the negative control.

    • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

    • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are dependent on Hedgehog signaling for their proliferation and survival.

  • Cell Line: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor.

    • Incubation: Incubate the plates for a period of 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound represents a distinct class of Hedgehog pathway inhibitor with a unique mechanism of action targeting cytoplasmic dynein and ciliogenesis. This differentiates it from the more conventional SMO and GLI antagonists. While direct, side-by-side quantitative comparisons in the literature are limited, the available data suggests that SMO antagonists like Vismodegib and Sonidegib are significantly more potent in direct Hh pathway inhibition assays. However, the unique mechanism of this compound may offer advantages in specific contexts, such as overcoming resistance to SMO inhibitors or in combination therapies. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these different classes of Hedgehog pathway inhibitors.

References

Dynapyrazole: A More Potent and Specific Alternative to Ciliobrevin A for Dynein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the field of cell biology and drug development, the study of motor proteins is crucial for understanding numerous cellular functions and disease mechanisms. Cytoplasmic dynein, a motor protein responsible for transporting cellular cargo along microtubules, is a key target of investigation. For years, Ciliobrevin A has been a widely used small molecule inhibitor for studying dynein-dependent processes. However, its utility is hampered by relatively low potency and concerns about off-target effects. Recent advancements have introduced Dynapyrazole as a promising alternative, offering improved potency and a more specific mechanism of action. This guide provides an objective comparison of Dynapyrazole and this compound, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Inhibition Modes

Both Dynapyrazole and this compound function by inhibiting the ATPase activity of the dynein motor domain. However, they exhibit distinct modes of inhibition. This compound inhibits both the basal and the microtubule-stimulated ATPase activity of dynein.[1][2][3] In contrast, Dynapyrazole was designed to be more specific, potently blocking only the microtubule-stimulated ATPase activity.[1][2][3][4] This difference suggests that Dynapyrazole may have a more targeted effect on the active, cargo-transporting form of dynein, potentially reducing off-target effects associated with inhibiting the motor's basal activity.

Comparative Performance: A Quantitative Look

Experimental data consistently demonstrates the superior potency of Dynapyrazole over this compound in various assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are significantly lower for Dynapyrazole.

FeatureThis compound/DDynapyrazole-AKey Findings
Dynein 1 Motility (in vitro) IC50: ~15 µM (Ciliobrevin D)IC50: ~2.3 µMDynapyrazole-A is approximately 6-fold more potent than Ciliobrevin D in inhibiting dynein-1-driven microtubule gliding.[1]
Dynein 2 Motility (in vitro) IC50: ~20 µM (Ciliobrevin D)IC50: ~2.6 µMDynapyrazole-A is about 8-fold more potent than Ciliobrevin D in inhibiting dynein 2-driven microtubule gliding.[1]
Hedgehog Signaling (cell-based) IC50: ~15.5 µM (Ciliobrevin D)IC50: ~1.9 µMDynapyrazole-A inhibits the Hedgehog signaling pathway, which is dependent on dynein 2, with approximately 8-fold greater potency than Ciliobrevin D.[1]
Specificity Inhibits both basal and microtubule-stimulated ATPase activity.[1][2][3] Potential for off-target effects on other AAA+ ATPases and kinases.[5]Primarily inhibits microtubule-stimulated ATPase activity, suggesting higher specificity for active dynein.[1][2][3][4]Dynapyrazole's specific inhibition of microtubule-stimulated activity points to a more refined mechanism of action.
Cytotoxicity Cell death has been observed at high concentrations (~200 µM).[1]Lower cytotoxicity reported.Dynapyrazole appears to be a less toxic alternative for cell-based studies.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate and compare dynein inhibitors.

1. In Vitro Dynein ATPase Activity Assay (Radioactive Method)

This assay quantifies the rate of ATP hydrolysis by purified dynein in the presence of an inhibitor.

  • Materials: Purified dynein motor domain, taxol-stabilized microtubules, ATP, [γ-³²P]ATP, inhibitor (Dynapyrazole or this compound), PEM buffer (Pipes, EGTA, MgSO₄), silicotungstic acid, acid-washed charcoal.[6]

  • Procedure:

    • Prepare a reaction mixture containing PEM buffer, purified dynein, and varying concentrations of the inhibitor.

    • To measure microtubule-stimulated activity, add taxol-stabilized microtubules to the mixture. For basal activity, omit microtubules.

    • Initiate the reaction by adding a mix of ATP and [γ-³²P]ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding silicotungstic acid.

    • Add a charcoal suspension to bind the unreacted [γ-³²P]ATP.

    • Centrifuge the mixture to pellet the charcoal.

    • Measure the radioactivity of the supernatant, which contains the released ³²P-labeled inorganic phosphate.

    • Calculate the ATPase activity and determine the IC50 value for each inhibitor.

2. Cell-Based Cargo Transport Assay

This assay visualizes and quantifies the effect of inhibitors on the movement of intracellular cargo.

  • Materials: Cultured cells (e.g., NIH-3T3 or HeLa), fluorescently labeled cargo (e.g., lysosomes labeled with LysoTracker or peroxisomes tagged with a fluorescent protein), live-cell imaging microscope, inhibitor (Dynapyrazole or this compound).

  • Procedure:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Label the desired cargo with a fluorescent marker.

    • Treat the cells with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).

    • Acquire time-lapse images of the cells using a fluorescence microscope equipped with a temperature- and CO₂-controlled chamber.

    • Track the movement of individual cargo particles over time using appropriate software.

    • Analyze the tracking data to determine parameters such as velocity, run length, and displacement of the cargo.

    • Compare these parameters between inhibitor-treated and control cells to quantify the extent of transport inhibition.

Visualizing the Pathway and Experimental Design

cluster_pathway Dynein-Mediated Retrograde Transport Microtubule Microtubule Dynein Dynein Motor Dynein->Microtubule walks along ADP_Pi ADP + Pi Dynein->ADP_Pi releases Cargo Cellular Cargo Cargo->Dynein binds to ATP ATP ATP->Dynein hydrolysis powers movement Inhibitor Dynapyrazole / this compound Inhibitor->Dynein inhibits ATPase activity

Caption: Dynein transports cargo along microtubules via ATP hydrolysis, a process blocked by inhibitors.

cluster_workflow Inhibitor Comparison Workflow start Start invitro_assay In Vitro ATPase Assay start->invitro_assay cell_assay Cell-Based Cargo Transport Assay start->cell_assay data_analysis Data Analysis (IC50, Velocity, Run Length) invitro_assay->data_analysis cell_assay->data_analysis comparison Compare Potency, Specificity, Cytotoxicity data_analysis->comparison conclusion Select Optimal Inhibitor comparison->conclusion

Caption: A typical workflow for the comparative evaluation of dynein inhibitors.

Conclusion and Recommendation

The available data strongly suggests that Dynapyrazole is a superior alternative to this compound for the inhibition of cytoplasmic dynein. Its significantly higher potency allows for the use of lower concentrations in experiments, which, combined with its more specific mechanism of action, is likely to reduce off-target effects and cytotoxicity.[1] For researchers seeking a more precise and reliable tool to probe dynein function in both in vitro and cellular contexts, Dynapyrazole represents a significant advancement. While this compound remains a useful compound, particularly for historical comparison, new studies would benefit from the enhanced pharmacological profile of Dynapyrazole.

References

A Researcher's Guide to Inactive Ciliobrevin A Analogs for Robust Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, the precise inhibition of molecular motors is a critical tool for dissecting complex processes. Ciliobrevin A and its more potent analog, Ciliobrevin D, have emerged as valuable small molecule inhibitors of cytoplasmic dynein, a motor protein essential for a myriad of cellular functions including intracellular transport, cell division, and ciliogenesis. However, to ensure the specificity of experimental findings, the use of a structurally related but biologically inactive analog as a negative control is paramount. This guide provides a comprehensive comparison of active ciliobrevins with a well-characterized inactive analog, offering researchers the data and protocols necessary for rigorous experimental design.

Comparative Analysis of Ciliobrevin Analogs

The primary active ciliobrevins, this compound and D, effectively inhibit the ATPase activity of cytoplasmic dynein. In contrast, an inactive analog, which lacks key chloro-substituents on the benzoyl ring, fails to produce these inhibitory effects.[1] This structural difference abrogates its ability to bind to the nucleotide-binding pocket of dynein's AAA+ motor domain. The following table summarizes the key quantitative differences between these compounds based on seminal studies.

CompoundTargetIC50 (Hedgehog Pathway)Dynein ATPase InhibitionMitotic Spindle DisruptionMelanosome Aggregation InhibitionReference
This compound Cytoplasmic Dynein~20 µMYesYesYes[1]
Ciliobrevin D Cytoplasmic Dynein~1 µMYesYesYes[1]
Inactive Analog (Compound 2) -> 30 µMNoNoNo[1]

Mechanism of Action: Dynein Inhibition

Cytoplasmic dynein is a minus-end directed microtubule motor protein. It utilizes the energy from ATP hydrolysis to power its movement along microtubules, transporting a wide variety of cellular cargo. This compound and D act as ATP-competitive inhibitors, binding to the AAA+ ATPase domain of dynein and preventing the conformational changes necessary for motor function. This inhibition leads to the disruption of dynein-dependent processes.

cluster_0 Cytoplasmic Dynein Motor Domain cluster_1 Inhibition ATP ATP Dynein Dynein ATP->Dynein binds Hydrolysis Hydrolysis Dynein->Hydrolysis catalyzes Conformational_Change Conformational Change Hydrolysis->Conformational_Change Microtubule_Transport Cargo Transport Conformational_Change->Microtubule_Transport Ciliobrevin_AD This compound/D Ciliobrevin_AD->Dynein inhibits ATP binding Inactive_Analog Inactive Analog Inactive_Analog->Dynein no effect

Fig 1. Mechanism of Ciliobrevin Inhibition

Experimental Protocols

To validate the differential effects of active and inactive ciliobrevin analogs, several key cellular assays can be employed. Below are detailed protocols for three such experiments.

Melanosome Aggregation Assay in Xenopus Melanophores

Objective: To visually assess the inhibition of dynein-mediated retrograde transport of melanosomes.

Materials:

  • Xenopus laevis melanophore cell culture

  • Melanocyte-stimulating hormone (MSH)

  • Melatonin

  • Ciliobrevin D

  • Inactive Ciliobrevin Analog

  • DMSO (vehicle control)

  • Microscopy imaging system

Procedure:

  • Culture Xenopus melanophores on glass-bottom dishes.

  • Induce melanosome dispersion by treating cells with MSH for 1-2 hours.

  • Pre-incubate the dispersed cells with Ciliobrevin D (e.g., 50 µM), the inactive analog (e.g., 50 µM), or DMSO for 30 minutes.

  • Induce melanosome aggregation by adding melatonin.

  • Acquire time-lapse images of the cells every minute for 30-60 minutes.

  • Analysis: Quantify the degree of melanosome aggregation over time. Cells treated with the active Ciliobrevin D will show inhibited aggregation compared to the DMSO and inactive analog controls.[1]

Mitotic Spindle Assembly Assay in Cultured Cells

Objective: To assess the role of dynein in mitotic spindle organization.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, NIH-3T3)

  • Ciliobrevin D

  • Inactive Ciliobrevin Analog

  • DMSO (vehicle control)

  • Microtubule-depolymerizing agent (e.g., nocodazole) for synchronization (optional)

  • Fixative (e.g., ice-cold methanol)

  • Primary antibodies: anti-α-tubulin, anti-γ-tubulin

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips. For synchronization, treat with nocodazole (B1683961) to arrest cells in prometaphase.

  • Wash out the synchronizing agent and release cells into media containing Ciliobrevin D (e.g., 50 µM), the inactive analog (e.g., 50 µM), or DMSO.

  • Incubate for a time sufficient to allow progression into mitosis (e.g., 1-2 hours).

  • Fix the cells with ice-cold methanol.

  • Perform immunofluorescence staining for α-tubulin (to visualize spindle microtubules) and γ-tubulin (to visualize centrosomes). Counterstain with DAPI.

  • Analysis: Image the mitotic spindles. Cells treated with Ciliobrevin D will exhibit spindle defects such as unfocused poles or multipolar spindles, while cells treated with the inactive analog or DMSO will show normal bipolar spindles.[1]

In Vitro Dynein ATPase Activity Assay

Objective: To directly measure the inhibitory effect of ciliobrevin analogs on the ATPase activity of purified dynein.

Materials:

  • Purified cytoplasmic dynein

  • Polymerized microtubules

  • ATP

  • Phosphate (B84403) detection reagent (e.g., malachite green-based)

  • Ciliobrevin D

  • Inactive Ciliobrevin Analog

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • In a microplate, combine purified dynein and microtubules in an appropriate buffer.

  • Add varying concentrations of Ciliobrevin D, the inactive analog, or DMSO to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at a constant temperature (e.g., 25°C) for a set time.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Analysis: Determine the rate of ATP hydrolysis for each condition. Ciliobrevin D will show a dose-dependent inhibition of ATPase activity, while the inactive analog will have no significant effect.[1]

Experimental Workflow for Analog Validation

The following diagram outlines a logical workflow for researchers to validate the activity and specificity of ciliobrevin analogs in their experimental system.

start Start: Obtain Analogs invitro In Vitro Assay (ATPase Activity) start->invitro cellular Cellular Assays (e.g., Melanosome Aggregation, Spindle Assembly) start->cellular active_path Active Analog (this compound/D) invitro->active_path Test inactive_path Inactive Analog (Negative Control) invitro->inactive_path Test cellular->active_path Test cellular->inactive_path Test inhibition_obs Inhibition Observed? active_path->inhibition_obs no_inhibition_obs Inhibition Observed? inactive_path->no_inhibition_obs valid_active Validated Active Inhibitor inhibition_obs->valid_active Yes troubleshoot_active Troubleshoot Experiment inhibition_obs->troubleshoot_active No valid_inactive Validated Negative Control no_inhibition_obs->valid_inactive No troubleshoot_inactive Troubleshoot Experiment no_inhibition_obs->troubleshoot_inactive Yes end Proceed with Main Experiment valid_active->end valid_inactive->end

Fig 2. Workflow for Ciliobrevin Analog Validation

By employing the appropriate inactive analog in parallel with active this compound or D, researchers can confidently attribute their observations to the specific inhibition of cytoplasmic dynein, thereby enhancing the reliability and impact of their findings.

References

Validating Dynein Inhibition: A Comparative Guide to Ciliobrevin A and Alternatives in Microtubule Gliding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of molecular inhibitors is paramount. This guide provides a comparative analysis of Ciliobrevin A, a widely used inhibitor of the motor protein dynein, and its alternatives, with a focus on validation through in vitro microtubule gliding assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these essential research tools.

Cytoplasmic dynein is a minus-end-directed microtubule motor protein crucial for a multitude of cellular processes, including intracellular transport, cell division, and ciliogenesis.[1][2] The development and validation of specific dynein inhibitors are therefore of significant interest in both basic research and therapeutic development. This compound, and its more stable analogue Ciliobrevin D, were among the first identified small molecule inhibitors of dynein's AAA+ ATPase activity.[3][4] Their effects are often validated using microtubule gliding assays, an in vitro technique where motor proteins are immobilized on a surface and propel fluorescently labeled microtubules.[5] The velocity of this gliding motility serves as a direct measure of the motor's activity.

Mechanism of Action: Dynein and Microtubule Transport

Cytoplasmic dynein functions as a multi-subunit complex that hydrolyzes ATP to generate force and move along microtubules. This process is fundamental to its role as a cellular transporter. The diagram below illustrates the basic principle of dynein-mediated microtubule gliding.

cluster_0 Dynein Motor Action Dynein Dynein Dynein->Dynein Conformational Change (Power Stroke) Microtubule Microtubule Dynein->Microtubule Binds ADP_Pi ADP_Pi Dynein->ADP_Pi Releases ATP ATP ATP->Dynein Hydrolysis

Caption: Dynein binds to a microtubule and uses the energy from ATP hydrolysis to undergo a conformational change, resulting in movement along the microtubule.

Comparative Analysis of Dynein Inhibitors in Microtubule Gliding Assays

The efficacy of dynein inhibitors can be quantitatively assessed by measuring the reduction in microtubule gliding velocity. This compound/D has been shown to inhibit dynein-dependent microtubule gliding in a dose-dependent manner.[4] However, newer alternatives with different modes of action and potentially greater potency have been developed.

InhibitorTarget Dynein Isoform(s)IC50 (Microtubule Gliding Assay)Key Findings & Comments
Ciliobrevin D Dynein 1 & 2~15 µM (Dynein 1)[6][7]The foundational dynein inhibitor. It acts as a nucleotide-competitive inhibitor of the dynein ATPase. Does not significantly affect kinesin-1 or kinesin-5 ATPase activity or microtubule gliding.[4]
Dynapyrazole-A Dynein 1 & 2~2.3 µM (Dynein 1)[6][7]Approximately 6-fold more potent than Ciliobrevin D in inhibiting dynein-1-driven motility.[6][7] Unlike ciliobrevins, it does not potently block the microtubule-independent basal ATPase activity, suggesting a different mode of action.[6]
Dynarrestin Dynein 1 & 2Not explicitly stated in gliding assays, but effective in cellular assays.A novel aminothiazole compound that inhibits dynein activity.[8] It is proposed to decouple ATP hydrolysis from motor activity, a unique mechanism compared to ciliobrevins.[8]
Ciliobrevin Analogs (e.g., compound 18) Preferentially Dynein 26-fold selectivity for Dynein 2 over Dynein 1 in ATPase assays.Chemical modifications of the ciliobrevin scaffold have yielded analogs with isoform selectivity, which can be valuable for dissecting the specific roles of dynein 1 and 2.[1]

Experimental Protocol: In Vitro Microtubule Gliding Assay

This protocol provides a generalized workflow for performing a microtubule gliding assay to validate the effect of dynein inhibitors. Specific concentrations and incubation times may require optimization.

cluster_workflow Microtubule Gliding Assay Workflow A Prepare Flow Chamber B Incubate with Anti-GFP Antibody A->B 10 min C Block with Casein B->C 5 min D Incubate with GFP-Dynein C->D 5 min E Introduce Fluorescent Microtubules + ATP + Inhibitor/Vehicle D->E F Image with TIRF Microscopy E->F Real-time G Analyze Microtubule Velocity F->G

Caption: A stepwise workflow for a typical in vitro microtubule gliding assay using GFP-tagged dynein.

Detailed Methodology:

  • Flow Chamber Preparation: Construct a flow chamber by affixing a coverslip to a glass slide with double-sided tape, creating a narrow channel.

  • Antibody Coating: Introduce a solution of anti-GFP antibody into the chamber and incubate to allow the antibodies to adsorb to the glass surface. This will be used to immobilize the GFP-tagged dynein.

  • Blocking: Wash the chamber with a blocking buffer (e.g., casein solution) to prevent non-specific binding of proteins to the surface.[5]

  • Dynein Immobilization: Flow in a solution containing purified, GFP-tagged dynein motor domains and incubate to allow them to bind to the immobilized antibodies.[6]

  • Microtubule Introduction and Motility:

    • Prepare a motility buffer containing ATP, an oxygen scavenging system to prevent photobleaching, and taxol to stabilize the microtubules.

    • Add the dynein inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the motility buffer at the desired concentration.

    • Introduce fluorescently labeled, taxol-stabilized microtubules into the chamber.

  • Imaging and Data Acquisition:

    • Immediately after introducing the microtubules, visualize their movement using Total Internal Reflection Fluorescence (TIRF) microscopy.

    • Acquire time-lapse image series to record the gliding motion of the microtubules.

  • Data Analysis:

    • Track the movement of individual microtubules over time using appropriate software (e.g., ImageJ with tracking plugins).

    • Calculate the gliding velocity for a statistically significant number of microtubules for each experimental condition.

    • Compare the velocities between the inhibitor-treated and control groups to determine the extent of inhibition. Kymographs are often used for visual representation of microtubule movement over time.[4]

Conclusion

Microtubule gliding assays provide a robust and quantitative method for validating the efficacy and specificity of dynein inhibitors like this compound.[2] The data generated from these assays are crucial for comparing the potency of different inhibitors, such as the more recently developed Dynapyrazole-A, and for elucidating their mechanisms of action.[6] By following standardized protocols and carefully analyzing the resulting data, researchers can confidently assess the impact of these small molecules on dynein motor function, paving the way for their effective use in cell biology research and as potential therapeutic agents.

References

Confirming Ciliobrevin A Inhibition of Dynein ATPase Activity: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the inhibitory effect of small molecules like Ciliobrevin A on the ATPase activity of dynein is a critical step in understanding their mechanism of action. This guide provides a comparative overview of ATPase activity assays, focusing on the use of this compound, and presents supporting experimental data and detailed protocols to aid in experimental design and data interpretation.

This compound and its more potent analogue, Ciliobrevin D, are widely used as specific inhibitors of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1] Their inhibitory effect is exerted through the suppression of dynein's ATPase activity, which is essential for its motor function in various cellular processes, including intracellular transport, cell division, and ciliogenesis.[1][2] This guide will delve into the common methods used to quantify this inhibition, with a particular focus on the Malachite Green assay, and compare the efficacy of Ciliobrevins with other dynein inhibitors.

Performance Comparison of Dynein Inhibitors

The inhibitory potency of this compound and other dynein inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in ATPase activity assays. The following table summarizes the reported IC50 values for this compound, Ciliobrevin D, and a newer generation dynein inhibitor, Dynapyrazole-A.

InhibitorTarget DyneinAssay TypeIC50 Value (µM)Key Findings
This compound Cytoplasmic Dynein 1 (DYNC1H1)Radiolabeled ATP Hydrolysis52Inhibits both basal and microtubule-stimulated ATPase activity.[3]
Cytoplasmic Dynein 2 (DYNC2H1)Radiolabeled ATP Hydrolysis55Similar potency against both dynein 1 and 2.[3]
Ciliobrevin D Cytoplasmic Dynein 1 (in microtubule gliding assay)Microtubule Gliding Assay15 ± 2.9More potent than this compound.[4]
Hedgehog Signaling (Dynein 2-dependent)Cell-based Luciferase Reporter Assay15.5 ± 3Effective inhibitor of dynein 2-mediated processes.[5]
Dynapyrazole-A Cytoplasmic Dynein 1 (in microtubule gliding assay)Microtubule Gliding Assay2.3 ± 1.4Significantly more potent than Ciliobrevins in cell-based and in vitro motility assays.[4]
Hedgehog Signaling (Dynein 2-dependent)Cell-based Luciferase Reporter Assay1.9 ± 0.6Potent inhibitor of dynein 2.[5]
Microtubule-stimulated Dynein 1 ATPaseMalachite Green Assay~70% inhibition at 40 µMPrimarily inhibits microtubule-stimulated ATPase activity, with weak inhibition of basal activity.[5]

Dynein Mechanochemical Cycle and Inhibition

The function of dynein as a molecular motor is powered by a series of conformational changes driven by the binding and hydrolysis of ATP. This process, known as the mechanochemical cycle, is the primary target of inhibitors like this compound.

Dynein_Mechanochemical_Cycle Dynein_MT_Bound Dynein Tightly Bound to Microtubule (Apo) ATP_Binding ATP Binding Dynein_MT_Bound->ATP_Binding ATP Dynein_MT_Released Dynein Released from Microtubule ATP_Binding->Dynein_MT_Released ATP_Hydrolysis ATP Hydrolysis (ADP + Pi) Dynein_MT_Released->ATP_Hydrolysis Conformational Change Powerstroke Powerstroke (Pi Release) ATP_Hydrolysis->Powerstroke Rebinds to Microtubule ADP_Release ADP Release Powerstroke->ADP_Release Force Generation ADP_Release->Dynein_MT_Bound Cycle Repeats Inhibition This compound Inhibition Inhibition->ATP_Hydrolysis Blocks ATPase Activity

Dynein's ATP-driven movement along a microtubule.

Experimental Protocol: Malachite Green ATPase Assay

The Malachite Green assay is a colorimetric method used to measure the amount of inorganic phosphate (B84403) (Pi) released during an enzymatic reaction, such as ATP hydrolysis by dynein.[1][6] This assay is based on the principle that under acidic conditions, molybdate (B1676688) forms a complex with inorganic phosphate, which then binds to Malachite Green dye, resulting in a colored product that can be quantified spectrophotometrically.[6]

Materials:

  • Purified dynein enzyme (e.g., from bovine brain or recombinant expression)

  • Microtubules (polymerized from tubulin)

  • This compound (and other inhibitors as required)

  • ATP solution

  • Assay Buffer (e.g., 25 mM PIPES, 30 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.0)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl

    • Solution C: 34% (w/v) sodium citrate

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add 0.1 volumes of Triton X-100. This reagent should be prepared fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

  • Set up the reaction: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Purified dynein enzyme

    • Microtubules (for microtubule-stimulated ATPase activity)

    • This compound or other inhibitors at various concentrations (include a DMSO control).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at a level appropriate for the experiment (e.g., 1 mM).

  • Incubate: Incubate the reaction plate at the desired temperature for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and develop color:

    • Add the Malachite Green Working Reagent to each well to stop the reaction.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for color development.

  • Measure absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the amount of Pi released in each reaction.

    • Calculate the specific activity of the dynein ATPase (e.g., in nmol Pi/min/mg protein).

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in performing an ATPase assay to determine the inhibitory effect of a compound on dynein activity.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Dynein, MTs, ATP, Inhibitor) Reaction_Setup Set up Reaction in 96-well Plate (Dynein, MTs, Inhibitor) Reagent_Prep->Reaction_Setup Standard_Curve Prepare Phosphate Standard Curve Calculate_Pi Calculate Pi Released (using Standard Curve) Standard_Curve->Calculate_Pi Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Malachite Green Reagent Incubation->Stop_Reaction Color_Development Allow for Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (620-650 nm) Color_Development->Measure_Absorbance Measure_Absorbance->Calculate_Pi Determine_Activity Determine ATPase Activity and % Inhibition Calculate_Pi->Determine_Activity Calculate_IC50 Calculate IC50 Value Determine_Activity->Calculate_IC50

Workflow for a dynein ATPase inhibition assay.

Conclusion

The Malachite Green-based ATPase assay is a robust and accessible method for confirming and quantifying the inhibitory effect of this compound on dynein. By following a well-defined protocol and comparing the results with other known inhibitors, researchers can gain valuable insights into the potency and mechanism of action of this compound and other potential dynein-targeting compounds. The data and methodologies presented in this guide are intended to serve as a valuable resource for scientists in academic and industrial settings who are investigating the intricate roles of dynein in cellular function and disease.

References

A Comparative Guide to Ciliobrevin A and Other AAA+ ATPase Inhibitors Targeting Cytoplasmic Dynein

Author: BenchChem Technical Support Team. Date: December 2025

In the field of cell biology and drug discovery, small molecule inhibitors are indispensable tools for dissecting complex cellular processes. Cytoplasmic dynein, a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, is a crucial motor protein responsible for the transport of various cellular cargoes along microtubules. Its inhibition allows for the study of its role in processes such as cell division, intracellular trafficking, and ciliogenesis. Ciliobrevin A was one of the first identified specific, cell-permeable inhibitors of dynein. This guide provides a detailed comparison of this compound with other notable dynein inhibitors, supported by experimental data and protocols.

Mechanism of Action and Specificity

This compound and its more potent analog, Ciliobrevin D, function as antagonists of cytoplasmic dynein.[1][2] They are believed to act in an ATP-competitive manner, inhibiting the ATPase activity of the dynein heavy chain.[2] This inhibition disrupts essential dynein-dependent processes, including the formation of the primary cilia and the Hedgehog signaling pathway.[1][2] While Ciliobrevins were foundational in dynein research, subsequent development has led to inhibitors with different mechanisms and improved properties.

Dynapyrazoles , for instance, represent a class of dynein inhibitors designed based on the structure of Ciliobrevins.[3] Unlike Ciliobrevins, which abrogate both basal and microtubule-stimulated ATPase activity, Dynapyrazoles are more potent inhibitors of microtubule-stimulated ATPase activity.[4] This suggests a more specific mode of action on the active, cargo-transporting form of dynein.

Another inhibitor, Dynarrestin , presents a unique mechanism. It inhibits dynein 1-dependent microtubule binding and motility in vitro without affecting ATP hydrolysis, effectively uncoupling the motor's energy consumption from its mechanical output.[5]

Comparative Potency of Dynein Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for this compound and other dynein inhibitors against cytoplasmic dynein 1 (DYNC1H1) and dynein 2 (DYNC2H1).

InhibitorTarget Dynein IsoformIC50 (µM)Reference(s)
This compound Dynein 152.0[4][6]
Dynein 255.0[4][6]
Ciliobrevin D Dynein 115.0[3][4]
Dynein 215.5[4]
Dynapyrazole A Dynein 12.3[4]
Dynein 22.6[3][4]
Dynarrestin Dynein 1 (ATPase)>100[5] (Does not inhibit ATPase activity)

Note: IC50 values can vary between studies due to different experimental conditions.

Signaling Pathway: Dynein-Mediated Retrograde Transport

Cytoplasmic dynein is the primary motor for retrograde transport, moving cargoes from the cell periphery towards the microtubule-organizing center. This process is essential for the trafficking of organelles, vesicles, and signaling molecules.[7][8][9] The diagram below illustrates a simplified pathway of dynein-mediated retrograde transport of a signaling endosome.

dynein_pathway cluster_periphery Cell Periphery cluster_microtubule cluster_center Cell Center (MTOC) Ligand Ligand Receptor Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis MT Microtubule (+ end to - end) Endosome->MT Dynein-Dynactin Complex Loading Dynein Dynein Motor Endosome->Dynein Destination e.g., Late Endosome/Lysosome Dynein->Destination Retrograde Transport

Caption: Dynein-mediated retrograde transport of a signaling endosome.

Experimental Protocols

Accurate comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed protocols for two key assays used to characterize dynein inhibitors.

1. Dynein ATPase Activity Assay (Colorimetric)

This assay measures the rate of ATP hydrolysis by dynein through the detection of released inorganic phosphate (B84403) (Pi).

  • Materials:

    • Purified dynein enzyme

    • Assay Buffer (e.g., 30 mM HEPES pH 7.4, 50 mM KAc, 2 mM Mg(Ac)₂, 1 mM EGTA)[10]

    • ATP solution (high purity)

    • Microtubules (taxol-stabilized, for stimulated activity)

    • Phosphate detection reagent (e.g., Malachite Green-based reagent)[11]

    • Phosphate standard for standard curve

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mix containing assay buffer, dynein (5-10 nM), and the inhibitor at various concentrations. For microtubule-stimulated activity, include taxol-stabilized microtubules (0-15 µM).[10]

    • Add the reaction mix to the wells of a 96-well plate.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.[10]

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[12]

    • Stop the reaction and develop the color by adding the phosphate detection reagent.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).[11]

    • Calculate the amount of phosphate released using a phosphate standard curve.

    • Determine the ATPase activity and plot against inhibitor concentration to calculate the IC50 value.

2. In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein motors.

  • Materials:

    • Purified dynein motors

    • Fluorescently labeled microtubules (stabilized with taxol)

    • Motility Buffer (e.g., BRB80 with DTT, casein, and an oxygen scavenger system)[13][14]

    • ATP solution

    • Microscope slides and coverslips to create a flow chamber

    • Total Internal Reflection Fluorescence (TIRF) microscope

  • Procedure:

    • Construct a flow chamber using a microscope slide and coverslip.

    • Introduce a solution of dynein motors into the chamber and allow them to adsorb to the glass surface.[13]

    • Block non-specific binding sites with a protein solution like casein.[13]

    • Introduce the fluorescently labeled microtubules into the chamber.

    • Add the motility buffer containing ATP and the inhibitor at the desired concentration.

    • Observe and record the movement of microtubules using a TIRF microscope.[15]

    • Analyze the velocity and number of moving microtubules to quantify the effect of the inhibitor.[14]

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing novel dynein inhibitors.

inhibitor_workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Start Compound Library HTS High-Throughput Screen (e.g., Cellular Cargo Transport Assay) Start->HTS Hit_Identification Identify Hits HTS->Hit_Identification Biochemical_Assays Biochemical Validation Hit_Identification->Biochemical_Assays Primary Hits Cellular_Assays Cellular Characterization Hit_Identification->Cellular_Assays Confirmed Hits Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization ATPase_Assay ATPase Assay (IC50 Determination) Biochemical_Assays->ATPase_Assay Gliding_Assay Microtubule Gliding Assay (Motility Inhibition) Biochemical_Assays->Gliding_Assay Cellular_Assays->Lead_Optimization Cilia_Formation Ciliogenesis Assay Cellular_Assays->Cilia_Formation Mitotic_Spindle Mitotic Spindle Assembly Assay Cellular_Assays->Mitotic_Spindle Cargo_Trafficking Live-Cell Cargo Trafficking Cellular_Assays->Cargo_Trafficking

Caption: A typical workflow for dynein inhibitor discovery and characterization.

Off-Target Effects and Considerations

While this compound and its derivatives have been instrumental in dynein research, it is crucial to consider potential off-target effects. Some studies have noted that Ciliobrevins can affect processes beyond dynein inhibition, and their effects on other AAA+ ATPases have not been exhaustively ruled out.[16] Furthermore, some targeted drugs, not primarily aimed at dynein, have been shown to influence ciliation, which could confound the interpretation of results in studies focused on this organelle.[17] Therefore, it is recommended to use multiple, structurally distinct inhibitors and complementary genetic approaches to validate findings.

Conclusion

This compound remains a valuable tool for studying cytoplasmic dynein. However, the development of more potent and specific inhibitors like Dynapyrazoles, and those with unique mechanisms like Dynarrestin, has significantly advanced the field. The choice of inhibitor should be guided by the specific biological question and a thorough understanding of its mechanism of action and potential off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation and comparison of these and future AAA+ ATPase inhibitors.

References

A Comparative Guide to Ciliobrevin A and Cyclopamine in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used inhibitors of the Hedgehog (Hh) signaling pathway: Ciliobrevin A and cyclopamine (B1684311). Understanding their distinct mechanisms of action, potencies, and effects on cellular processes is critical for selecting the appropriate tool for research and therapeutic development.

Introduction to Hedgehog Signaling

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which relieves the inhibition of the G-protein coupled receptor-like protein Smoothened (SMO). This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation and survival.

Mechanisms of Inhibition: A Tale of Two Targets

This compound and cyclopamine inhibit the Hh pathway through fundamentally different mechanisms, targeting distinct components of the signaling cascade.

Cyclopamine: The Direct SMO Antagonist

Cyclopamine is a natural steroidal alkaloid that acts as a potent and specific inhibitor of the Hh pathway by directly binding to the Smoothened (SMO) protein.[1][2] Structural and biochemical studies have revealed that cyclopamine binds within the heptahelical bundle of SMO.[2][3] This binding event locks SMO in an inactive conformation, preventing the downstream signaling cascade that leads to the activation of GLI transcription factors.[3] The direct interaction with SMO makes cyclopamine a valuable tool for studying the role of this central Hh pathway component.

This compound: A Downstream Approach via Dynein Inhibition

In contrast to cyclopamine, this compound inhibits the Hh pathway downstream of SMO. Its mechanism of action is not through direct interaction with any of the core Hh pathway proteins. Instead, this compound is an inhibitor of the AAA+ ATPase motor protein, cytoplasmic dynein 1.[4] Dynein is essential for intracellular transport along microtubules, a process critical for the formation and function of primary cilia. The primary cilium is a microtubule-based organelle that serves as a signaling hub for the Hh pathway, where key components like SMO and the GLI proteins are localized and processed. By inhibiting dynein, this compound disrupts the structure and function of primary cilia, thereby interfering with the proper trafficking and processing of GLI transcription factors.[4]

Quantitative Comparison of Inhibitor Potency

The potency of this compound and cyclopamine in inhibiting the Hedgehog pathway differs significantly, as demonstrated by their half-maximal inhibitory concentrations (IC50) in cellular assays.

InhibitorTargetIC50 (Hh Pathway Inhibition)Cell Line/AssayReference
This compound Cytoplasmic Dynein 1~7 µMShh-LIGHT2
Cyclopamine Smoothened (SMO)~150-300 nMShh-LIGHT2[3]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and the method of pathway activation.

Differential Effects on Primary Cilia

Given their distinct mechanisms of action, this compound and cyclopamine have contrasting effects on the primary cilium.

  • This compound: As a dynein inhibitor, this compound disrupts the formation and maintenance of primary cilia.[4] Treatment with this compound can lead to a reduction in the number and length of cilia in a cell population.[1]

  • Cyclopamine: Cyclopamine's direct binding to SMO can lead to the accumulation of the inhibited SMO protein within the primary cilium. This highlights that the mere presence of SMO in the cilium is not sufficient for signal transduction.

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize and compare Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Hh pathway by measuring the transcriptional activity of GLI proteins.

Objective: To determine the dose-dependent inhibition of Shh-induced Hh pathway activation by this compound and cyclopamine.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization)

  • DMEM supplemented with 10% calf serum (CS) and 1% penicillin-streptomycin

  • DMEM with 0.5% CS and 1% penicillin-streptomycin

  • Sonic Hedgehog (Shh)-conditioned medium or a small molecule SMO agonist (e.g., SAG)

  • This compound and cyclopamine

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that allows them to reach confluency the following day.

  • Serum Starvation: Once confluent, replace the growth medium with low-serum medium (0.5% CS) and incubate for 24 hours to induce primary cilia formation.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and cyclopamine in low-serum medium. Add the inhibitors to the designated wells. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Add Shh-conditioned medium or a small molecule agonist to all wells except the negative control.

  • Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the Dual-Glo Luciferase Assay System.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence for GLI Protein Localization

This protocol allows for the visualization of the subcellular localization of GLI proteins, which translocate to the nucleus upon pathway activation.

Objective: To qualitatively assess the effect of this compound and cyclopamine on the nuclear translocation of GLI proteins.

Materials:

  • Hedgehog-responsive cells (e.g., NIH/3T3)

  • Glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a GLI protein (e.g., anti-GLI1 or anti-GLI2)

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with Shh-conditioned medium in the presence or absence of this compound or cyclopamine for an appropriate time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-GLI antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Assess the nuclear versus cytoplasmic localization of the GLI protein in the different treatment conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Hedgehog signaling pathway, the points of inhibition for this compound and cyclopamine, and a typical experimental workflow for comparing these inhibitors.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH1 Shh->PTCH binds SMO SMO PTCH->SMO inhibits SMO_active Active SMO SMO->SMO_active activation GLI_complex GLI-SUFU Complex SMO_active->GLI_complex inhibits processing SUFU SUFU GLI_P Phosphorylated GLI GLI_complex->GLI_P w/o signal GLI_A GLI Activator GLI_complex->GLI_A GLI_R GLI Repressor GLI_P->GLI_R cleavage TargetGenes Target Gene Expression GLI_R->TargetGenes represses Dynein Cytoplasmic Dynein Dynein->GLI_complex Microtubule Microtubule Dynein->Microtubule transports along GLI_A->TargetGenes activates Cyclopamine Cyclopamine Cyclopamine->SMO CiliobrevinA This compound CiliobrevinA->Dynein

Caption: Hedgehog signaling pathway and inhibitor targets.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Seed Hedgehog-responsive cells treatment Treat with Shh agonist +/- inhibitors (this compound or Cyclopamine) start->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase Gli-Luciferase Assay incubation->luciferase if_assay Immunofluorescence (GLI localization, Cilia morphology) incubation->if_assay wb_assay Western Blot (GLI protein levels) incubation->wb_assay ic50 Determine IC50 values luciferase->ic50 imaging Quantify nuclear GLI and cilia characteristics if_assay->imaging quantification Quantify GLI protein bands wb_assay->quantification comparison Compare efficacy and mechanism ic50->comparison imaging->comparison quantification->comparison

References

Ciliobrevin A: A Comparative Analysis of its Isoform Selectivity for Dynein 1 versus Dynein 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Ciliobrevin A on cytoplasmic dynein 1 (dynein 1) and cytoplasmic dynein 2 (dynein 2). The information presented is supported by experimental data to assist researchers in evaluating the isoform selectivity of this widely used dynein inhibitor.

Introduction to Cytoplasmic Dyneins and this compound

Cytoplasmic dynein 1 and 2 are multisubunit, microtubule-based motor proteins crucial for various cellular processes.[1][2] Dynein 1 is essential for a wide range of functions within the cytoplasm, including organelle transport, mitotic spindle assembly, and neuronal transport.[1][2] In contrast, dynein 2's primary role is confined to the retrograde transport of cargo within cilia and flagella, a process known as intraflagellar transport (IFT).[1][3]

This compound was identified as a small molecule inhibitor of the AAA+ ATPase activity of cytoplasmic dynein.[4][5][6] It is a cell-permeable and reversible inhibitor, making it a valuable tool for acutely disrupting dynein-dependent processes.[4][7] Understanding its selectivity for dynein 1 versus dynein 2 is critical for the accurate interpretation of experimental results and for the development of more specific dynein-targeting therapies.

Quantitative Comparison of this compound Inhibition

The inhibitory potency of this compound against dynein 1 and dynein 2 has been quantified by measuring its effect on their ATPase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

InhibitorTarget IsoformHeavy ChainIC50 (µM)Reference
This compoundCytoplasmic Dynein 1DYNC1H152[8]
This compoundCytoplasmic Dynein 2DYNC2H155[8]

The experimental data indicates that this compound inhibits the ATPase activity of both dynein 1 and dynein 2 with comparable potencies, demonstrating a lack of significant isoform selectivity.[8][9]

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the isoform selectivity of this compound.

Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified dynein motor proteins in the presence of varying concentrations of an inhibitor.

1. Expression and Purification of Recombinant Dynein:

  • Full-length human dynein heavy chains, DYNC1H1 for dynein 1 and DYNC2H1 for dynein 2, are N-terminally fused to a streptavidin-binding peptide (SBP) and a SNAP tag.

  • These constructs are individually expressed in mammalian cells (e.g., HEK293 cells).

  • The tagged dynein heavy chains are then purified from cell lysates using a streptavidin-Sepharose matrix.[9]

2. ATPase Activity Measurement:

  • The ATPase activity is determined by measuring the hydrolysis of γ-32P labeled ATP.

  • Purified dynein protein is incubated with a reaction mixture containing buffer, microtubules (to stimulate dynein activity), γ-32P ATP, and varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • The reaction is allowed to proceed for a set time under conditions that ensure linear enzyme kinetics.

  • The reaction is then quenched, and the amount of released inorganic phosphate (B84403) (32Pi) is quantified, typically by thin-layer chromatography and phosphorimaging.

3. Data Analysis:

  • The rate of ATP hydrolysis is calculated for each inhibitor concentration.

  • The data is then plotted as a dose-response curve, with the inhibitor concentration on the x-axis and the percentage of dynein activity on the y-axis.

  • The IC50 value, the concentration of inhibitor required to reduce dynein ATPase activity by 50%, is determined from this curve.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct roles of dynein 1 and dynein 2 and the experimental workflow for assessing inhibitor selectivity.

cluster_dynein1 Cytoplasmic Dynein 1 Functions cluster_dynein2 Cytoplasmic Dynein 2 Function Dynein1 Dynein 1 Organelle_Transport Organelle Transport Dynein1->Organelle_Transport Mitotic_Spindle Mitotic Spindle Assembly Dynein1->Mitotic_Spindle Neuronal_Transport Neuronal Transport Dynein1->Neuronal_Transport Dynein2 Dynein 2 IFT Intraflagellar Transport (Cilia/Flagella) Dynein2->IFT cluster_workflow Experimental Workflow for Isoform Selectivity start Purify Recombinant Dynein 1 and Dynein 2 assay Perform ATPase Assay with varying this compound concentrations start->assay data Measure ATP Hydrolysis (Release of 32Pi) assay->data analysis Plot Dose-Response Curves data->analysis ic50 Determine IC50 values for Dynein 1 and Dynein 2 analysis->ic50 conclusion Compare IC50 values to assess isoform selectivity ic50->conclusion Ciliobrevin_A This compound Inhibition1 Inhibition Ciliobrevin_A->Inhibition1 Inhibition2 Inhibition Ciliobrevin_A->Inhibition2 Dynein1 Dynein 1 (DYNC1H1) ATPase Activity Dynein2 Dynein 2 (DYNC2H1) ATPase Activity Inhibition1->Dynein1 Inhibition2->Dynein2

References

Safety Operating Guide

Safe Disposal of Ciliobrevin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of Ciliobrevin A is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and associated waste materials. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity - Oral 4, H302).[1]

  • Very toxic to aquatic life (Aquatic Acute 1, H400).[1]

  • Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1, H410).[1]

This material should be considered hazardous, and personnel should avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[2] Always wash hands thoroughly after handling.[2]

Proper Disposal Procedures

The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Due to its high aquatic toxicity, it must not be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired solid this compound should be kept in its original or a clearly labeled, sealed container.

  • This compound Solutions: Solutions, particularly those with solvents like DMSO, should be collected in a designated, sealed, and properly labeled hazardous waste container.[2][3] Do not mix with other incompatible waste streams.

  • Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, gloves, weighing paper) that has come into contact with this compound must be considered contaminated. These items should be collected in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Collection and Storage

  • Use designated, leak-proof containers for collecting this compound waste.

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).

  • Store waste containers in a designated, secure area away from incompatible materials, following the storage conditions recommended for the chemical (e.g., store at +4°C or -20°C as indicated for the compound).[2][3]

Step 3: Final Disposal

  • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

  • Provide the EHS department or waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Data Presentation: Safety and Hazard Data

The following table summarizes key quantitative and qualitative safety data for this compound.

PropertyDataReference
GHS Hazard Class Acute Toxicity - Oral 4; Aquatic Acute 1; Aquatic Chronic 1[1]
GHS Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Signal Word Warning[1]
Molecular Formula C₁₇H₉Cl₂N₃O₂[3][4]
Molecular Weight 358.18 g/mol [3][4]
Solubility Soluble to 100 mM in DMSO; approx. 20 mg/mL in DMSO and DMF[2][3]
CAS Number 302803-72-1[3]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should consult relevant publications that describe its use as a Hedgehog (Hh) pathway antagonist and a cytoplasmic dynein inhibitor.[3] Key experimental details often involve preparing stock solutions in solvents like DMSO.[2][4] For example, a stock solution can be prepared by dissolving this compound in DMSO, which can then be diluted with an aqueous buffer for cell-based assays.[2] It is noted that aqueous solutions are not recommended for storage for more than one day.[2]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_solid Pure/Expired Solid Compound waste_type->pure_solid Solid solution Solutions (e.g., in DMSO) waste_type->solution Liquid contaminated Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated Solid Labware collect_solid Collect in sealed, labeled hazardous waste container. pure_solid->collect_solid collect_liquid Collect in sealed, labeled hazardous liquid waste container. solution->collect_liquid collect_contaminated Collect in separate, labeled hazardous waste bag/container. contaminated->collect_contaminated contact_ehs Contact Institutional EHS for Pickup and Professional Disposal collect_solid->contact_ehs collect_liquid->contact_ehs collect_contaminated->contact_ehs

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.